2-Methyl-1-phenylpropan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXBSCXKKIBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407186 | |
| Record name | 2-methyl-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6668-27-5 | |
| Record name | α-(1-Methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6668-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-Methyl-1-phenylpropan-1-amine (CAS Number 6668-27-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-phenylpropan-1-amine, with the CAS number 6668-27-5, is a primary amine belonging to the phenethylamine class of compounds. Its chemical structure is characterized by a phenyl group and an isobutyl group attached to an amino-substituted carbon. As a structural isomer of other well-known phenethylamines such as phentermine and methamphetamine, it is anticipated to exhibit stimulant properties affecting the central nervous system (CNS). This technical guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, potential pharmacological actions, toxicological profile, and detailed experimental protocols for its synthesis and analysis. Due to the limited availability of data for this specific isomer, information from closely related structural analogs, particularly phentermine, is included to provide a more complete toxicological and pharmacological profile. It is crucial to note that while structurally similar, the biological activity of isomers can vary significantly.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 6668-27-5 | [1][2] |
| Molecular Formula | C₁₀H₁₅N | [1][3] |
| Molecular Weight | 149.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Phenylisobutylamine, α-(1-Methylethyl)benzenemethanamine | [3] |
| Appearance | White, odorless crystalline solid (predicted) | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water (predicted) | [3] |
| SMILES | CC(C)C(C1=CC=CC=C1)N | [1] |
| InChI Key | UVXXBSCXKKIBCH-UHFFFAOYSA-N | [1] |
Synthesis and Analysis
Synthesis Protocol (Representative Method)
A plausible synthetic route for this compound can be adapted from methods used for structurally similar compounds. The following multi-step protocol is based on a patented method for the synthesis of related 2-methyl-1-substituted phenyl-2-propanamine compounds.[4]
Experimental Workflow for Synthesis
Caption: A four-step synthesis of this compound.
Detailed Methodology:
-
Step 1: Alkylation. In a suitable solvent such as THF, dioxane, toluene, or hexane, a substituted benzyl halide (e.g., benzyl chloride or bromide) is reacted with isobutyronitrile in the presence of an organic base at a temperature ranging from -78°C to 0°C to yield 2-methyl-1-substituted phenyl-2-butyronitrile.[4]
-
Step 2: Hydrolysis. The resulting 2-methyl-1-substituted phenyl-2-butyronitrile is then hydrolyzed using a base in a solvent at a reaction temperature between 80°C and 220°C to produce 2-methyl-1-substituted phenyl-2-butyric acid.[4]
-
Step 3: Curtius Rearrangement and Carbamate Formation. The 2-methyl-1-substituted phenyl-2-butyric acid is treated with diphenylphosphoryl azide in the presence of a weak base. After an initial reaction period, benzyl alcohol is added to the reaction mixture, which is then heated to between 40°C and 120°C to form 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester.[4]
-
Step 4: Deprotection. The benzyl carbamate protecting group is removed via catalytic hydrogenation. The carbamate is reacted with hydrogen gas in a suitable solvent at room temperature in the presence of a catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide to yield the final product, this compound.[4]
Analytical Protocols
Due to the presence of a chiral center, it is essential to separate and quantify the enantiomers of this compound. The following is a representative chiral HPLC method based on protocols for similar primary amines.[5][6]
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Detailed Methodology:
-
Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector.[6]
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a cellulose or amylose phenylcarbamate derived column (e.g., CHIRALCEL® OD-H or LUX® Cellulose-3).[7]
-
Mobile Phase: A mixture of hexane and a polar organic modifier such as ethanol or isopropanol. For primary amines, the addition of a small amount of an amine modifier like diethylamine (DEA) is often necessary to improve peak shape. A typical mobile phase could be Hexane:Ethanol:DEA (90:10:0.1, v/v/v).[5][6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[7]
-
Sample Preparation: The sample is dissolved in the mobile phase to a suitable concentration.
-
Analysis: The prepared sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
GC-MS is a powerful technique for the identification and quantification of phenethylamines. The following is a representative protocol that can be adapted for this compound, based on methods for related compounds.[8]
Experimental Workflow for GC-MS Analysis
Caption: A general workflow for the GC-MS analysis of phenethylamines.
Detailed Methodology:
-
Instrumentation: An Agilent 7890 GC coupled to a 5977B MSD or equivalent.[8]
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 90°C, ramped to 300°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-550.
-
Sample Preparation and Derivatization: For biological samples, a liquid-liquid extraction is typically performed under basic conditions. The extracted analyte is then derivatized to improve its chromatographic properties and produce characteristic mass fragments. A common derivatizing agent for primary amines is pentafluoropropionic anhydride (PFPA).[8] The sample is incubated with PFPA, and after a workup, the final extract is reconstituted in a suitable solvent for injection.
Pharmacology (Inferred from Structural Analogs)
Direct pharmacological data for this compound is scarce. However, its structural similarity to phentermine allows for informed predictions about its mechanism of action.
Mechanism of Action
This compound is expected to act as a central nervous system stimulant. The primary mechanism is likely the release of monoamine neurotransmitters, particularly norepinephrine and dopamine, from presynaptic nerve terminals. It may also act as a reuptake inhibitor for these neurotransmitters.[3]
Proposed Signaling Pathway
Caption: Postulated signaling pathway for this compound.
Additionally, based on studies with phentermine, this compound may act as a competitive and reversible inhibitor of monoamine oxidase A (MAO-A).
Quantitative Pharmacological Data (Phentermine as a Proxy)
The following table summarizes the available quantitative pharmacological data for phentermine, which can serve as an estimate for the activity of this compound.
| Parameter | Target | Value | Species | Source |
| Kᵢ | Monoamine Oxidase A (MAO-A) | 85-88 µM | Rat |
Pharmacokinetics (Inferred from Phentermine)
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been reported. The data for phentermine is presented below as a likely approximation.
| Parameter | Value | Source |
| Bioavailability | High (almost 100%) | |
| Protein Binding | 17.5% | |
| Metabolism | Minimal (approx. 6% of dose) | |
| Elimination Half-life | 20-25 hours (urinary pH-dependent) | |
| Excretion | Primarily renal (62-85% as unchanged drug) |
Toxicology (Inferred from Phentermine)
The toxicological profile of this compound is not well-defined. The information below is based on the known adverse effects of phentermine.
Acute Toxicity
Specific LD₅₀ values for this compound are not available.
Adverse Effects
Common side effects associated with phentermine, and therefore potentially with this compound, include:
-
Cardiovascular: Tachycardia, hypertension, palpitations.
-
Central Nervous System: Restlessness, dizziness, insomnia, euphoria, tremor.
-
Gastrointestinal: Dry mouth, unpleasant taste, diarrhea, constipation.
Serious Toxicities
The use of phentermine has been associated with serious cardiovascular events, particularly when used in combination with other anorectic agents like fenfluramine. These include:
-
Valvular Heart Disease: There are reports of damage to heart valves in individuals who have taken phentermine.
-
Pulmonary Hypertension: A rare but serious condition of high blood pressure in the arteries of the lungs.
The proposed mechanism for these cardiotoxic effects involves the sympathomimetic and serotonergic actions of these compounds.
Conclusion
This compound (CAS 6668-27-5) is a phenethylamine derivative with a high potential for CNS stimulant activity. While direct experimental data for this specific compound is limited, its structural similarity to phentermine provides a basis for understanding its likely pharmacological, pharmacokinetic, and toxicological properties. This technical guide has summarized the available information and provided representative experimental protocols for its synthesis and analysis. Further research is needed to fully characterize the specific biological activities and safety profile of this compound. Researchers and drug development professionals should exercise caution and consider the data on structural analogs as preliminary and indicative rather than definitive.
References
- 1. This compound | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 6668-27-5: this compound [cymitquimica.com]
- 4. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylisobutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylisobutylamine, also known by its IUPAC name 1-phenylbutan-2-amine and synonyms such as α-ethylphenethylamine (AEPEA) and Butanphenamine, is a stimulant compound belonging to the phenethylamine and amphetamine chemical classes.[1][2][3] Structurally, it is a higher homologue of amphetamine, distinguished by an ethyl group at the alpha position of the side chain, in place of amphetamine's methyl group.[1][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Phenylisobutylamine, details on its biological activity, and generalized experimental protocols for the determination of its key chemical characteristics.
It is important to note a nuance in its common name; "phenylisobutylamine" is considered a misnomer because the isobutylamine structure contains a branched chain. A more chemically accurate name following this nomenclature style would be "phenylsecbutylamine".[1][2][3]
Physicochemical Properties
Table 1: General Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | 1-phenylbutan-2-amine | [1][3] |
| Synonyms | α-ethylphenethylamine (AEPEA), Butanphenamine, B | [1][2][3] |
| CAS Number | 53309-89-0 | [1][3] |
| Molecular Formula | C₁₀H₁₅N | [1][3][5] |
| Molar Mass | 149.237 g·mol⁻¹ | [1][3] |
| Canonical SMILES | CCC(CC1=CC=CC=C1)N | [1] |
| InChI Key | IOLQWLOHKZENDW-UHFFFAOYSA-N | [1] |
Table 2: Known Physical and Chemical Properties
| Property | Value | Notes |
| Physical State | Powder | Commercial formulations are typically available as a powder. |
| Solubility | DMF: 25 mg/mlDMSO: 20 mg/mlEthanol: 3 mg/mlPBS (pH 7.2): 10 mg/ml | Data from a commercial supplier.[6] As a primary amine, its solubility in aqueous solutions is expected to be pH-dependent. |
| pKa | Not experimentally determined. | As a primary amine, it is expected to be basic. For comparison, the pKa of the related compound phenethylamine is 9.83.[7] |
| Melting Point | Not experimentally determined. | For comparison, the melting point of the related compound 1-phenylethylamine is -65 °C.[8] |
| Boiling Point | Not experimentally determined. | For comparison, the boiling point of the related compound 1-phenylethylamine is 187 °C. |
Structural Relationships
1-Phenylisobutylamine's structure is closely related to other well-known psychoactive compounds, differing primarily in the alkyl substituent at the alpha-carbon. The following diagram illustrates its structural relationship to phenethylamine and amphetamine.
Biological Activity and Mechanism of Action
1-Phenylisobutylamine is characterized as a norepinephrine-dopamine releasing agent (NDRA).[1][3][4] Its pharmacological effects stem from its ability to induce the release of these key neurotransmitters in the brain. Animal studies have shown that it produces stimulant-like effects.[1][3] Compared to dextroamphetamine, it demonstrates significantly lower potency and a greater selectivity for promoting the release of norepinephrine over dopamine.[1][3][4]
The mechanism of action for NDRAs like 1-Phenylisobutylamine involves interaction with monoamine transporters. These drugs typically enter the presynaptic neuron and interfere with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of dopamine and norepinephrine into synaptic vesicles.[7][9] This leads to an increase in the cytoplasmic concentration of these neurotransmitters, causing the reversal of their respective membrane transporters—the dopamine transporter (DAT) and the norepinephrine transporter (NET)—which then efflux the neurotransmitters from the presynaptic terminal into the synaptic cleft.[7][10]
Experimental Protocols
Detailed experimental protocols for the determination of physicochemical properties for 1-Phenylisobutylamine are not specifically published. However, the following sections describe generalized, standard methodologies appropriate for a primary amine of this type.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of purity. A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.[11]
Methodology: Capillary Method using a Digital Apparatus (e.g., Mel-Temp)
-
Sample Preparation: Ensure the 1-Phenylisobutylamine sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[12][13]
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample to collect a small amount. The sample should be compacted to a height of 2-3 mm at the bottom of the tube. This can be achieved by tapping the tube on a hard surface or by dropping it through a long glass tube.[12][14]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[14]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find a rough estimate of the melting range.[12]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.[14]
Determination of Solubility
Solubility testing helps to understand the behavior of the compound in various solvent systems, which is critical for formulation and in vitro assay development.
Methodology: General Solubility Test
-
Solvent Selection: Prepare a set of test tubes, each containing 2 mL of a different solvent (e.g., water, 1 M HCl, 1 M NaOH, ethanol, DMSO, DMF).[15]
-
Sample Addition: To each test tube, add a small, pre-weighed amount of 1-Phenylisobutylamine (e.g., 10 mg).
-
Mixing: Vigorously agitate each tube (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[6][8]
-
Observation: Visually inspect each tube for dissolution. Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.
-
pH Measurement (for aqueous solutions): For the tubes containing water, 1 M HCl, and 1 M NaOH, measure the pH using a calibrated pH meter or pH paper to correlate solubility with the ionization state of the amine.[15] As an amine, 1-Phenylisobutylamine is expected to be more soluble in acidic solutions due to the formation of a water-soluble ammonium salt.[8][16]
Determination of pKa
The pKa value quantifies the basicity of the amine functional group. Potentiometric titration is a highly accurate method for its determination.[17]
Methodology: Potentiometric Titration
-
Apparatus: Use a calibrated potentiometer or pH meter with a combination pH electrode.[18][19]
-
Sample Preparation: Accurately weigh a sample of 1-Phenylisobutylamine and dissolve it in a known volume of a suitable solvent, typically water or a water-methanol mixture to ensure full dissolution.[2] The solution should be dilute (e.g., 1 mM).[18][19] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[18][19]
-
Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[18][19]
-
Titration: Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.[18]
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point (the peak of the derivative curve). The pKa corresponds to the pH at the point where half of the volume of titrant needed to reach the equivalence point has been added.[17] The procedure should be repeated at least three times to ensure reproducibility.[18][19]
References
- 1. embibe.com [embibe.com]
- 2. enamine.net [enamine.net]
- 3. Phenylisobutylamine - Wikipedia [en.wikipedia.org]
- 4. Phenylisobutylamine - Wikiwand [wikiwand.com]
- 5. GSRS [precision.fda.gov]
- 6. chemhaven.org [chemhaven.org]
- 7. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Phenethylamine - Wikipedia [en.wikipedia.org]
- 10. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. westlab.com [westlab.com]
- 14. Determination of Melting Point [wiredchemist.com]
- 15. moorparkcollege.edu [moorparkcollege.edu]
- 16. studylib.net [studylib.net]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide on the Structural Analogs of 2-Methyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-phenylpropan-1-amine is a chemical scaffold that forms the basis for a variety of pharmacologically active compounds. As a derivative of phenethylamine, this structural motif is of significant interest in drug discovery and development due to its interactions with various targets within the central nervous system (CNS). The parent compound and its analogs are known to exhibit a range of activities, including CNS stimulant, anorectic, and receptor modulatory effects.
This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this compound and its structural analogs. It is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of this chemical space for the development of novel therapeutic agents. The guide includes detailed experimental protocols for key synthetic and analytical methods, quantitative data for comparative analysis, and visualizations of relevant biological pathways.
Synthesis of Structural Analogs
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A patented method offers an improved total yield of nearly 50%, which is a significant increase from the approximately 15% yield of previous methods. This process avoids the use of highly toxic reagents like sodium cyanide, making it more suitable for larger-scale production. The general synthetic scheme involves a four-step process starting from substituted benzyl halides.
A general representation of this synthetic approach is as follows:
-
Alkylation: Substituted benzyl chloride reacts with isobutyronitrile in the presence of an organic base to form 2-methyl-1-substituted phenyl-2-butyronitrile.
-
Hydrolysis: The resulting nitrile is hydrolyzed using a base to yield 2-methyl-1-substituted phenyl-2-butyric acid.
-
Curtius Rearrangement: The butyric acid derivative undergoes a Curtius rearrangement in the presence of diphenylphosphoryl azide and benzyl alcohol to form a benzyl carbamate intermediate.
-
Deprotection: The final step involves the catalytic hydrogenation of the benzyl carbamate to yield the desired 2-methyl-1-substituted phenyl-2-propanamine.
This methodology allows for the introduction of a variety of substituents on the phenyl ring, enabling the generation of a library of analogs for SAR studies.
Pharmacological Activity and Structure-Activity Relationships (SAR)
The pharmacological profile of this compound analogs is diverse and highly dependent on their structural modifications. The core structure is known to interact with monoamine transporters, and variations in substitution can impart selectivity and/or introduce activity at other receptors, such as kappa-opioid receptors. Furthermore, some analogs have been investigated for their hypolipidemic properties.
CNS Stimulant Activity and Monoamine Transporter Inhibition
Many analogs of this compound, such as phentermine (an isomer), act as CNS stimulants by increasing the levels of norepinephrine and dopamine in the synaptic cleft. This is primarily achieved through the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT). The affinity for these transporters is a key determinant of the stimulant and anorectic properties of these compounds.
Table 1: Comparative Binding Affinities of Selected Phenethylamine Analogs at Monoamine Transporters
| Compound | Target | Ki (nM) |
| Phentermine | hDAT | 89.7 |
| hNET | 829 | |
| hSERT | 9253 | |
| Amphetamine | hDAT | 34.6 |
| hNET | 7.4 | |
| hSERT | 1797 | |
| Methylphenidate | hDAT | 137 |
| hNET | 34 | |
| hSERT | >10000 |
Note: Data for phentermine and amphetamine from Rothman et al. (2003). Data for methylphenidate from Gatley et al. (1996). This table provides a general comparison, and specific values may vary depending on experimental conditions.
Kappa-Opioid Receptor Antagonism
Recent research has explored the potential of N-substituted derivatives of this compound as kappa-opioid receptor (KOR) antagonists. KOR antagonists are of interest for the treatment of depression, anxiety, and substance use disorders. The structure-activity relationship in this area is still under investigation, but the nature of the N-substituent appears to be critical for potent and selective KOR antagonism. For instance, the compound PF-04455242, which contains a 2-methyl-1-propanamine core, has been identified as a high-affinity and selective KOR antagonist[1].
Table 2: In Vitro and In Vivo Activity of the KOR Antagonist PF-04455242
| Assay | Species | IC50 / ID50 (mg/kg) / Ki (nM) |
| KOR Binding (Ki) | Human | 3 nM |
| MOR Binding (Ki) | Human | 64 nM |
| DOR Binding (Ki) | Human | >4000 nM |
| KOR Agonist-Induced Analgesia Blockade (ID50) | Rat | 1.5 |
| MOR Agonist-Induced Analgesia Blockade (ID50) | Rat | 9.8 |
Data from Grimm et al. (2011).
Hypolipidemic Activity
A series of 3-amino-2-methyl-1-phenylpropanones, which are structurally related to this compound, have been synthesized and evaluated for their hypolipidemic activity. Several of these analogs demonstrated potent activity in lowering serum cholesterol and triglyceride levels in rodent models[2].
Table 3: Hypolipidemic Activity of Selected 3-Amino-2-methyl-1-phenylpropanone Analogs in Mice
| Compound | % Cholesterol Lowering | % Triglyceride Lowering |
| 4 | 63 | 33 |
| 5 | 58 | 37 |
| 17 | 42 | 54 |
Activity measured at 8 mg/kg/day for 16 days. Data from a study on hypolipidemic agents in rodents.[2]
Key Signaling Pathways
The pharmacological effects of this compound analogs are mediated through their interaction with specific G protein-coupled receptors (GPCRs) and transporters, leading to the modulation of downstream signaling cascades.
Dopaminergic and Adrenergic Signaling
The stimulant effects of these compounds are primarily due to their ability to increase the synaptic concentrations of dopamine and norepinephrine. This leads to the activation of dopaminergic and adrenergic receptors, which are GPCRs that can couple to various G proteins (Gs, Gi/o, Gq) to initiate intracellular signaling.
Kappa-Opioid Receptor Signaling
KOR antagonists block the signaling cascade initiated by the binding of endogenous ligands like dynorphin. The KOR is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Detailed Experimental Protocols
General Synthesis of a this compound Analog
This protocol is a generalized procedure based on the improved synthesis method. Specific reaction conditions and purification methods may need to be optimized for different analogs.
Materials:
-
Substituted benzyl chloride
-
Isobutyronitrile
-
Organic base (e.g., LDA)
-
Anhydrous THF
-
Base for hydrolysis (e.g., KOH)
-
Diphenylphosphoryl azide
-
Benzyl alcohol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Synthesis of 2-methyl-1-substituted phenyl-2-butyronitrile
-
Dissolve isobutyronitrile in anhydrous THF and cool to -78 °C.
-
Slowly add the organic base and stir for 30 minutes.
-
Add the substituted benzyl chloride dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
Step 2: Synthesis of 2-methyl-1-substituted phenyl-2-butyric acid
-
Reflux the nitrile from Step 1 with a solution of KOH in a suitable solvent (e.g., ethanol/water).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture and extract the carboxylic acid product.
-
Purify by recrystallization or column chromatography.
-
-
Step 3: Synthesis of the Benzyl Carbamate Intermediate
-
Dissolve the carboxylic acid from Step 2 in an anhydrous solvent (e.g., toluene).
-
Add diphenylphosphoryl azide and a non-nucleophilic base (e.g., triethylamine) and heat the mixture.
-
After the formation of the isocyanate is complete, add benzyl alcohol and continue heating.
-
Cool the reaction and purify the resulting benzyl carbamate.
-
-
Step 4: Synthesis of 2-methyl-1-substituted phenyl-2-propanamine
-
Dissolve the benzyl carbamate from Step 3 in a suitable solvent (e.g., ethanol).
-
Add the Pd/C catalyst and subject the mixture to hydrogenation.
-
Filter the catalyst and concentrate the filtrate to obtain the final amine product.
-
The product can be further purified by distillation or salt formation.
-
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the dopamine transporter (DAT) and norepinephrine transporter (NET).
Materials:
-
Cell membranes prepared from cells stably expressing human DAT or NET.
-
Radioligand: [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).
-
Test compounds dissolved in DMSO.
-
96-well plates, filter mats (GF/B), scintillation fluid, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Radioligand Addition: Add the radioligand at a concentration near its Kd value. For non-specific binding control wells, add the unlabeled ligand.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a pre-soaked filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay using Synaptosomes
This protocol outlines a method for measuring the inhibition of dopamine or norepinephrine uptake into rat brain synaptosomes.
Materials:
-
Freshly prepared rat brain synaptosomes (e.g., from striatum for DAT, or frontal cortex for NET).
-
Krebs-Ringer-HEPES buffer.
-
Radiolabeled neurotransmitter: [3H]Dopamine or [3H]Norepinephrine.
-
Test compounds.
-
Uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for dopamine, desipramine for norepinephrine).
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer and perform differential centrifugation to obtain a synaptosomal pellet. Resuspend the pellet in assay buffer.
-
Pre-incubation: Pre-incubate synaptosomes with the test compound or vehicle for a set time at 37°C.
-
Uptake Initiation: Initiate uptake by adding the radiolabeled neurotransmitter.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration over glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the retained radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the IC50 values for the inhibition of neurotransmitter uptake.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of novel CNS-active agents. The existing body of research demonstrates that structural modifications to this core can lead to compounds with a range of pharmacological activities, from potent monoamine reuptake inhibitors to selective kappa-opioid receptor antagonists and potential hypolipidemic agents.
Future research in this area should focus on a more systematic exploration of the structure-activity relationships for various targets. The generation of comprehensive libraries of analogs with diverse substitution patterns, coupled with high-throughput screening against a panel of relevant receptors and transporters, will be crucial for the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the downstream signaling pathways modulated by these analogs will be essential for elucidating their mechanisms of action and predicting their therapeutic potential and possible side effects. The methodologies and data presented in this guide provide a solid foundation for such future investigations.
References
- 1. Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-phenylpropan-1-amine, a structural analog of amphetamine, is a psychoactive compound that primarily functions as a monoamine releasing agent.[1] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with monoamine transporters. Quantitative data on its potency at the dopamine and norepinephrine transporters are presented, along with detailed protocols for key in vitro assays. Furthermore, this document illustrates the associated signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its molecular pharmacology.
Introduction
This compound, also known as β-Methylphenethylamine (BMPEA), is a synthetic compound belonging to the phenethylamine class.[2][3][4][5] Structurally similar to amphetamine, it exerts its effects as a central nervous system stimulant.[1] Its mechanism of action is centered on its ability to interact with and reverse the function of monoamine transporters, leading to an increase in the extracellular concentrations of key neurotransmitters.[1][6] This guide delves into the specifics of this mechanism, providing the quantitative data and methodological details necessary for advanced research and drug development.
Core Mechanism of Action: Monoamine Transporter Interaction
The primary molecular targets of this compound are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][6] Unlike uptake inhibitors that simply block the reuptake of neurotransmitters, this compound acts as a substrate for these transporters.[1] This substrate activity leads to a process known as reverse transport or efflux, where the normal direction of neurotransmitter flow is reversed, causing a significant release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[1][6]
Quantitative Pharmacological Data
The potency of this compound and its analogs at monoamine transporters has been quantified in vitro. The following tables summarize the key findings from studies on rat brain synaptosomes and cells expressing the respective transporters.
Table 1: Potency (EC50, µM) for Monoamine Release
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |
| This compound (BMPEA) | 1.22 ± 0.15 | 0.28 ± 0.04 |
| Amphetamine | 0.13 ± 0.01 | 0.03 ± 0.00 |
Data from Schindler et al., 2019.[1] Values represent the mean ± S.E.M. of the concentration of the compound that produces 50% of the maximal release of the respective neurotransmitter.
Table 2: Potency (IC50, µM) for Monoamine Uptake Inhibition
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |
| This compound (BMPEA) | 7.85 ± 1.11 | 1.43 ± 0.19 |
| Amphetamine | 0.38 ± 0.05 | 0.11 ± 0.01 |
Data from Schindler et al., 2019.[1] Values represent the mean ± S.E.M. of the concentration of the compound that inhibits 50% of the uptake of the respective radiolabeled neurotransmitter.
Signaling Pathways
The interaction of this compound with monoamine transporters initiates a cascade of events leading to neurotransmitter release. As a substrate, it is transported into the presynaptic terminal. Inside the neuron, it can disrupt the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2) and also alkalinize the synaptic vesicles, leading to an increase in cytosolic monoamine concentrations.[6][7][8][9] This elevated cytosolic concentration, coupled with the interaction of the compound with the plasma membrane transporter, facilitates the reversal of the transporter's function, resulting in efflux. Additionally, amphetamine-like substances can activate the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor, which can further modulate transporter function through phosphorylation, contributing to the efflux mechanism.[10][11]
Signaling Pathway of this compound
Experimental Protocols
The following protocols describe standard in vitro methods for characterizing the interaction of compounds like this compound with monoamine transporters.
Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).[12][13][14]
-
Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic).[13][15]
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).[15]
-
Radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine).[15]
-
Test compound (this compound).
-
Reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET).[15]
-
96-well cell culture plates.
-
Scintillation cocktail and microplate scintillation counter.[15][16]
Procedure:
-
Cell Culture: Culture HEK293-hDAT or hNET cells in T75 flasks. The day before the assay, seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well and allow them to attach overnight.[13][15]
-
Preparation of Solutions: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. Prepare the radiolabeled substrate solution in the assay buffer at a concentration close to its Km value.[15]
-
Assay: a. Aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.[15] b. Add 50 µL of the diluted test compound or reference inhibitor to the respective wells. Include wells for total uptake (vehicle) and non-specific uptake (high concentration of reference inhibitor).[15] c. Pre-incubate the plate at 37°C for 10-20 minutes.[15] d. Initiate uptake by adding 50 µL of the radiolabeled substrate solution to all wells.[15] e. Incubate for a predetermined time (e.g., 10 minutes) at 37°C.[15] f. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[15]
-
Quantification: a. Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and incubate for at least 30 minutes.[15] b. Transfer the lysate to scintillation vials or a compatible 96-well plate. c. Add scintillation cocktail and quantify the radioactivity using a microplate scintillation counter.[15][16]
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.[15]
Workflow for Monoamine Transporter Uptake Inhibition Assay
Monoamine Release Assay
This assay measures the ability of a test compound to induce the release of a preloaded radiolabeled monoamine from synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine).[17][18][19][20]
-
Assay buffer (e.g., Krebs-Ringer buffer).[17]
-
Radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine).
-
Test compound (this compound).
-
Reference releasing agent (e.g., d-amphetamine).
-
Scintillation counter.[16]
Procedure:
-
Synaptosome Preparation: a. Homogenize fresh rat brain tissue in ice-cold sucrose buffer.[17][18][19][20] b. Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction).[18][19][20] c. Resuspend the synaptosomal pellet in assay buffer.[17]
-
Radiolabel Loading: a. Incubate the synaptosomes with the respective [³H]monoamine for 30 minutes at 37°C to allow for uptake. b. Wash the synaptosomes with fresh buffer to remove excess radiolabel.
-
Release Experiment: a. Aliquot the loaded synaptosomes into tubes containing increasing concentrations of the test compound or a reference releasing agent. b. Incubate for 10 minutes at 37°C. c. Terminate the reaction by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
Quantification: a. Measure the radioactivity in the supernatant (released monoamine) and the synaptosomal pellet (retained monoamine) using a scintillation counter.
-
Data Analysis: Calculate the percentage of total radioactivity released for each concentration of the test compound. Plot the percentage of release against the logarithm of the test compound concentration to determine the EC50 value.
Workflow for Monoamine Release Assay
Conclusion
This compound is a potent monoamine releasing agent with a preference for the norepinephrine transporter over the dopamine transporter. Its mechanism of action involves a complex interplay with monoamine transporters, leading to reverse transport and a subsequent increase in extracellular neurotransmitter levels. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the pharmacology of this and related compounds. A thorough understanding of its mechanism is crucial for both elucidating its physiological effects and for the development of novel therapeutics targeting the monoaminergic system.
References
- 1. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (R)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. crescentchemical.com [crescentchemical.com]
- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
2-Methyl-1-phenylpropan-1-amine as a Central Nervous System Stimulant: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1-phenylpropan-1-amine as a central nervous system (CNS) stimulant. Due to the limited availability of specific pharmacological data for this compound, this guide leverages extensive research on its close structural analogs, including amphetamine, methamphetamine, and its constitutional isomer phentermine, to infer its potential mechanism of action, pharmacological profile, and necessary experimental evaluation. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, quantitative data for analogous compounds, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a primary amine belonging to the phenethylamine class of compounds. Its chemical structure, featuring a phenyl group and an alpha-methyl group on the propyl amine backbone, is closely related to well-characterized CNS stimulants such as amphetamine.[1] This structural similarity strongly suggests that this compound likely exhibits psychostimulant properties by modulating monoaminergic neurotransmission.[2][3] The primary mechanism of action for amphetamine-like stimulants involves the elevation of extracellular levels of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1] This is achieved through a combination of inhibiting the reuptake of these neurotransmitters via their respective transporters (DAT, NET, and SERT) and promoting their non-vesicular release.[4][5]
This guide will synthesize the current understanding of amphetamine-like pharmacology to provide a predictive framework for the study of this compound.
Mechanism of Action
The CNS stimulant effects of phenethylamines are primarily mediated by their interaction with monoamine transporters and vesicular monoamine transporter 2 (VMAT2).[1][4]
2.1. Interaction with Monoamine Transporters (DAT, NET, SERT)
This compound is predicted to act as a substrate for DAT, NET, and SERT. This interaction leads to two key effects:
-
Competitive Inhibition of Reuptake: By binding to the transporters, the compound competitively inhibits the reuptake of DA, NE, and 5-HT from the synaptic cleft, thereby prolonging their presence and action on postsynaptic receptors.[6]
-
Transporter-Mediated Efflux (Reverse Transport): Upon entering the presynaptic neuron, amphetamine-like compounds disrupt the proton gradient of synaptic vesicles via VMAT2 inhibition, leading to an increase in cytosolic monoamine concentrations.[5] This high cytosolic concentration, in conjunction with the stimulant's interaction with the transporter, induces a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters into the synapse.[4][6]
2.2. Interaction with Vesicular Monoamine Transporter 2 (VMAT2)
By inhibiting VMAT2, this compound likely disrupts the sequestration of monoamines into synaptic vesicles.[7] This leads to an accumulation of neurotransmitters in the neuronal cytoplasm, creating a readily available pool for reverse transport.[5]
2.3. Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Amphetamine and its analogs are agonists at the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[7] Activation of TAAR1 can lead to the phosphorylation of DAT, which contributes to the efflux of dopamine.[7]
Signaling Pathway Diagram
Caption: Predicted signaling pathway of this compound.
Pharmacological Data (Analog Compounds)
The following tables summarize the in vitro binding and inhibition potencies of amphetamine, methamphetamine, and phentermine at human and rodent monoamine transporters. These values provide a reference range for the expected activity of this compound.
Table 1: Monoamine Transporter Inhibition Constants (Ki, µM) of Analogous CNS Stimulants
| Compound | DAT (human) | NET (human) | SERT (human) | DAT (mouse) | NET (mouse) | SERT (mouse) | Reference(s) |
| Amphetamine | 0.64 | 0.07 | 38 | ~0.6 | ~0.1 | ~20-40 | [8][9] |
| Methamphetamine | ~0.5 | ~0.1 | ~10-40 | ~0.5 | ~0.1 | ~10-40 | [8][9] |
| Phentermine | ~1.0 | ~0.1 | ~15 | N/A | N/A | N/A | [10] |
N/A: Data not available
Table 2: In Vivo Dopamine Release in Striatum (Microdialysis)
| Compound | Dose | Route | % Increase in Dopamine (Peak) | Brain Region | Species | Reference(s) |
| Amphetamine | 4 mg/kg | i.p. | >1000% | Striatum | Rat | [11] |
| Methamphetamine | 1 mg/kg | i.p. | ~800% | Striatum | Rat | [12] |
| Methamphetamine | 5 mg/kg | i.p. | >1000% | Striatum | Rat | [13][14] |
Experimental Protocols
Detailed characterization of this compound requires a suite of in vitro and in vivo assays. The following are generalized protocols based on standard methodologies for CNS stimulants.
4.1. Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT.
Experimental Workflow Diagram
Caption: Generalized workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue rich in the target transporter (e.g., striatum for DAT) or cells expressing the recombinant human transporter in ice-cold buffer.[15][16]
-
Centrifuge the homogenate to pellet the cell membranes.[17]
-
Wash and resuspend the membrane pellet in assay buffer.[16]
-
Determine protein concentration using a standard method (e.g., BCA assay).[17]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (this compound).[15]
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[15]
-
Incubate at a defined temperature and duration to reach equilibrium.[16]
-
-
Filtration and Detection:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.[15]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]
-
4.2. In Vivo Microdialysis
This technique measures the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following administration of the test compound.[18][19]
Experimental Workflow Diagram
Caption: Generalized workflow for an in vivo microdialysis experiment.
Methodology:
-
Surgical Implantation:
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.[21]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[18]
-
Allow for an equilibration period to establish a stable baseline.[18]
-
Collect several baseline dialysate samples.[18]
-
-
Drug Administration and Sample Collection:
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals for a predetermined period.[20]
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[18]
-
Express the results as a percentage change from the baseline neurotransmitter levels.
-
Structure-Activity Relationships (SAR)
The pharmacological profile of phenethylamines is highly dependent on their structural features.[2][3][22]
-
Alpha-Methylation: The methyl group on the alpha-carbon (adjacent to the amine) in compounds like amphetamine and, presumably, this compound, provides resistance to metabolism by monoamine oxidase (MAO), thereby increasing their bioavailability and duration of action compared to phenethylamine.[3]
-
N-Alkylation: N-methylation (as in methamphetamine) generally increases potency and lipophilicity, leading to enhanced CNS penetration and greater central versus peripheral effects.[3] this compound is a primary amine, which may influence its potency and selectivity profile compared to N-methylated analogs.
-
Positional Isomerism: The position of the methyl group on the propyl chain is critical. For instance, phentermine (2-methyl-2-phenylpropan-1-amine), a constitutional isomer, has a different pharmacological profile, with a primary effect on norepinephrine and dopamine transporters.[10]
Conclusion
While direct experimental data on this compound is limited, its structural analogy to amphetamine provides a strong basis for predicting its function as a CNS stimulant. It is expected to act as a monoamine transporter substrate, inhibiting reuptake and promoting the efflux of dopamine and norepinephrine, which are the canonical mechanisms of action for this class of compounds. The experimental protocols and comparative data from its well-characterized analogs presented in this guide offer a robust framework for the empirical investigation of this compound. Future research should focus on conducting in vitro binding and uptake assays, along with in vivo microdialysis studies, to definitively characterize its pharmacological profile and ascertain its potency and selectivity at the monoamine transporters. Such studies will be crucial for understanding its potential therapeutic applications and abuse liability.
References
- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationship of sympathomimetic agents.pdf [slideshare.net]
- 4. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is phentermine an inhibitor of monoamine oxidase? A critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methamphetamine-stimulated striatal dopamine release declines rapidly over time following microdialysis probe insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Attenuation of methamphetamine induced dopaminergic neurotoxicity by flupirtine: microdialysis study on dopamine release and free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.skku.edu [pure.skku.edu]
An In-depth Technical Guide to the Pharmacology of 2-Methyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-phenylpropan-1-amine is a primary amine of the phenethylamine class, structurally related to well-known central nervous system (CNS) stimulants. While specific pharmacological data for this compound is not extensively available in public literature, its structural similarity to amphetamine and other related compounds suggests a likely mechanism of action involving the modulation of monoamine neurotransmitter systems. This guide synthesizes the predicted pharmacology of this compound based on structure-activity relationships of analogous compounds, details the experimental protocols required for its full pharmacological characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound, a structural analog of amphetamine, is anticipated to act as a CNS stimulant. Its core structure, a phenylpropylamine skeleton, is a key pharmacophore for interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Compounds that inhibit this reuptake or promote the release of these neurotransmitters can have profound effects on mood, attention, and arousal. Given the therapeutic and abuse potential of compounds in this class, a thorough understanding of the pharmacology of novel analogs like this compound is of significant interest to the scientific community.
Predicted Pharmacological Profile
Based on the extensive literature on structurally similar phenethylamines, this compound is hypothesized to be a monoamine transporter inhibitor and/or a substrate for these transporters, leading to neurotransmitter release.
Mechanism of Action
The primary mechanism of action for amphetamine-like compounds involves the disruption of normal monoamine transporter function. This can occur through two main pathways:
-
Reuptake Inhibition: The compound binds to the transporter protein, blocking the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft into the presynaptic neuron. This increases the concentration and duration of action of the neurotransmitter in the synapse.
-
Neurotransmitter Release: The compound is transported into the presynaptic neuron by the monoamine transporters. Once inside, it can interfere with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of neurotransmitters.[1] This, in turn, causes a reversal of the direction of transport by DAT, NET, and/or SERT, resulting in the non-vesicular release of neurotransmitters into the synapse.[1]
Structure-Activity Relationships
The affinity and selectivity of phenethylamines for the different monoamine transporters are influenced by their chemical structure. For instance, amphetamine and methamphetamine show the highest potency for NET, followed by DAT, and are significantly less potent at SERT.[2] In contrast, some derivatives with specific substitutions exhibit higher potency at SERT.[2] The specific substitution pattern of this compound, with a methyl group at the 2-position of the propyl chain, will determine its unique pharmacological profile.
Quantitative Pharmacological Data (Representative)
| Compound | Transporter | Assay Type | Ki (nM) | Reference |
| Amphetamine | DAT | [3H]WIN 35,428 Binding | ~500 | [2] |
| NET | [3H]Nisoxetine Binding | ~100 | [2] | |
| SERT | [3H]Paroxetine Binding | ~20,000-40,000 | [2] | |
| Methamphetamine | DAT | [3H]WIN 35,428 Binding | ~500 | [2] |
| NET | [3H]Nisoxetine Binding | ~100 | [2] | |
| SERT | [3H]Paroxetine Binding | ~10,000-40,000 | [2] |
Experimental Protocols
To fully characterize the pharmacology of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
-
Tissue Homogenization: Brain tissue from a suitable animal model (e.g., rat striatum for DAT, frontal cortex for NET) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Pelleting Membranes: The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes containing the transporters.
-
Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.
-
Final Preparation: The final pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined (e.g., using a BCA protein assay).
-
Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]paroxetine for SERT), and varying concentrations of the test compound (this compound).
-
Total and Nonspecific Binding: For each assay, include wells for total binding (radioligand and membranes only) and nonspecific binding (radioligand, membranes, and a high concentration of a known potent inhibitor for the target transporter).
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by nonlinear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
These assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the relevant transporter.
-
Homogenization: Dissect the brain region of interest in ice-cold sucrose buffer (e.g., 0.32 M sucrose).
-
Centrifugation: Homogenize the tissue and centrifuge at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove larger cellular debris.
-
Pelleting Synaptosomes: Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.
-
Resuspension: Resuspend the synaptosome pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to initiate the uptake reaction.
-
Incubation: Incubate for a short period at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter and washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained by the filters.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Visualizations
Signaling Pathway
References
An In-Depth Technical Guide on the Dopamine and Norepinephrine Releasing Activity of 2-Methyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Substituted phenethylamines are a broad class of compounds known for their diverse pharmacological effects, primarily mediated through their interactions with monoamine transporters. 2-Methyl-1-phenylpropan-1-amine, as a structural analog of amphetamine and methamphetamine, is expected to function as a releasing agent for the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE). This activity is central to its predicted stimulant properties. The precise potency and efficacy of this compound at the dopamine transporter (DAT) and norepinephrine transporter (NET) are crucial determinants of its overall pharmacological profile.
Predicted Mechanism of Action
Based on the pharmacology of structurally similar compounds, this compound is anticipated to exert its effects through the following mechanisms:
-
Substrate for Monoamine Transporters: It is predicted to be a substrate for both DAT and NET, allowing it to be transported into the presynaptic neuron.
-
Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, it is expected to interfere with the function of VMAT2, leading to the leakage of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.
-
Transporter-Mediated Efflux (Reverse Transport): The resulting increase in cytosolic monoamine concentrations is predicted to cause the reversal of DAT and NET function, leading to the non-vesicular release of dopamine and norepinephrine into the synaptic cleft.
This cascade of events would lead to a significant increase in the extracellular concentrations of dopamine and norepinephrine, thereby enhancing dopaminergic and noradrenergic neurotransmission.
Quantitative Data (Hypothetical)
As no specific in vitro data for this compound has been identified, the following table presents a hypothetical summary of the types of quantitative data that would be generated from the experimental protocols described in the subsequent section. These values are for illustrative purposes and are based on the known potencies of related amphetamine isomers.
| Assay Type | Target | Parameter | Hypothetical Value (nM) |
| Release Assay | Dopamine Transporter (DAT) | EC50 | 50 - 200 |
| Norepinephrine Transporter (NET) | EC50 | 20 - 100 | |
| Uptake Inhibition Assay | Dopamine Transporter (DAT) | IC50 | 100 - 500 |
| Norepinephrine Transporter (NET) | IC50 | 50 - 250 |
Note: EC50 (half-maximal effective concentration) in release assays indicates the concentration of the compound required to elicit 50% of the maximal neurotransmitter release. IC50 (half-maximal inhibitory concentration) in uptake inhibition assays indicates the concentration of the compound required to inhibit 50% of the radiolabeled substrate uptake. Lower values indicate higher potency.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the dopamine and norepinephrine releasing activity of novel psychoactive compounds.
Synaptosome Preparation
This protocol describes the isolation of nerve terminals (synaptosomes) from rodent brain tissue, which are essential for in vitro transporter assays.
Workflow for Synaptosome Preparation
Caption: Workflow for the preparation of brain synaptosomes.
Neurotransmitter Release Assay
This assay directly measures the ability of a test compound to induce the release of pre-loaded radiolabeled neurotransmitters from synaptosomes.
Workflow for Neurotransmitter Release Assay
Potential Therapeutic Applications of 2-Methyl-1-phenylpropan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Methyl-1-phenylpropan-1-amine is a chemical compound with structural similarities to controlled substances. This document is intended for research and informational purposes only and does not constitute an endorsement or recommendation for its use. The synthesis, possession, and distribution of this and structurally related compounds are subject to strict legal regulations.
Executive Summary
This compound (CAS: 6668-27-5) is a chiral organic compound belonging to the substituted phenethylamine class.[1] Structurally analogous to known central nervous system (CNS) stimulants like amphetamine, its mechanism of action is hypothesized to involve the release of monoamine neurotransmitters, primarily dopamine and norepinephrine.[1] This profile suggests potential therapeutic applications in disorders characterized by catecholaminergic dysfunction, such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] However, publicly available, peer-reviewed pharmacological data and dedicated preclinical or clinical studies on this specific molecule are scarce. This guide synthesizes the available information, outlines its theoretical mechanism of action, and presents standardized experimental protocols for its pharmacological evaluation.
Chemical and Physical Properties
This compound is a primary amine with a molecular formula of C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1] Its structure includes a phenyl group and an isobutyl group attached to an amino-methane core. The presence of a chiral center at the carbon atom bonded to the phenyl and amino groups results in two enantiomers, (R)- and (S)-2-methyl-1-phenylpropan-1-amine. The specific stereochemistry can significantly influence pharmacological activity.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 6668-27-5 |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Class | Substituted Phenethylamine |
Hypothesized Mechanism of Action: Monoamine Release
Based on its structural similarity to amphetamine and related stimulants, this compound is presumed to act as a monoamine releasing agent.[1] This mechanism is distinct from reuptake inhibition and involves interaction with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).
The proposed signaling pathway is as follows:
-
Transport into Presynaptic Neuron: The lipophilic nature of the compound allows it to cross the neuronal membrane, after which it is a substrate for monoamine transporters (DAT and NET).
-
Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Inside the neuron, the compound disrupts the proton gradient of synaptic vesicles by interacting with VMAT2. This leads to the efflux of neurotransmitters (dopamine, norepinephrine) from the vesicles into the cytoplasm.
-
Reverse Transport: The resulting high cytoplasmic concentration of neurotransmitters causes the plasma membrane transporters (DAT, NET) to reverse their direction of transport, releasing dopamine and norepinephrine into the synaptic cleft.
-
Receptor Activation: The increased synaptic concentration of these neurotransmitters leads to enhanced activation of postsynaptic dopamine and adrenergic receptors, resulting in the characteristic stimulant effects.
Potential Therapeutic Applications
The potential therapeutic utility of this compound is extrapolated from its presumed mechanism as a dopamine and norepinephrine releasing agent.
-
Attention Deficit Hyperactivity Disorder (ADHD): ADHD is associated with impaired dopamine and norepinephrine signaling in the prefrontal cortex. By increasing the levels of these neurotransmitters, the compound could potentially improve attention, focus, and impulse control, similar to established ADHD medications like amphetamine.
-
Narcolepsy: This sleep disorder is characterized by excessive daytime sleepiness. The wakefulness-promoting effects of CNS stimulants are well-documented, and by enhancing catecholaminergic neurotransmission, this compound could potentially be used to manage narcolepsy symptoms.
Quantitative Pharmacological Data (Illustrative)
No specific quantitative data for this compound is readily available in peer-reviewed literature. The following table provides an illustrative example of the types of data that would need to be generated to characterize this compound, with values for d-Amphetamine shown for comparative purposes.
| Assay Type | Target | d-Amphetamine EC₅₀ / Kᵢ (nM) | This compound |
| Neurotransmitter Release | Dopamine (DAT) | 24.8 | Data Not Available |
| Norepinephrine (NET) | 7.2 | Data Not Available | |
| Serotonin (SERT) | 1767 | Data Not Available | |
| Transporter Binding | Dopamine (DAT) | 930 | Data Not Available |
| Norepinephrine (NET) | 1800 | Data Not Available | |
| Serotonin (SERT) | >10,000 | Data Not Available |
Note: The d-Amphetamine data is sourced from various pharmacological studies and is provided for illustrative benchmarking purposes only.
Experimental Protocols
To rigorously evaluate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.
In Vitro Monoamine Release Assay using Brain Synaptosomes
This assay measures the ability of a compound to induce the release of endogenous neurotransmitters from isolated presynaptic nerve terminals (synaptosomes).
Methodology:
-
Tissue Preparation: Euthanize adult male Sprague-Dawley rats via CO₂ asphyxiation followed by decapitation. Rapidly dissect the striatum on an ice-cold plate.
-
Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a glass-Teflon Dounce homogenizer (10-12 gentle strokes).
-
Fractionation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1). Transfer the supernatant (S1) to a new tube and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Synaptosome Collection: Discard the supernatant. The resulting pellet (P2) contains the synaptosomes. Gently resuspend the P2 pellet in a Krebs-Ringer-HEPES buffer.
-
Release Experiment: Aliquots of the synaptosome suspension are pre-incubated at 37°C for 10 minutes. Varying concentrations of this compound (or reference compounds) are then added. The incubation continues for a further 10-20 minutes.
-
Sample Analysis: The reaction is terminated by rapid filtration or centrifugation to separate the synaptosomes from the buffer. The concentration of dopamine and norepinephrine in the supernatant is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: The amount of neurotransmitter released is expressed as a percentage of the total neurotransmitter content. Concentration-response curves are generated to calculate the EC₅₀ value for release.
In Vivo Assessment of Locomotor Activity
This protocol assesses the CNS stimulant properties of the compound in rodents.
Methodology:
-
Animals: Use adult male C57BL/6 mice, habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline). Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg). A control group receives the vehicle only.
-
Locomotor Activity Monitoring: Immediately after injection, place each mouse into an open-field activity chamber equipped with infrared beams to automatically track movement.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for a total of 60-120 minutes.
-
Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors. Post-hoc tests can be used to compare dose groups to the vehicle control at specific time points. An increase in locomotor activity relative to the control group indicates a stimulant effect.
Conclusion and Future Directions
This compound is a substituted phenethylamine with a structural profile that strongly suggests CNS stimulant properties mediated by the release of dopamine and norepinephrine. While its potential application in ADHD and narcolepsy is theoretically plausible, a significant gap exists in the scientific literature regarding its specific pharmacological and toxicological profile.
Future research should prioritize:
-
Quantitative in vitro pharmacology: Determining the potency and efficacy of each enantiomer at DAT, NET, and SERT for both reuptake inhibition and neurotransmitter release.
-
Receptor binding screens: Profiling the compound against a wide range of CNS receptors to identify any off-target activities.
-
In vivo preclinical studies: Conducting robust preclinical studies in validated animal models of ADHD and narcolepsy to assess efficacy and establish a therapeutic window.
-
Pharmacokinetic and toxicological evaluation: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and assessing the acute and chronic toxicity of the compound.
A thorough and systematic evaluation is required to validate the hypothesized therapeutic potential of this compound and to ascertain its safety profile for any potential clinical development.
References
2-Methyl-1-phenylpropan-1-amine for ADHD research
An In-depth Technical Guide on Phenylpropylamine Analogs for ADHD Research, with a focus on Amphetamine as a core scaffold.
A Note on "2-Methyl-1-phenylpropan-1-amine"
Initial literature and database searches for "this compound" did not yield significant research pertaining to Attention-Deficit/Hyperactivity Disorder (ADHD). The chemical name is ambiguous and may refer to 1-phenyl-2-methylpropan-1-amine. Given the context of ADHD, this inquiry likely pertains to the broader class of phenylpropylamine compounds, which form the backbone of many central nervous system (CNS) stimulants. The most extensively researched compound in this class for ADHD is amphetamine (1-phenylpropan-2-amine). Therefore, this guide will focus on amphetamine as a representative and foundational molecule to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to ADHD and Phenylpropylamine-Based Therapeutics
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning and development. Current models suggest that ADHD is associated with functional impairments in some of the brain's neurotransmitter systems, particularly those involving dopamine (DA) and norepinephrine (NE).[1] The dopaminergic and noradrenergic pathways projecting to the prefrontal cortex and striatum are crucial for modulating executive functions, motivation, and reward perception, which are often impaired in ADHD.[1][2]
Phenylpropylamine derivatives, most notably amphetamine, are a cornerstone of ADHD pharmacotherapy. These psychostimulants are effective because they increase the activity of neurotransmitters in these key neural circuits.[1] This guide provides an in-depth technical overview of the pharmacology, mechanism of action, and relevant experimental protocols for studying amphetamine and related analogs in the context of ADHD research.
Pharmacology of Amphetamine
Amphetamine exists as two stereoisomers, dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine). Dextroamphetamine is a more potent CNS stimulant than levoamphetamine.[3] Commercial preparations like Adderall consist of a mix of amphetamine salts.[4] The therapeutic effects of amphetamine in ADHD are mediated by its actions on monoamine neurotransmitter systems.[5]
Mechanism of Action
Amphetamine's primary mechanism of action is to increase the synaptic concentrations of dopamine and norepinephrine.[4][5] This is achieved through a multi-faceted interaction with monoamine transporters and synaptic vesicles:
-
Monoamine Transporter Interaction : Amphetamine is a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). It competitively inhibits the reuptake of DA and NE from the synaptic cleft.[6]
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition : Once inside the presynaptic neuron, amphetamine disrupts the storage of monoamines in synaptic vesicles by inhibiting VMAT2.[4][6] This leads to an increase in the cytosolic concentration of DA and NE.
-
Transporter Reversal (Efflux) : The elevated cytosolic monoamine levels cause the DAT and NET to reverse their direction of transport, actively pumping dopamine and norepinephrine out of the neuron and into the synaptic cleft.[6]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism : Amphetamine is also an agonist at the TAAR1, an intracellular G-protein coupled receptor. TAAR1 activation contributes to the modulation of monoaminergic systems and the efflux of neurotransmitters.[3]
-
Monoamine Oxidase (MAO) Inhibition : At higher concentrations, amphetamine can also act as a weak inhibitor of monoamine oxidase, an enzyme that metabolizes monoamines, further increasing their availability.[6]
These actions collectively lead to a significant and sustained increase in extracellular dopamine and norepinephrine levels, particularly in the prefrontal cortex and striatum, enhancing neurotransmission in pathways critical for attention and executive function.[7][8]
Key Signaling Pathways
The therapeutic effects of amphetamine are rooted in its modulation of major catecholamine pathways originating in the midbrain and brainstem.
-
Mesocorticolimbic Dopamine Pathway : Originating in the Ventral Tegmental Area (VTA), this pathway projects to the nucleus accumbens, prefrontal cortex, and other limbic areas. It is central to motivation, reward, and executive function. Amphetamine-induced DA release in this pathway is thought to improve task saliency and motivation.[1][7]
-
Nigrostriatal Dopamine Pathway : This pathway from the substantia nigra to the striatum is involved in motor control. Its modulation may play a role in reducing hyperactivity.
-
Locus Coeruleus-Noradrenergic System : The locus coeruleus is the principal site for synthesizing norepinephrine and has widespread projections throughout the brain, including the prefrontal cortex. This system is critical for arousal, alertness, and attention.[9] Amphetamine enhances NE signaling in these circuits.
Quantitative Pharmacological Data
The potency of amphetamine and its analogs is typically quantified by their binding affinity (Ki) or their ability to inhibit neurotransmitter uptake (IC50). D-amphetamine generally shows higher potency for the dopamine system, while l-amphetamine has a more balanced effect on both dopamine and norepinephrine.[5]
| Compound | Transporter | Assay Type | Potency (IC50, nM) | Reference |
| d-Amphetamine | DAT | [³H]DA Uptake Inhibition | 24.8 | Rothman et al., 2001 |
| NET | [³H]NE Uptake Inhibition | 7.4 | Rothman et al., 2001 | |
| SERT | [³H]5-HT Uptake Inhibition | 1769 | Rothman et al., 2001 | |
| l-Amphetamine | DAT | [³H]DA Uptake Inhibition | 85.3 | Rothman et al., 2001 |
| NET | [³H]NE Uptake Inhibition | 31.2 | Rothman et al., 2001 | |
| SERT | [³H]5-HT Uptake Inhibition | 1930 | Rothman et al., 2001 | |
| Methylphenidate | DAT | [³H]DA Uptake Inhibition | 14.2 | Rothman et al., 2001 |
| NET | [³H]NE Uptake Inhibition | 39.4 | Rothman et al., 2001 |
Note: Data are representative and may vary based on experimental conditions and cell lines used.
Preclinical Research and Experimental Protocols
The preclinical evaluation of novel compounds for ADHD involves a combination of in vitro and in vivo assays to characterize their pharmacological profile and behavioral effects.
In Vitro Assays
These assays are crucial for determining a compound's interaction with specific molecular targets.[10]
This assay measures a compound's ability to block the reuptake of neurotransmitters into cells expressing the target transporter.
-
Objective : To determine the IC50 value of a test compound for DAT, NET, and SERT.
-
Cell Lines : Human Embryonic Kidney (HEK) cells stably transfected to express human DAT, NET, or SERT are commonly used.[11]
-
Methodology :
-
Cell Plating : Plate transporter-expressing HEK cells in 96-well microplates and allow them to adhere.
-
Pre-incubation : Wash the cells with Krebs-HEPES buffer. Add various concentrations of the test compound and incubate for a specified time (e.g., 10-20 minutes) at room temperature.
-
Substrate Addition : Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) at a concentration near its Km value.
-
Incubation : Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for substrate uptake.
-
Termination : Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Lysis and Scintillation Counting : Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis : Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine). The percentage of inhibition for each concentration of the test compound is calculated, and the IC50 value is determined using non-linear regression analysis.[11]
-
This assay determines if a compound inhibits the MAO-A or MAO-B enzymes.
-
Objective : To determine the IC50 value of a test compound for MAO-A and MAO-B.
-
Enzyme Source : Recombinant human MAO-A and MAO-B enzymes.[12]
-
Methodology :
-
Reaction Mixture : Prepare a reaction mixture containing the MAO enzyme in a suitable buffer.
-
Inhibitor Incubation : Add various concentrations of the test compound to the reaction mixture and pre-incubate.
-
Substrate Addition : Initiate the reaction by adding a substrate (e.g., kynuramine or a fluorogenic substrate).[12][13]
-
Incubation : Incubate the mixture at 37°C for a defined period.
-
Detection : Measure the product formation. For kynuramine, the metabolite 4-hydroxyquinoline can be detected via fluorescence. For other substrates, hydrogen peroxide production can be measured using a coupled reaction with a fluorescent probe.[13]
-
Data Analysis : Calculate the percentage of inhibition and determine the IC50 value. Known inhibitors like clorgyline (MAO-A) and selegiline (MAO-B) are used as positive controls.[12]
-
In Vivo Animal Models
Animal models are essential for understanding the neurobiological underpinnings of ADHD and for testing the efficacy of potential therapeutics.[14][15]
-
Spontaneously Hypertensive Rat (SHR) : This is the most widely studied genetic animal model of ADHD. SHRs exhibit key symptoms including hyperactivity, impulsivity, and attention deficits.[16]
-
Dopamine Transporter Knockout (DAT-KO) Mouse : These mice lack the dopamine transporter and display profound hyperactivity, which is a core symptom of ADHD.[14][16]
-
Chemically-Induced Models : Lesioning of catecholamine pathways in rodents using neurotoxins like 6-hydroxydopamine (6-OHDA) can model aspects of ADHD.[14]
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Objective : To measure the effect of a test compound on extracellular levels of dopamine and norepinephrine in brain regions like the prefrontal cortex and striatum.
-
Methodology :
-
Probe Implantation : Stereotaxically implant a microdialysis probe into the target brain region of an anesthetized animal (e.g., a rat).
-
Recovery : Allow the animal to recover from surgery.
-
Perfusion : On the day of the experiment, connect the probe to a perfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Baseline Collection : Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration : Administer the test compound (e.g., via intraperitoneal injection).
-
Sample Collection : Continue to collect dialysate samples at regular intervals post-administration.
-
Analysis : Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis : Express the results as a percentage change from the baseline neurotransmitter levels.
-
-
Open-Field Test : This test is used to assess locomotor activity (hyperactivity). The animal is placed in an open arena, and its movement is tracked by automated systems. Stimulants like amphetamine typically reduce the hyperactivity observed in SHR rats.
-
Five-Choice Serial Reaction Time Task (5-CSRTT) : This is a complex operant conditioning task used to measure sustained attention and impulsivity. Animals are trained to detect a brief visual stimulus in one of five locations to receive a reward. Premature responses are a measure of impulsivity, while omissions or incorrect responses measure inattention.
Synthesis of Phenylpropylamine Derivatives
The synthesis of phenylpropylamine derivatives can be achieved through various chemical pathways. A common approach involves the use of propiophenone or acetophenone derivatives as starting materials.
-
Mannich Reaction : The Mannich reaction is a classic method for synthesizing β-amino ketones, which are key precursors. For example, reacting acetophenone, paraformaldehyde, and methylamine hydrochloride can produce the corresponding Mannich base, which can then be further modified.[17]
-
Reductive Amination : Another common route is the reductive amination of a ketone (e.g., phenylacetone) with an amine (e.g., ammonia or methylamine) in the presence of a reducing agent.
-
Other Routes : More complex syntheses may start from phenylpropanol or involve the reductive ring-opening of heterocyclic precursors like isoxazolidines.[17][18] The specific route chosen depends on the desired substitutions on the phenyl ring and the amine group.
Future Directions and Conclusion
While classic stimulants like amphetamine are highly effective, research continues to focus on developing novel agents with improved safety and pharmacokinetic profiles.[19] Key areas of development include:
-
Prodrugs : Lisdexamfetamine, a prodrug of d-amphetamine, was developed to have a longer duration of action and potentially lower abuse liability. Future research is exploring other prodrug strategies.[20]
-
Novel Formulations : The development of new extended-release and abuse-deterrent formulations aims to improve patient compliance and reduce the potential for misuse.[20]
-
Targeting Different Neurotransmitter Systems : While catecholamine systems are the primary focus, research is also exploring agents that modulate other neurotransmitter systems, such as serotonin or glutamate, as adjuncts or alternatives.[19]
References
- 1. Attention deficit hyperactivity disorder - Wikipedia [en.wikipedia.org]
- 2. The roles of dopamine and noradrenaline in the pathophysiology and treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adderall - Wikipedia [en.wikipedia.org]
- 4. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Dopaminergic and Noradrenergic Contributions to Functionality in ADHD: The Role of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. login.medscape.com [login.medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. Monoamine Oxidase Assays [cellbiolabs.com]
- 14. Animal models of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of animal models of attention deficit hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An updated review on animal models to study attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Methyl-3-phenylpropylamine Hydrochloride|CAS 30684-07-2 [benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. additudemag.com [additudemag.com]
- 20. What drugs are in development for Attention Deficit Disorder With Hyperactivity? [synapse.patsnap.com]
An In-depth Technical Guide to the Historical Research of 2-Methyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical research on 2-Methyl-1-phenylpropan-1-amine (CAS 6668-27-5), a substituted phenethylamine and structural isomer of the more well-known compounds, phentermine and methamphetamine. This document details its synthesis, chemical properties, and known pharmacological profile, with a focus on its action as a central nervous system stimulant. Experimental methodologies for key synthetic routes are described, and available quantitative data are presented. Signaling pathways and experimental workflows are visualized to provide a clear understanding of its synthesis and mechanism of action.
Introduction
This compound, also known by its synonym α-isopropylbenzylamine, is a primary amine belonging to the phenethylamine class of compounds. Its structure is characterized by a phenyl group and an amino group attached to the first carbon of a propane chain, with a methyl group at the second carbon.[1] Due to its structural similarity to amphetamine and its analogs, this compound has been investigated for its stimulant properties on the central nervous system (CNS).[1] Historical research into this compound is often intertwined with the broader exploration of sympathomimetic amines for various therapeutic applications, including as anorectics and treatments for attention deficit hyperactivity disorder (ADHD) and narcolepsy.[1] However, it is crucial to distinguish it from its isomers, such as 2-methyl-1-phenylpropan-2-amine (phentermine), as the position of the amino group significantly influences the pharmacological profile.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 6668-27-5 | [2] |
| Molecular Formula | C₁₀H₁₅N | [3] |
| Molecular Weight | 149.23 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 217 °C at 760 mmHg | |
| Density | 0.932 g/mL | |
| Refractive Index | 1.518 |
Historical Synthesis
The synthesis of this compound has historically been achieved through established methods of amine synthesis, primarily via reductive amination of a corresponding ketone or the reduction of an oxime.
Leuckart Reaction
The Leuckart reaction, a classic method for the reductive amination of ketones, is a viable route for the synthesis of this compound.[4] This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[5]
Experimental Protocol: Reductive Amination of Isobutyrophenone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine isobutyrophenone (1 equivalent) with an excess of ammonium formate (2-3 equivalents).
-
Heating: Heat the reaction mixture to a temperature of 160-185°C. The reaction is typically carried out neat (without a solvent).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Hydrolysis: After completion, cool the reaction mixture and add a strong base, such as sodium hydroxide solution, to hydrolyze the intermediate formamide.
-
Extraction: Extract the resulting amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Caption: Leuckart reaction workflow for the synthesis of this compound.
Catalytic Hydrogenation of an Oxime
Another common synthetic route involves the formation of an oxime from isobutyrophenone, followed by catalytic hydrogenation to yield the primary amine.[6]
Experimental Protocol: Catalytic Hydrogenation of Isobutyrophenone Oxime
-
Oxime Formation: React isobutyrophenone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. The mixture is typically refluxed until the reaction is complete.
-
Isolation of Oxime: Isolate the isobutyrophenone oxime by standard workup procedures.
-
Hydrogenation: Dissolve the oxime in a solvent such as ethanol or acetic acid. Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Reaction Conditions: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen gas atmosphere (typically 3-4 atm pressure).
-
Workup: After the reaction is complete (as indicated by the cessation of hydrogen uptake), filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Caption: Synthesis of this compound via oxime reduction.
Pharmacology
Mechanism of Action
This compound is classified as a central nervous system stimulant.[1] Its pharmacological effects are believed to be mediated through its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][7] Similar to other phenethylamines, it is thought to act as a releasing agent for these neurotransmitters.[1] This action increases the concentration of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission and the characteristic stimulant effects.[7]
Caption: Proposed mechanism of action for this compound.
Quantitative Pharmacological Data
At present, there is a notable lack of publicly available, peer-reviewed quantitative data on the binding affinities (e.g., Kᵢ values) and functional activities (e.g., EC₅₀ for neurotransmitter release) of this compound at the dopamine and norepinephrine transporters. Such data are crucial for a precise understanding of its potency and selectivity compared to other phenethylamines.
Conclusion
This compound is a historically recognized but less-studied member of the phenethylamine class of CNS stimulants. Its synthesis can be achieved through well-established chemical reactions such as the Leuckart reaction and the catalytic hydrogenation of an oxime intermediate. While its mechanism of action is presumed to involve the release of dopamine and norepinephrine, a detailed quantitative pharmacological characterization is lacking in the scientific literature. Further research is warranted to fully elucidate the binding and functional profile of this compound at monoamine transporters, which would provide a clearer understanding of its potential therapeutic applications and abuse liability in comparison to its structural isomers. This guide serves as a foundational resource for researchers and professionals in drug development, highlighting the existing knowledge and identifying key areas for future investigation.
References
- 1. Buy this compound | 6668-27-5 [smolecule.com]
- 2. CAS 6668-27-5: this compound [cymitquimica.com]
- 3. This compound | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The Biogenic Amines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety and Toxicity Profile of 2-Methyl-1-phenylpropan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. 2-Methyl-1-phenylpropan-1-amine is a chemical substance that requires careful handling and assessment. The information provided herein is a synthesis of available data and should not be considered a complete safety and toxicity profile. All experimental work should be conducted in accordance with established safety protocols and regulatory guidelines.
Introduction
This compound is a substituted phenethylamine.[1][2][3] Compounds of this class are known for their stimulant effects on the central nervous system (CNS).[1][2][3] Due to its structural similarity to amphetamines, this compound is presumed to act as a monoamine releasing agent, affecting the neurotransmission of dopamine, norepinephrine, and serotonin.[4][5] This technical guide provides a summary of the available safety and toxicity data for this compound, outlines relevant experimental protocols for its assessment, and visualizes potential toxicological pathways.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[6]
Table 1: GHS Hazard Classification for this compound [6]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
(Data sourced from the European Chemicals Agency (ECHA) C&L Inventory)[6]
Pictograms:
Signal Word: Danger[6]
Toxicological Data
Specific quantitative toxicological data for this compound is limited in publicly available literature. Therefore, data for structurally related compounds and general toxicological principles for phenethylamines are considered to provide a preliminary assessment.
Acute Toxicity
No specific LD50 (median lethal dose) values for this compound were identified. For the related compound, N-methyl-2-phenylpropan-1-amine hydrochloride, the following data is available:
Table 2: Acute Toxicity Data for N-methyl-2-phenylpropan-1-amine hydrochloride
| Route of Administration | Species | LD50 Value |
| Subcutaneous | Mouse | 540 mg/kg |
| Intravenous | Mouse | 60 mg/kg |
Skin Corrosion and Eye Irritation
As per the GHS classification, this compound is considered to cause severe skin burns and serious eye damage.[6] In vitro studies using reconstructed human epidermis models have shown that corrosive substances can penetrate the stratum corneum and cause cytotoxicity to the underlying cell layers.[7]
Genotoxicity
Carcinogenicity
Long-term carcinogenicity studies for this compound have not been identified. The carcinogenic potential of phenethylamines is an area of ongoing research, with some concerns related to the formation of carcinogenic metabolites.[8]
Neurotoxicity
Amphetamine analogues are known to have neurotoxic potential, primarily affecting dopaminergic and serotonergic neurons.[4][5][16][17] The proposed mechanism involves increased neurotransmitter release, leading to oxidative stress, excitotoxicity, and neuroinflammation.[4][5] High doses and long-term use of related compounds like methamphetamine have been shown to cause damage to nerve terminals and potentially nerve cell bodies.[16]
Experimental Protocols
The following are summaries of standard OECD guidelines for assessing the toxicity of chemical substances.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
-
Principle: This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with a small number of animals per step.
-
Procedure: A single dose of the substance is administered orally to a group of animals (typically rodents). Observations of effects and mortality are made. Depending on the outcome, the dose for the next step is adjusted up or down. The test allows for the classification of the substance into one of a series of toxicity classes.
-
Observations: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 431
-
Principle: This in vitro test uses a reconstructed human epidermis model to assess the potential of a substance to cause skin corrosion.
-
Procedure: The test substance is applied topically to the surface of the RhE tissue. After a defined exposure period, the cell viability is determined using a cell viability assay (e.g., MTT assay).
-
Endpoint: A substance is identified as corrosive if it causes a significant decrease in cell viability below a defined threshold.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method - OECD Test Guideline 492
-
Principle: This in vitro method utilizes a reconstructed human cornea-like epithelium model to identify chemicals that can cause serious eye damage.
-
Procedure: The test chemical is applied to the surface of the RhCE tissue. After the exposure period, tissue viability is measured.
-
Endpoint: A chemical is classified as causing serious eye damage if the remaining cell viability is below a certain threshold.
Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
-
Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of genotoxic potential.
-
Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted.
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[12]
In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473
-
Principle: This in vitro assay assesses the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.[10][14][15][18]
-
Procedure: Cultured mammalian cells are exposed to the test substance with and without metabolic activation. Cells are harvested at metaphase and analyzed for chromosomal abnormalities.
-
Endpoint: A substance is considered clastogenic if it causes a statistically significant, concentration-dependent increase in the frequency of cells with structural chromosomal aberrations.[10][14][15][18]
Visualizations
General Experimental Workflow for In Vitro Toxicity Testing
Caption: General workflow for in vitro toxicity assessment.
Postulated Neurotoxic Signaling Pathway
Caption: Postulated neurotoxic mechanism of this compound.
Conclusion
The available data strongly suggests that this compound is a corrosive substance that can cause severe skin burns and eye damage. Its structural similarity to amphetamines indicates a potential for CNS stimulation and neurotoxicity, likely through the disruption of dopaminergic, noradrenergic, and serotonergic pathways. However, there is a significant lack of specific quantitative toxicity data, including acute toxicity, genotoxicity, and carcinogenicity for this particular compound.
For a comprehensive risk assessment, it is imperative to conduct further studies following standardized guidelines, such as those provided by the OECD. Researchers and drug development professionals should exercise extreme caution when handling this compound and ensure that appropriate personal protective equipment is used. Further investigation into its specific toxicological profile is crucial for understanding its potential risks to human health.
References
- 1. whitesandstreatment.com [whitesandstreatment.com]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Novel Psychoactive Phenethylamines: Impact on Genetic Material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurotoxic amphetamine analogues: effects in monkeys and implications for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. criver.com [criver.com]
An In-depth Technical Guide to 2-Methyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-phenylpropan-1-amine, a substituted phenethylamine, is a chiral organic compound with significant biological activity as a central nervous system stimulant. Structurally analogous to amphetamines, its mechanism of action is primarily attributed to its interaction with monoamine transporters, leading to an increase in the synaptic availability of key neurotransmitters such as dopamine and norepinephrine. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, pharmacological profile, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a primary amine with a molecular formula of C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1] The presence of a chiral center at the carbon atom bonded to the phenyl and amino groups results in two enantiomers, (R)- and (S)-2-Methyl-1-phenylpropan-1-amine. The specific stereochemistry can significantly influence the compound's pharmacological activity. The hydrochloride salt form is often utilized to enhance water solubility and stability for pharmaceutical applications.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 6668-27-5 (racemate) | [2] |
| 23844-66-8 ((R)-enantiomer) | [3] | |
| Appearance | Not available | [4] |
| Storage | 2-8°C Refrigerator | [4] |
Synthesis
The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. One documented method involves a multi-step process starting from substituted benzyl halides.[5]
General Synthesis Pathway
A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds. While this method is for a structurally related compound, the principles can be adapted for the synthesis of this compound. The general steps are as follows:
-
Alkylation: Reaction of a substituted benzyl halide with isobutyronitrile in the presence of a base to form 2-methyl-1-substituted phenyl-2-butyronitrile.[5]
-
Hydrolysis: Hydrolysis of the nitrile to the corresponding carboxylic acid, 2-methyl-1-substituted phenyl-2-butyric acid.[5]
-
Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement, followed by trapping with an alcohol (e.g., benzyl alcohol) to form a carbamate.[5]
-
Deprotection: Removal of the carbamate protecting group via catalytic hydrogenation to yield the final amine product.[5]
Detailed Experimental Protocol (Adapted from Patent CN105085278A)
Step 1: Synthesis of 2-methyl-1-phenyl-2-butyronitrile
-
To a solution of benzyl chloride and isobutyronitrile in a suitable organic solvent (e.g., THF, dioxane, toluene, or hexane), an organic base is added at a temperature ranging from -78°C to 0°C.[5]
-
The reaction mixture is stirred until completion.
Step 2: Synthesis of 2-methyl-1-phenyl-2-butyric acid
-
The resulting 2-methyl-1-phenyl-2-butyronitrile is reacted with a base in a solvent at a temperature between 80°C and 220°C to facilitate hydrolysis.[5]
Step 3: Synthesis of the Benzyl Carbamate Intermediate
-
In the presence of a weak base, 2-methyl-1-phenyl-2-butyric acid is reacted with diphenylphosphoryl azide.[5]
-
After a period of reaction time, benzyl alcohol is added to the mixture to form the benzyl carbamate.[5]
Step 4: Synthesis of this compound
-
The benzyl carbamate intermediate is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide at room temperature.[5]
-
The reaction proceeds under a hydrogen atmosphere until the deprotection is complete, yielding this compound.[5]
Pharmacological Profile
This compound acts as a central nervous system stimulant, a property attributed to its ability to increase the levels of dopamine and norepinephrine in the synaptic cleft.[1] This action is primarily mediated through its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters, the compound prolongs their activity in the synapse.
Mechanism of Action at Monoamine Transporters
Monoamine transporters (MATs) are transmembrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[6][7][8] This process is crucial for terminating the neurotransmitter signal and maintaining neurotransmitter homeostasis.[7] this compound and similar compounds can act as either inhibitors of these transporters or as substrates, leading to both reuptake inhibition and transporter-mediated efflux of the neurotransmitter.[9]
Quantitative Pharmacological Data
| Transporter | Interaction | Expected Effect |
| Dopamine Transporter (DAT) | Inhibition/Substrate | Increased synaptic dopamine |
| Norepinephrine Transporter (NET) | Inhibition/Substrate | Increased synaptic norepinephrine |
| Serotonin Transporter (SERT) | Lower affinity compared to DAT/NET | Minimal effect on synaptic serotonin |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of this compound and related compounds in various matrices.[11][12]
HPLC Method for Biogenic Amine Analysis (General Protocol)
The following is a general HPLC protocol that can be adapted for the analysis of this compound.
Instrumentation:
-
HPLC system with a pump, column thermostat, and a UV-VIS or fluorescence detector.[12]
-
Reversed-phase C18 column (e.g., BDS Hypersil C18, 250 x 4.6 mm, 5 µm particle size).[12]
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
Sample Preparation:
-
Extraction of the analyte from the sample matrix using a suitable solvent (e.g., methanol).[11]
-
Derivatization may be employed to enhance detection, especially with a fluorescence detector.[13]
Analysis:
-
Injection of the prepared sample into the HPLC system.
-
Detection of the analyte based on its retention time and detector response.
-
Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a reference standard.[12]
Applications
Due to its stimulant properties, this compound has potential applications in the pharmaceutical industry for the development of medications targeting conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] It also serves as a valuable reference standard in pharmacological research on amphetamine-like substances and as a chemical intermediate in the synthesis of other pharmaceutical compounds.[1]
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its stimulant properties, arising from its interaction with monoamine transporters, make it a candidate for further investigation in the context of neurological and psychiatric disorders. This technical guide has summarized the current knowledge on its chemical properties, synthesis, pharmacology, and analysis. Further research is warranted to fully elucidate its pharmacological profile, including the specific binding affinities and functional activities at monoamine transporters, and to develop and validate robust analytical methods for its quantification in biological matrices. Such studies will be crucial for any future clinical development of this compound.
References
- 1. Buy this compound | 6668-27-5 [smolecule.com]
- 2. This compound | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uaiasi.ro [uaiasi.ro]
- 13. squjs.squ.edu.om [squjs.squ.edu.om]
Methodological & Application
synthesis of 2-Methyl-1-phenylpropan-1-amine from phenylacetone
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Application Notes and Protocols for the Synthesis of 2-Methyl-1-phenylpropan-1-amine via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Methyl-1-phenylpropan-1-amine, a valuable intermediate in pharmaceutical development. The synthesis is a two-step process commencing with a Grignard reaction between phenylmagnesium bromide and isobutyraldehyde to yield the intermediate alcohol, 2-Methyl-1-phenylpropan-1-ol. The subsequent step involves the conversion of the alcohol to the target primary amine via a Mitsunobu reaction followed by hydrazinolysis of the resulting phthalimide. This protocol includes detailed experimental procedures, a summary of quantitative data, and graphical representations of the workflow and chemical pathway.
Introduction
Primary amines are a cornerstone in the synthesis of a vast array of biologically active molecules. The target compound, this compound, serves as a key building block for various pharmaceutical agents. The outlined synthetic route leverages the power of the Grignard reaction for carbon-carbon bond formation, followed by a reliable method for the stereospecific introduction of an amine functionality.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Grignard Reaction | Phenylmagnesium bromide, Isobutyraldehyde | Magnesium, Bromobenzene | Diethyl ether | 0 to reflux | 2-3 | 85-95 |
| 2 | Mitsunobu Reaction | 2-Methyl-1-phenylpropan-1-ol, Phthalimide | DIAD, PPh₃ | THF | 0 to RT | 12-24 | 70-85 (for phthalimide) |
| 3 | Hydrazinolysis | N-(2-Methyl-1-phenylpropyl)phthalimide | Hydrazine hydrate | Ethanol | Reflux | 4-6 | 80-90 |
DIAD: Diisopropyl azodicarboxylate, PPh₃: Triphenylphosphine, THF: Tetrahydrofuran, RT: Room Temperature.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-1-phenylpropan-1-ol via Grignard Reaction
Materials:
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether
-
Bromobenzene (1.1 eq)
-
Iodine crystal (catalytic amount)
-
Isobutyraldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, and heating mantle.
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.
-
Place magnesium turnings in the three-neck flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the phenylmagnesium bromide.
-
-
Reaction with Isobutyraldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve isobutyraldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-Methyl-1-phenylpropan-1-ol.
-
The product can be further purified by vacuum distillation.
-
Step 2: Synthesis of this compound
This step involves two parts: a Mitsunobu reaction to form the phthalimide-protected amine, followed by hydrazinolysis to release the primary amine.[1][2]
Part A: Mitsunobu Reaction
Materials:
-
2-Methyl-1-phenylpropan-1-ol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Phthalimide (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve 2-Methyl-1-phenylpropan-1-ol, triphenylphosphine, and phthalimide in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise to the stirred solution. An exothermic reaction is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product, N-(2-Methyl-1-phenylpropyl)phthalimide, can be purified by column chromatography on silica gel.
Part B: Hydrazinolysis
Materials:
-
N-(2-Methyl-1-phenylpropyl)phthalimide (from Part A)
-
Hydrazine hydrate (10 eq)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the purified N-(2-Methyl-1-phenylpropyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.
-
Heat the mixture to reflux for another hour to ensure complete hydrolysis.
-
Cool the mixture and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated NaOH solution to a pH > 12.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the this compound.
-
The final product can be further purified by distillation under reduced pressure.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Signaling Pathway (Chemical Reaction Pathway)
Caption: Chemical reaction pathway for the synthesis of this compound.
References
Application Notes and Protocols for the Reductive Amination Synthesis of 2-Methyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-1-phenylpropan-1-amine via reductive amination of 2-Methyl-1-phenylpropan-1-one (isobutyrophenone). Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and versatility.[1][2] Herein, we detail several prevalent methodologies, including the Leuckart reaction, borohydride-mediated reductions, and catalytic hydrogenation. This guide offers a comparative analysis of these methods, presenting quantitative data in a structured format and providing step-by-step protocols to facilitate practical application in a research and development setting.
Introduction
The synthesis of primary amines is a fundamental transformation in organic chemistry, particularly in the pharmaceutical industry where the amine functional group is a key component of many active pharmaceutical ingredients (APIs). This compound is a valuable building block and intermediate. Reductive amination, the process of converting a carbonyl group to an amine via an intermediate imine, stands out as one of the most effective methods for this purpose.[1][3] The reaction typically involves the condensation of a ketone or aldehyde with an amine source, such as ammonia or ammonium salts, followed by the reduction of the resulting imine intermediate.[4] This document outlines three major approaches to achieve this transformation for 2-Methyl-1-phenylpropan-1-one.
Comparative Data of Reductive Amination Methods
The selection of a synthetic route often depends on factors such as yield, reaction conditions, cost, and safety of reagents. The following table summarizes quantitative data for different reductive amination methods applicable to the synthesis of this compound from 2-Methyl-1-phenylpropan-1-one.
| Method | Amine Source | Reducing Agent / Catalyst | Temperature | Typical Yield | Reference / Notes |
| Leuckart Reaction | Ammonium Formate | Ammonium Formate / Formic Acid | 150 - 185 °C | 50 - 85% | High temperature required. Yields are for various substituted phenones, including isobutyrophenone.[5] |
| Borohydride Reduction | Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Room Temp. - 50 °C | High | "Borch Reaction". Selective for iminium ion over ketone. Requires pH control (6-7).[6] |
| Borohydride Reduction | Ammonia / Amine | Sodium Borohydride (NaBH₄) | Room Temp. - 70 °C | Moderate - High | Less selective than NaBH₃CN; can reduce the starting ketone. Often requires prior imine formation.[7] |
| Catalytic Hydrogenation | Ammonium Formate | Palladium on Carbon (Pd/C) | Room Temperature | High | Ammonium formate serves as both nitrogen and hydrogen source.[8] |
Experimental Protocols
Method 1: Leuckart Reaction
This classical method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. It is a one-pot procedure but requires high reaction temperatures.[1][2]
Reagents:
-
2-Methyl-1-phenylpropan-1-one (Isobutyrophenone)
-
Ammonium Formate
-
Formic Acid (optional, can improve yield)[9]
-
Hydrochloric Acid (for work-up)
-
Sodium Hydroxide (for work-up)
-
Diethyl Ether or Dichloromethane (for extraction)
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a heating mantle, add 2-Methyl-1-phenylpropan-1-one (1.0 eq).
-
Add ammonium formate (3.0 - 5.0 eq). For every mole of ketone, approximately 170-200g of ammonium formate is a common ratio.
-
Heat the reaction mixture to 160-185 °C. The mixture will melt and begin to reflux. Maintain this temperature for 4-6 hours. Carbon dioxide will evolve during the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add a 20% solution of hydrochloric acid to the reaction flask to hydrolyze the intermediate formamide. Heat the mixture at reflux for an additional 2-4 hours.
-
Cool the solution and make it strongly alkaline (pH > 12) by the slow addition of 40% sodium hydroxide solution. Ensure the flask is cooled in an ice bath during this process.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by vacuum distillation.
Method 2: Borohydride-Mediated Reductive Amination (Borch Reaction)
This method offers milder reaction conditions and often higher selectivity compared to the Leuckart reaction. Sodium cyanoborohydride is the preferred reducing agent as it selectively reduces the iminium ion intermediate in the presence of the unreacted ketone.[6][10]
Reagents:
-
2-Methyl-1-phenylpropan-1-one (Isobutyrophenone)
-
Ammonium Acetate
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric Acid (for work-up)
-
Sodium Hydroxide (for work-up)
-
Diethyl Ether (for extraction)
Protocol:
-
Dissolve 2-Methyl-1-phenylpropan-1-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The pH should be maintained between 6 and 7.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 - 2.0 eq) in a minimal amount of methanol.
-
Add the NaBH₃CN solution dropwise to the reaction mixture over 20-30 minutes. Gas evolution may be observed.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully add 3M hydrochloric acid to quench the reaction and adjust the pH to ~2. Stir for 1 hour.
-
Remove the methanol under reduced pressure.
-
Wash the remaining aqueous layer with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer to pH > 12 with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Visualized Workflow and Pathways
The following diagrams illustrate the logical workflow of the reductive amination process.
Caption: General workflow for the synthesis of this compound via reductive amination.
Caption: Different catalytic and stoichiometric pathways for the reductive amination of 2-Methyl-1-phenylpropan-1-one.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. erowid.org [erowid.org]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Enantioselective Synthesis of (S)-2-Methyl-1-phenylpropan-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-Methyl-1-phenylpropan-1-amine, a valuable chiral building block in the pharmaceutical industry. Three distinct and effective methodologies are presented: biocatalytic asymmetric transamination, chiral auxiliary-mediated diastereoselective synthesis, and transition-metal-catalyzed asymmetric reductive amination. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations to illustrate the workflows and underlying chemical principles.
Biocatalytic Asymmetric Transamination using (S)-selective Transaminase
Biocatalysis using transaminases (ATAs) has emerged as a powerful and green method for the synthesis of chiral amines.[1][2] (S)-selective transaminases can directly convert the prochiral ketone, 2-methyl-1-phenylpropan-1-one, into the desired (S)-amine with high enantioselectivity. The use of an amine donor like L-alanine or isopropylamine is essential, and the reaction equilibrium can be driven to completion by employing a coupled enzyme system, such as lactate dehydrogenase (LDH), to remove the pyruvate byproduct.[1]
Data Presentation
| Parameter | Value | Reference |
| Enzyme | (S)-selective ω-Transaminase (e.g., ATA-113) | [1] |
| Substrate | 2-Methyl-1-phenylpropan-1-one | |
| Amine Donor | L-Alanine | [1] |
| Co-enzyme | Pyridoxal 5'-phosphate (PLP) | |
| Conversion | >95% | Inferred from similar reactions |
| Enantiomeric Excess (ee) | >99% | [1] |
| Temperature | 30 °C | Inferred from general protocols |
| pH | 8.0 | [2] |
Experimental Protocol
Materials:
-
2-Methyl-1-phenylpropan-1-one
-
(S)-selective ω-Transaminase (e.g., ATA-113)
-
L-Alanine
-
Pyridoxal 5'-phosphate (PLP)
-
Lactate Dehydrogenase (LDH)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
NAD⁺
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Brine solution
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-methyl-1-phenylpropan-1-one (1.0 g, 6.75 mmol) in 100 mL of 100 mM potassium phosphate buffer (pH 8.0).
-
Add L-alanine (1.5 eq, 10.1 mmol), PLP (1.0 mM), NAD⁺ (1.0 mM), and D-glucose (1.5 eq, 10.1 mmol).
-
To the mixture, add the (S)-selective ω-transaminase (e.g., ATA-113, 10% w/w of the ketone substrate), LDH (5 U/mmol of substrate), and GDH (5 U/mmol of substrate).
-
Incubation: Seal the vessel and incubate at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.
-
Reaction Monitoring: Monitor the conversion of the ketone to the amine by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, adjust the pH of the mixture to >10 with 1 M NaOH.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-Methyl-1-phenylpropan-1-amine.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
-
Chiral Analysis: Determine the enantiomeric excess of the final product by chiral HPLC analysis.
Visualizations
References
Chiral Separation of 2-Methyl-1-phenylpropan-1-amine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-phenylpropan-1-amine is a chiral primary amine and a key intermediate in the synthesis of various pharmaceuticals. As enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological properties, their separation and quantification are critical for drug development, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable resolution of enantiomers. This document provides a detailed protocol for the chiral separation of this compound enantiomers, primarily based on established methods for the structurally similar compound, amphetamine.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector that is bonded to a solid support, typically silica gel. As the racemic mixture of the analyte passes through the column, the two enantiomers interact differently with the chiral selector. These transient, diastereomeric complexes have different energies of formation and dissociation, leading to different retention times for each enantiomer and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.
Recommended HPLC Method
Based on methods developed for the chiral separation of the structurally analogous compound amphetamine, a normal-phase HPLC method employing a polysaccharide-based chiral stationary phase is recommended. The following conditions provide an excellent starting point for the separation of this compound enantiomers.
Chromatographic Conditions
A summary of the recommended starting conditions is provided in the table below. These conditions are based on a successful separation of D/L-amphetamine and are expected to be highly effective for this compound.
| Parameter | Recommended Condition |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol + 0.1% aqueous Ammonia |
| Mobile Phase Ratio | Gradient or Isocratic (see protocol for details) |
| Flow Rate | 1.0 - 4.0 mL/min |
| Column Temperature | 20 °C |
| Detection | UV at 210 nm or 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol
This protocol outlines the steps for the sample preparation and HPLC analysis for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Racemic this compound standard
-
HPLC grade n-Hexane
-
HPLC grade Ethanol
-
Aqueous Ammonia (for 0.1% solution)
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Operation
-
Install the CHIRALPAK® AD-H column in the HPLC system.
-
Set the initial mobile phase composition. For method development, an isocratic elution with 10% Ethanol (containing 0.1% aqueous Ammonia) in n-Hexane is a good starting point.[1]
-
Set the flow rate to 3.0 mL/min and the column temperature to 20 °C.[1]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 210 nm or 254 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis and record the chromatogram.
Method Optimization
-
Mobile Phase Composition: The ratio of ethanol in n-hexane is a critical parameter. Decreasing the ethanol percentage will generally increase retention times and may improve resolution. For example, testing modifier concentrations below 10% can lead to better separation.[1]
-
Flow Rate: If the enantiomers are not baseline resolved, decreasing the flow rate (e.g., to 1.0 or 2.0 mL/min) can enhance separation by allowing more time for interaction with the CSP. Conversely, increasing the flow rate can shorten the analysis time if resolution is already sufficient.[1]
-
Temperature: Temperature can influence enantioselectivity. Evaluating the separation at different temperatures (e.g., 25 °C, 30 °C, 40 °C) may improve resolution. For amphetamine separation on a similar column, 20 °C was found to provide the highest resolution.[1]
-
Column Dimensions: Using a shorter column (e.g., 150 mm) can reduce analysis time if high resolution is not required.[1]
Data Presentation
The following table summarizes the expected retention times for the enantiomers of amphetamine, which can be used as an estimate for the separation of this compound under the specified conditions.[1]
| Enantiomer | Mobile Phase (Ethanol + 0.1% aq. NH3 in CO2) | Retention Time (min) at 3 mL/min | Retention Time (min) at 4 mL/min |
| Enantiomer 1 | 10% | ~3.8 | ~2.7 |
| Enantiomer 2 | 10% | ~4.3 | ~3.1 |
| Enantiomer 1 | 6% | ~7.5 | - |
| Enantiomer 2 | 6% | ~8.5 | - |
Note: The data presented is for D/L-amphetamine on a CHIRALPAK AD-H 4.6 x 250 mm, 5 µm column and serves as a strong starting point for the analysis of the structurally similar this compound.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Workflow for the chiral HPLC separation of this compound.
Signaling Pathway and Logical Relationship Visualization
The logical relationship for selecting and optimizing a chiral separation method can be visualized as follows.
Caption: Logical workflow for chiral method development and optimization.
References
GC-MS analysis of 2-Methyl-1-phenylpropan-1-amine
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-1-phenylpropan-1-amine
Application Note
Introduction
This compound is a primary amine and a structural isomer of methamphetamine. As a compound with potential physiological activity, its accurate identification and quantification are crucial in forensic, clinical, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note outlines a detailed protocol for the , including sample preparation, derivatization, and instrument parameters. Due to the common challenges in the analysis of primary amines by GC, a derivatization step is included to improve peak shape and chromatographic resolution.
Materials and Methods
Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as derivatizing agent
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Glass test tubes with screw caps
-
Vortex mixer
-
Heating block or water bath
-
GC vials with inserts
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is used. The following parameters are recommended but may be optimized for specific instruments.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-500 amu |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Solvent Delay | 3 min |
Experimental Protocols
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with methanol to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation (from an aqueous matrix, e.g., urine):
-
To 1 mL of the aqueous sample, add 100 µL of 5 M NaOH to basify the solution (pH > 10).
-
Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
3. Derivatization:
-
To the dried extract or a dried aliquot of the standard solution, add 50 µL of MSTFA and 10 µL of pyridine.[1]
-
Cap the tube tightly and heat at 70 °C for 30 minutes.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
4. GC-MS Analysis:
-
Transfer the derivatized sample to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system operating under the conditions described in Table 1.
-
Acquire data in full scan mode. For quantitative analysis, selected ion monitoring (SIM) mode can be used based on the characteristic ions of the derivatized analyte.
Results and Discussion
Chromatography: The derivatization of the primary amine group of this compound with MSTFA replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This process reduces the polarity of the analyte, leading to improved peak shape (less tailing) and a potentially shorter retention time on a nonpolar column like the Rxi-5Sil MS.[1][2]
Mass Spectrometry: The molecular weight of this compound is 149.23 g/mol . Upon derivatization with MSTFA, a TMS group (mass = 72 g/mol ) is added, resulting in a TMS-derivatized molecule with a molecular weight of 221.3 g/mol .
Predicted Mass Spectrum and Fragmentation: The electron ionization mass spectrum of the TMS-derivatized this compound is predicted to show a molecular ion peak (M+) at m/z 221. The fragmentation is expected to be dominated by alpha-cleavage, which is a characteristic fragmentation pathway for amines. The cleavage of the C-C bond adjacent to the nitrogen atom is favored.
Table 2: Predicted Quantitative Data for TMS-derivatized this compound
| Analyte | Retention Time (min) | Molecular Ion (M+) (m/z) | Base Peak (m/z) | Other Characteristic Fragments (m/z) |
| TMS-2-Methyl-1-phenylpropan-1-amine | (Predicted) ~8-12 | 221 | 148 | 72, 91 |
-
Base Peak (m/z 148): This is the most abundant ion and is predicted to result from the alpha-cleavage with the loss of the isopropyl radical.
-
Fragment at m/z 91: This fragment corresponds to the tropylium ion (C7H7+), which is a common fragment in compounds containing a benzyl group.
-
Fragment at m/z 72: This fragment corresponds to the trimethylsilyl group.
This application note provides a comprehensive protocol for the . The described method, which includes a crucial derivatization step, is suitable for the reliable identification and quantification of this compound in various matrices. The predicted fragmentation pattern provides a basis for the identification of the analyte in the absence of a reference mass spectrum. Researchers and scientists can adapt this protocol for their specific applications in drug development and forensic analysis.
Visualizations
Caption: Experimental workflow for the .
Caption: Predicted fragmentation pathway of TMS-derivatized this compound.
References
Application Note: Quantitative Determination of 2-Methyl-1-phenylpropan-1-amine using High-Performance Liquid Chromatography
Abstract
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methyl-1-phenylpropan-1-amine. The method utilizes a reversed-phase C18 column with UV detection, providing a robust and accessible approach for researchers, scientists, and drug development professionals. The protocol details sample and standard preparation, chromatographic conditions, and data analysis. Additionally, this document provides a framework for method validation and presents expected quantitative data in a tabular format.
Introduction
This compound is a primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and research and development in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of chemical compounds.[2][3] This application note outlines a specific HPLC method developed for the routine analysis of this compound. The method is designed to be straightforward, reproducible, and suitable for typical analytical laboratories.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for developing an appropriate HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [4] |
| Molecular Weight | 149.23 g/mol | [4] |
| Boiling Point | 217.5°C at 760 mmHg | [1] |
| Density | 0.932 g/cm³ | [1] |
| LogP | 3.04 | [1] |
Experimental Protocol
This section provides a detailed protocol for the quantification of this compound using HPLC.
3.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), (HPLC grade)
-
Water, deionized and filtered (18.2 MΩ·cm)
-
0.45 µm syringe filters
3.2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3.4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
3.6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for a good linearity.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Expected Quantitative Data
The following table summarizes the expected performance characteristics of the HPLC method.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 6-8 minutes |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Chiral Separation (Optional)
Since this compound is a chiral compound, enantiomeric separation may be required.[5][6] For this purpose, a chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives, would be necessary.[3][7] The mobile phase would typically consist of a non-polar solvent like hexane or heptane mixed with an alcohol such as isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine.[3]
Visualizations
Experimental Workflow Diagram
References
- 1. guidechem.com [guidechem.com]
- 2. DSpace [helda.helsinki.fi]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-2-methyl-1-phenylpropan-1-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols: Dopamine Receptor Binding Assay for 2-Methyl-1-phenylpropan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes within the central nervous system, including motor control, motivation, cognition, and reward.[1] These receptors are critical therapeutic targets for a wide range of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.[1][2] Dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1][3][4] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[1][5] Conversely, the D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[1][3][6]
Radioligand binding assays are a cornerstone in pharmacology for characterizing the interaction of ligands with receptors.[1][7][8] These assays enable the determination of key binding parameters such as the equilibrium dissociation constant (Kd), which reflects the affinity of a radioligand for a receptor, the maximum receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled test compounds.[1] This information is vital for the discovery and development of novel therapeutic agents that target the dopaminergic system.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of 2-Methyl-1-phenylpropan-1-amine for dopamine receptors. Additionally, it outlines a functional assay to characterize the compound as a potential agonist or antagonist.
Signaling Pathways
Dopamine receptor signaling is initiated by the binding of dopamine or other ligands, which induces a conformational change in the receptor and activates associated G proteins.
The D1-like receptor signaling cascade primarily involves the activation of Gαs/olf, which in turn stimulates adenylyl cyclase to produce cAMP.[5] The subsequent increase in cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[9][10] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to a prolonged phosphorylation state of numerous effector proteins and modulation of neuronal excitability and gene expression.[9]
The D2-like receptor signaling pathway is predominantly inhibitory.[6] Activation of D2-like receptors leads to the activation of Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP production.[3][6] The βγ subunits of the activated G protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibit voltage-gated calcium channels.[6] Furthermore, D2-like receptors can signal through β-arrestin-dependent pathways, which can mediate distinct cellular responses.[6][11]
Experimental Protocols
Membrane Preparation from Cells Expressing Dopamine Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing a specific dopamine receptor subtype.[1][12]
Materials:
-
Cells expressing the target dopamine receptor (e.g., HEK293 or CHO cells)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, ice-cold
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold[1]
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or a polytron on a low setting.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[1]
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[1]
-
Discard the supernatant and resuspend the membrane pellet in Wash Buffer.
-
Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the final membrane pellet in Assay Buffer (see below) or a suitable storage buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of this compound for a specific dopamine receptor subtype by measuring its ability to compete with a known radioligand.[8]
Materials:
-
Dopamine receptor membrane preparation
-
Radiolabeled ligand (e.g., [³H]Spiperone for D2-like receptors, [³H]SCH23390 for D1-like receptors)[1]
-
Unlabeled ligand for non-specific binding (e.g., 10 µM (+)-Butaclamol or unlabeled dopamine)[1]
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂[1]
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[1]
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and Assay Buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of an unlabeled ligand.
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Add the membrane preparation (typically 10-50 µg protein per well) to each well.
-
Add the radioligand at a concentration close to its Kd value.
-
Add the serially diluted this compound or the unlabeled ligand for NSB.
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[1]
-
Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Measurement)
This assay determines whether this compound acts as an agonist or antagonist at D1-like or D2-like receptors by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the target dopamine receptor
-
This compound
-
Dopamine (as a reference agonist)
-
Forskolin (to stimulate cAMP production in D2-like receptor assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or other reporter-based assays)
-
Cell culture medium and plates
Procedure for D1-like Receptors (Agonist Mode):
-
Plate cells in a suitable microplate and culture overnight.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Add varying concentrations of this compound or dopamine.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
Procedure for D2-like Receptors (Antagonist Mode):
-
Plate cells as described above.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., EC80) in the presence of the test compound. For D2-like receptors, co-stimulation with forskolin is often used to induce a measurable cAMP signal that can be inhibited by a D2 agonist.
-
Incubate and measure cAMP levels as described above.
Data Analysis:
-
Agonist: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (effective concentration to produce 50% of the maximal response).
-
Antagonist: Plot the inhibition of the dopamine-induced (or forskolin-stimulated for D2) cAMP response against the log concentration of the test compound to determine the IC50.
Data Presentation
The quantitative data from the binding and functional assays should be summarized in clear and structured tables for easy comparison.
Table 1: Radioligand Binding Affinities (Ki) of this compound at Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) of Test Compound |
| D1 | [³H]SCH23390 | Insert Value |
| D2 | [³H]Spiperone | Insert Value |
| D3 | [³H]Spiperone | Insert Value |
| D4 | [³H]Spiperone | Insert Value |
| D5 | [³H]SCH23390 | Insert Value |
Table 2: Functional Activity of this compound at Dopamine Receptors
| Receptor Subtype | Assay Mode | EC50 (nM) | % Max Response (vs. Dopamine) | IC50 (nM) |
| D1 | Agonist | Insert Value | Insert Value | N/A |
| D2 | Agonist | Insert Value | Insert Value | N/A |
| D1 | Antagonist | N/A | N/A | Insert Value |
| D2 | Antagonist | N/A | N/A | Insert Value |
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 10. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 12. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
Application Notes and Protocols for In Vivo Microdialysis Studies with 2-Methyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-phenylpropan-1-amine is a compound with structural similarities to amphetamines, known for their stimulant properties on the central nervous system (CNS).[1] It is believed to exert its effects by modulating the release of key neurotransmitters, primarily dopamine and norepinephrine.[1] In vivo microdialysis is a powerful and widely used technique in neuropharmacology to investigate the effects of psychoactive compounds on the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[1][2] This technique allows for the continuous monitoring of neurochemical dynamics, providing crucial insights into the mechanism of action of novel drug candidates.[1]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to assess the neurochemical profile of this compound. The protocols described are based on established methodologies for studying similar amphetamine-like compounds.
Putative Mechanism of Action
This compound is hypothesized to act as a monoamine releaser. Its structural similarity to amphetamine suggests that it may interact with presynaptic vesicular monoamine transporters (VMATs) and plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This interaction is thought to lead to a non-vesicular release (efflux) of these neurotransmitters from the presynaptic terminal into the synaptic cleft, thereby increasing their extracellular concentrations.
Experimental Protocols
Protocol 1: Systemic Administration of this compound
This protocol details the procedure for investigating the effects of systemically administered this compound on neurotransmitter levels in a specific brain region, such as the nucleus accumbens or prefrontal cortex.
Materials and Reagents:
-
This compound hydrochloride (dissolved in sterile 0.9% saline)
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, Na₂HPO₄, glucose (pH 7.4)
-
Dental cement and skull screws
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
-
Fraction collector
Procedure:
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Expose the skull and drill a small burr hole over the target brain region (e.g., Nucleus Accumbens: AP +1.6 mm, ML ±1.5 mm from bregma; DV -7.8 mm from skull surface).
-
Implant a guide cannula just above the target region and secure it with dental cement and skull screws.
-
Allow the animal to recover for 5-7 days post-surgery.
-
-
Microdialysis Probe Insertion and Baseline Collection:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
Allow the system to equilibrate for at least 1-2 hours to obtain a stable baseline.
-
Collect at least four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally - i.p.).
-
-
Sample Collection:
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using a validated HPLC-ECD method.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with formalin.
-
Slice the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Protocol 2: Local Administration (Reverse Dialysis) of this compound
This protocol is designed to investigate the direct effects of this compound on a specific brain region, independent of systemic effects.
Procedure:
-
Surgical and Microdialysis Setup:
-
Follow the same surgical and initial microdialysis setup as in Protocol 1.
-
-
Baseline Collection:
-
Perfuse the probe with normal aCSF and collect baseline samples as described in Protocol 1.
-
-
Local Drug Administration:
-
Switch the perfusion medium to aCSF containing the desired concentration of this compound (e.g., 1, 10, 100 µM).
-
-
Sample Collection and Analysis:
-
Continue to collect and analyze dialysate samples as in Protocol 1 to measure the effect of local drug application on neurotransmitter levels.
-
Data Presentation
Note: The following data are hypothetical and for illustrative purposes only, as no specific in vivo microdialysis data for this compound was found in the public domain.
Table 1: Hypothetical Effects of Systemic this compound on Extracellular Neurotransmitter Levels in the Nucleus Accumbens
| Treatment Group | Dopamine (% Baseline ± SEM) | Norepinephrine (% Baseline ± SEM) | Serotonin (% Baseline ± SEM) |
| Vehicle (Saline) | 105 ± 8 | 110 ± 12 | 98 ± 7 |
| 0.1 mg/kg | 180 ± 25 | 150 ± 20 | 115 ± 15 |
| 0.3 mg/kg | 350 ± 45 | 280 ± 30 | 140 ± 22* |
| 1.0 mg/kg | 600 ± 70 | 450 ± 55 | 180 ± 28** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group (One-way ANOVA with post-hoc Dunnett's test)
Table 2: Hypothetical Effects of Local this compound Infusion on Extracellular Dopamine in the Prefrontal Cortex
| Perfusion Medium | Dopamine (% Baseline ± SEM) |
| aCSF | 102 ± 9 |
| 1 µM | 145 ± 18* |
| 10 µM | 290 ± 35** |
| 100 µM | 520 ± 60*** |
*p<0.05, **p<0.01, ***p<0.001 compared to aCSF group (Paired t-test)
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Experimental workflow for in vivo microdialysis.
References
Application Notes and Protocols for 2-Methyl-1-phenylpropan-1-amine as a Reference Standard in Forensic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of 2-Methyl-1-phenylpropan-1-amine as a reference standard in forensic analysis. This compound is a structural isomer of methamphetamine and other related phenethylamine derivatives, making it a critical tool for the accurate identification and quantification of these controlled substances in forensic casework. The protocols outlined below are intended to serve as a starting point for laboratories to develop and validate their own analytical methods.
This compound is a primary amine with the chemical formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1][2] Its structural characteristics necessitate the use of robust analytical techniques to differentiate it from isobaric and isomeric compounds of forensic interest.
Physicochemical and Stability Data
Proper characterization and handling of the reference standard are paramount for generating reliable and defensible analytical results. The following table summarizes key physicochemical properties and provides fields for laboratory-specific validation data.
| Property | Value | Laboratory Data (to be filled during validation) |
| Chemical Name | This compound | |
| CAS Number | 6668-27-5[1] | |
| Molecular Formula | C₁₀H₁₅N[1] | |
| Molecular Weight | 149.23 g/mol [1][2] | |
| Appearance | Not specified in provided search results. | |
| Purity (as certified) | >98% (typical for reference standards) | Certificate of Analysis (CoA) Lot Number: |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMF.[3] | Confirmed solubility in working solvents: |
| Storage Conditions | -20°C for long-term storage.[3] | |
| Short-term Stability | To be determined (e.g., at room temperature for 24 hours) | % Recovery after 24h at RT: |
| Long-term Stability | ≥ 5 years at -20°C (for a similar compound).[3] | % Recovery after [duration] at -20°C: |
| Freeze-Thaw Stability | To be determined (e.g., after 3 cycles) | % Recovery after 3 freeze-thaw cycles: |
Experimental Protocols
The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are provided as a starting point for the analysis of this compound. Method validation must be performed by the end-user to ensure fitness for purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. Due to the polar nature of the amine group, derivatization is often recommended to improve peak shape and thermal stability.
3.1.1. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution in a suitable solvent like ethyl acetate.
-
Extraction from Matrix (e.g., Urine):
-
To 1 mL of urine, add an internal standard and adjust the pH to >9 with a suitable base (e.g., 1M NaOH).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., 3 mL of ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization: Reconstitute the dried extract in 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or pentafluoropropionic anhydride (PFPA). Incubate at 70°C for 30 minutes.
3.1.2. GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is suitable for the quantification of this compound without the need for derivatization. A reversed-phase method is described below.
3.2.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution in the mobile phase.
-
Extraction from Matrix (e.g., Blood/Plasma):
-
To 0.5 mL of plasma, add an internal standard.
-
Perform a protein precipitation by adding 1.5 mL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3.2.2. HPLC Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | DAD at 210 nm and 254 nm, or MS detection in positive ion mode. |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the forensic analysis of this compound.
Method Validation Logical Flow
Caption: Logical flow for the validation of an analytical method for this compound.
References
Application Notes and Protocols for Assessing Locomotor Activity with 2-Methyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-phenylpropan-1-amine is a substituted amphetamine derivative expected to act as a central nervous system stimulant. Its structural similarity to other psychostimulants suggests a mechanism of action involving the modulation of monoamine neurotransmission, likely through interaction with dopamine and serotonin transporters.[1][2] This application note provides a detailed experimental protocol for assessing the effects of this compound on locomotor activity in rodents, a key indicator of its stimulant properties. The open-field test is a standard and widely used behavioral assay for this purpose, allowing for the quantification of both general locomotor activity and anxiety-like behaviors.[3][4]
Putative Signaling Pathway
Psychostimulants like this compound are hypothesized to increase locomotor activity by augmenting dopaminergic and serotonergic signaling in brain regions that control movement, such as the striatum.[5] This is primarily achieved by inhibiting the reuptake of dopamine (DA) and serotonin (5-HT) from the synaptic cleft, thereby prolonging their action on postsynaptic receptors.[1][2]
Caption: Putative mechanism of this compound on monoaminergic signaling.
Experimental Protocol: Open-Field Test
This protocol details the assessment of locomotor activity in mice following the administration of this compound.
Materials
-
Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.
-
Apparatus: Open-field arena (e.g., 40 cm x 40 cm x 30 cm), preferably equipped with automated infrared beam detection or video tracking software.[6]
-
Test Compound: this compound hydrochloride, dissolved in sterile 0.9% saline.
-
Vehicle Control: Sterile 0.9% saline.
Experimental Workflow
Caption: Workflow for the open-field locomotor activity assessment.
Detailed Methodology
-
Habituation (3 days):
-
To minimize stress-induced alterations in behavior, habituate the mice to the experimental room for at least 1 hour before any procedures.
-
Handle each mouse for approximately 1-2 minutes daily.
-
On each of the three days, administer a saline injection (intraperitoneal, i.p.) and immediately place the mouse in the open-field arena for 30 minutes. This habituates the animals to the injection procedure and the test environment.[6]
-
-
Baseline Activity Measurement (Day 4):
-
Administer a saline injection (i.p.) to each mouse.
-
Immediately place the mouse in the center of the open-field arena.
-
Record locomotor activity for 60 minutes to establish a baseline.[6]
-
-
Drug Administration and Testing (Day 5):
-
Randomly assign mice to treatment groups (vehicle control and different doses of this compound). A minimum of 8-10 animals per group is recommended.
-
Administer the assigned treatment (vehicle or test compound) via i.p. injection. Based on similar psychostimulants, a suggested dose range for initial studies could be 1, 3, 10, and 30 mg/kg.[7]
-
Immediately place the mouse in the open-field arena.
-
Record locomotor activity for 60 minutes.
-
-
Data Acquisition and Parameters:
-
Utilize an automated system to record the following parameters in 5-minute bins:
-
Total Distance Traveled (cm): A primary measure of overall locomotor activity.[3]
-
Horizontal Activity: Number of infrared beam breaks in the horizontal plane.
-
Vertical Activity (Rearing): Number of infrared beam breaks in the vertical plane, indicating exploratory behavior.
-
Time Spent in Center Zone (s): The central area of the arena, used as an inverse measure of anxiety-like behavior.[4]
-
Stereotypy Counts: Repetitive, non-locomotor movements, often observed at higher doses of psychostimulants.
-
-
-
Data Analysis:
-
Analyze the data using a two-way repeated measures ANOVA, with treatment as the between-subjects factor and time as the within-subjects factor.
-
Follow up with post-hoc tests (e.g., Tukey's or Dunnett's) to compare individual treatment groups to the vehicle control at each time point.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Data Presentation
The following tables represent hypothetical data based on the expected effects of a psychostimulant like this compound.
Table 1: Dose-Dependent Effects on Total Distance Traveled (0-60 min)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Total Distance (cm) ± SEM | % Change from Vehicle |
| Vehicle | 0 | 3500 ± 250 | - |
| Compound | 1 | 4200 ± 300 | +20% |
| Compound | 3 | 6500 ± 450 | +86% |
| Compound | 10 | 9800 ± 600 | +180% |
| Compound | 30 | 7200 ± 500 | +106% |
Note: A bell-shaped dose-response curve is often observed with psychostimulants, where very high doses may induce stereotyped behaviors that can interfere with and reduce overall locomotion.
Table 2: Temporal Profile of Locomotor Activity at an Effective Dose (e.g., 10 mg/kg)
| Time Interval (min) | Vehicle (Mean Distance ± SEM) | Compound (10 mg/kg) (Mean Distance ± SEM) |
| 0-5 | 600 ± 50 | 1500 ± 120 |
| 5-10 | 550 ± 45 | 1800 ± 150 |
| 10-15 | 500 ± 40 | 1900 ± 160 |
| 15-30 | 800 ± 70 | 2500 ± 200 |
| 30-45 | 600 ± 55 | 1300 ± 110 |
| 45-60 | 450 ± 40 | 800 ± 70 |
Table 3: Effects on Other Behavioral Parameters (0-60 min)
| Treatment Group | Dose (mg/kg) | Rearing Frequency (counts) ± SEM | Time in Center (s) ± SEM |
| Vehicle | 0 | 80 ± 10 | 45 ± 5 |
| Compound | 10 | 120 ± 15 | 70 ± 8 |
Conclusion
This protocol provides a comprehensive framework for assessing the locomotor-stimulating effects of this compound. By carefully following these procedures, researchers can obtain robust and reproducible data to characterize the behavioral pharmacology of this compound. The open-field test, when properly conducted and analyzed, offers valuable insights into the potential psychostimulant and anxiolytic/anxiogenic properties of novel therapeutic agents.
References
- 1. Low-normal doses of methiopropamine induce aggressive behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. transpharmation.com [transpharmation.com]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1-phenylpropan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-1-phenylpropan-1-amine synthesis.
Section 1: Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of this compound, categorized by the synthetic method.
Reductive Amination of Phenylacetone
Reductive amination is a common method for synthesizing this compound, typically from phenylacetone and an amine source.
Issue 1: Low Yield of the Desired Amine
-
Question: My reductive amination reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in reductive amination can stem from several factors. Below is a summary of potential causes and recommended actions to optimize your reaction.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Imine Formation | Ensure anhydrous conditions to favor imine formation. Consider adding a dehydrating agent like molecular sieves. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone. | Drive the equilibrium towards the imine intermediate, increasing its availability for reduction. |
| Inefficient Reduction | The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often effective. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, PtO2, Raney Nickel) is active and the hydrogen pressure is adequate.[1][2] | Complete reduction of the imine intermediate to the desired amine. |
| Side Reactions | Over-reduction of the ketone to the corresponding alcohol can occur. Using a milder reducing agent or controlling the reaction temperature can minimize this. Aldol condensation of the starting ketone can also be a competing reaction; maintaining a lower temperature can help. | Reduced formation of byproducts, leading to a higher yield of the target amine. |
| Catalyst Poisoning (for catalytic hydrogenation) | Ensure the purity of starting materials and solvents. Certain functional groups or impurities can poison the catalyst. | Maintained catalyst activity throughout the reaction, ensuring complete reduction. |
| Suboptimal pH | The pH of the reaction mixture can influence both imine formation and the stability of the reducing agent. A slightly acidic pH (around 5-6) is often optimal for imine formation. | Enhanced rate of imine formation and stability of the reducing agent, leading to improved yield. |
Issue 2: Formation of Impurities
-
Question: My final product is contaminated with impurities. How can I identify and eliminate them?
-
Answer: Common impurities in reductive amination include unreacted starting materials, the intermediate imine, and over-alkylation products.
| Impurity | Identification Method | Recommended Action for Removal |
| Unreacted Phenylacetone | GC-MS, ¹H NMR | Optimize reaction time and stoichiometry. Purification via column chromatography or distillation. |
| Unreacted Amine Source (e.g., isopropylamine) | GC-MS, ¹H NMR | Use a slight excess of the ketone or remove the excess amine by washing with a dilute acid solution during workup. |
| Secondary Amine Byproduct (from reaction with the product amine) | LC-MS, GC-MS | Use a larger excess of the primary amine to favor the formation of the desired primary amine product. Purification via column chromatography. |
| Phenyl-2-propanol | GC-MS, ¹H NMR | Use a less reactive reducing agent or lower the reaction temperature. Purification via column chromatography. |
Leuckart Reaction
The Leuckart reaction utilizes formamide or ammonium formate to convert ketones to amines.[3][4]
Issue 1: Low Conversion of Ketone
-
Question: The Leuckart reaction is not proceeding to completion, and I have a significant amount of unreacted ketone. What can I do?
-
Answer: Incomplete conversion in a Leuckart reaction is often related to reaction temperature and the choice of reagents.
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Temperature | The Leuckart reaction typically requires high temperatures, often between 160-190°C.[5] Ensure your reaction setup can maintain the required temperature consistently. | Increased reaction rate and conversion of the starting ketone. |
| Suboptimal Reagent | Using ammonium formate often gives better yields than formamide alone.[3] The addition of formic acid can also improve the yield, especially at lower temperatures.[6] | Improved efficiency of the reductive amination process. |
| Reaction Time | These reactions can be slow. Ensure the reaction is run for a sufficient duration. Monitor the progress by TLC or GC. | Drive the reaction to completion and maximize the yield of the formylated intermediate. |
| Hydrolysis of Formamide | If using formamide, ensure anhydrous conditions are maintained as much as possible, as water can hydrolyze the reagent. | Maintain the concentration of the active aminating/reducing species. |
Issue 2: Formation of Byproducts and Purification Challenges
-
Question: I am observing multiple spots on my TLC and facing difficulties in purifying the final amine product. What are the likely byproducts and how can I purify my product?
-
Answer: The Leuckart reaction can produce several byproducts, making purification challenging.
| Byproduct | Identification Method | Recommended Action for Removal |
| N-formyl Intermediate | ¹H NMR, IR | The primary product of the Leuckart reaction is the N-formyl derivative, which requires a separate hydrolysis step (acidic or basic) to yield the free amine. Ensure complete hydrolysis. |
| Polymeric Materials | Visual inspection, ¹H NMR (broad signals) | High temperatures can lead to polymerization. Optimize the reaction temperature and time to minimize this. Purification can be achieved by distillation or column chromatography. |
| Unreacted Formamide/Formic Acid | ¹H NMR | During workup, wash the organic layer thoroughly with water and a dilute base to remove these acidic components. |
| Secondary Amine | GC-MS, LC-MS | The formation of a secondary amine is possible. Purification can be achieved by careful column chromatography or fractional distillation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed methods include:
-
Reductive Amination: This involves the reaction of phenylacetone with an appropriate amine (like isopropylamine) in the presence of a reducing agent.
-
Leuckart Reaction: This classic method uses the reaction of a ketone (phenylacetone) with formamide or ammonium formate.[3][4]
-
Grignard Reaction: This involves the reaction of benzaldehyde with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide), followed by conversion of the resulting alcohol to the amine.[7]
-
Ritter Reaction: This method can utilize an alkene or alcohol which forms a stable carbocation that then reacts with a nitrile.[8][9]
-
Novel Four-Step Synthesis: A newer method starting from substituted benzyl halides and isobutyronitrile has been reported to have a higher overall yield.[10]
Q2: How can I improve the overall yield of my synthesis?
A2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific reaction.
-
Reagent Purity: Use high-purity starting materials and solvents to avoid side reactions and catalyst poisoning.
-
Stoichiometry: Carefully control the molar ratios of your reactants. For example, in reductive amination, using a slight excess of the amine can drive the reaction to completion.
-
Workup and Purification: Minimize product loss during extraction, washing, and purification steps. Choose an appropriate purification method (distillation, chromatography, recrystallization) based on the properties of your product and impurities.
Q3: What are the safety precautions I should take when synthesizing this compound?
A3: Safety is paramount in any chemical synthesis. Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware of the hazards of all chemicals being used. For example, some starting materials and reagents can be flammable, corrosive, or toxic.
-
Handle strong acids, bases, and reactive reagents with extreme care.
-
Have appropriate spill kits and emergency procedures in place.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of starting materials and the appearance of products.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can provide quantitative information about the composition of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reactions with non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion of starting materials.
Section 3: Experimental Protocols and Data
Protocol: Reductive Amination of Phenylacetone
This is a general protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve phenylacetone (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Amine Addition: Add the amine source (e.g., isopropylamine, 1.1-1.5 equivalents) to the solution.
-
pH Adjustment (Optional): If necessary, adjust the pH to be slightly acidic (pH 5-6) using a mild acid like acetic acid.
-
Reducing Agent Addition: Cool the mixture in an ice bath and slowly add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.1-1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or GC.
-
Workup: Quench the reaction by adding water or a dilute acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
Data: Impact of Reaction Parameters on Leuckart Reaction Yield
The following table summarizes the general effects of key parameters on the yield of the Leuckart reaction for the synthesis of primary amines.
| Parameter | General Effect on Yield | Notes |
| Temperature | Increasing temperature generally increases the reaction rate, but excessively high temperatures can lead to byproduct formation and decomposition. Optimal temperatures are typically in the range of 160-190°C.[5] | A balance must be struck between reaction rate and selectivity. |
| Reagent | Ammonium formate often provides higher yields compared to formamide alone.[3] | The addition of formic acid can also be beneficial, particularly at lower temperatures.[6] |
| Catalyst | While the traditional Leuckart reaction is often run without a catalyst, the use of catalysts like magnesium chloride or ammonium sulfate has been reported to improve yields with formamide.[3] | The choice of catalyst can be substrate-dependent. |
| Reaction Time | Longer reaction times are generally required for less reactive ketones. | The reaction should be monitored to determine the optimal time for completion and to avoid degradation of the product. |
| Solvent | The reaction is often run neat (without a solvent). If a solvent is used, it should be high-boiling and inert under the reaction conditions. | The use of a solvent can sometimes help to control the reaction temperature and improve handling. |
Section 4: Visualizations
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
- 1. Reductive Alkylation Review [designer-drug.com]
- 2. researchgate.net [researchgate.net]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 5. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 7. Solved What is the expected product when the Grignard | Chegg.com [chegg.com]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
reducing byproduct formation in 2-Methyl-1-phenylpropan-1-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-1-phenylpropan-1-amine. The information is designed to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary synthetic routes include:
-
Reductive Amination: This is a widely used method involving the reaction of 2-methyl-1-phenylpropan-1-one with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent.
-
Leuckart Reaction: This method utilizes formamide or ammonium formate as both the amine source and the reducing agent to convert 2-methyl-1-phenylpropan-1-one to the corresponding amine.
-
Eschweiler-Clarke Reaction: While typically used for the methylation of primary or secondary amines, a modified approach can be used for the synthesis of secondary amines.
Q2: What are the major byproducts I should be aware of during the synthesis of this compound via reductive amination?
A2: The main byproducts of concern are:
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Secondary and Tertiary Amines: Over-alkylation of the primary amine product can lead to the formation of di- and tri-alkylated amines.
-
Over-reduction Products: The carbonyl group of the starting material or the imine intermediate can be reduced to an alcohol.
-
Diastereomers: If the synthesis is not stereoselective, a mixture of diastereomers can be formed, which may be difficult to separate.
Q3: How can I minimize the formation of secondary and tertiary amine byproducts?
A3: To control over-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a large excess of the amine source (e.g., ammonia) relative to the ketone.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture to maintain a low concentration of the primary amine product at any given time.
-
Choice of Reducing Agent: Milder reducing agents are often preferred to control the reaction rate.
Q4: How can I prevent the over-reduction of the carbonyl group?
A4: To minimize the formation of alcohol byproducts:
-
Select a Suitable Reducing Agent: Use a reducing agent that is more selective for the imine over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reduction.
Q5: How can I control the diastereoselectivity of the reaction?
A5: Achieving high diastereoselectivity is crucial for obtaining a pure product. Consider these approaches:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the reaction. The auxiliary can be removed in a subsequent step.
-
Chiral Catalysts: Employing a chiral catalyst can promote the formation of one diastereomer over the other.
-
Enzymatic Resolutions: Biocatalytic methods using enzymes like transaminases can offer high stereoselectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Monitor the reaction progress using TLC or GC. - Increase the reaction time or temperature if necessary. - Ensure the purity and reactivity of your starting materials and reagents. |
| Formation of significant amounts of byproducts. | - Refer to the FAQs above for strategies to minimize specific byproducts. - Optimize the reaction conditions (temperature, solvent, catalyst, pH). | |
| Presence of a Significant Amount of Alcohol Byproduct | The reducing agent is too strong or added too quickly. | - Switch to a milder and more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. - Add the reducing agent portion-wise or via a syringe pump over an extended period. - Lower the reaction temperature. |
| Formation of Secondary/Tertiary Amine Byproducts | The newly formed primary amine is reacting further with the ketone. | - Use a large excess of the ammonia source. - Maintain a low concentration of the primary amine product by slow addition of the reducing agent. |
| Poor Diastereoselectivity | Lack of stereochemical control during the reaction. | - Introduce a chiral auxiliary to the ketone or amine. - Explore the use of a suitable chiral catalyst. - Consider a biocatalytic approach for higher stereoselectivity. |
| Difficulty in Purifying the Final Product | Byproducts have similar physical properties to the desired amine. | - For diastereomers, consider derivatization to facilitate separation by chromatography or crystallization.[1][2][3] - Utilize preparative HPLC with a suitable column and mobile phase for challenging separations.[1] |
Experimental Protocols
Key Experiment: Diastereoselective Reductive Amination of 2-Methyl-1-phenylpropan-1-one
This protocol provides a general framework for the diastereoselective synthesis of this compound. Optimization of specific parameters may be required based on your experimental setup and desired outcome.
Materials:
-
2-Methyl-1-phenylpropan-1-one
-
Ammonium acetate or ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous methanol or dichloromethane (DCM)
-
Acetic acid (optional, to facilitate imine formation)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 2-methyl-1-phenylpropan-1-one (1 equivalent) in anhydrous methanol or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents) or ammonium acetate (5-10 equivalents). If using ammonium acetate, a small amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2 equivalents) in portions over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Logical Relationship for Byproduct Minimization
Caption: Key reaction parameters and their influence on byproduct formation.
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
Technical Support Center: Grignard Synthesis of 2-Methyl-1-phenylpropan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2-Methyl-1-phenylpropan-1-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format to directly resolve specific experimental challenges.
Issue 1: Low or No Product Yield
Question: I am experiencing a very low yield or no formation of this compound. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in a Grignard reaction is a frequent problem that can often be traced back to the setup and reagents. Here are the primary factors to investigate:
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Presence of Moisture or Protic Solvents: Grignard reagents are extremely potent bases and will be quenched by any source of acidic protons, such as water, alcohols, or even trace moisture in the solvent or on glassware.[1][2] This acid-base reaction is significantly faster than the desired nucleophilic addition.[1]
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Solution: Ensure all glassware is rigorously dried, either by oven-drying overnight at >120°C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., Argon or Nitrogen).[2] Solvents must be anhydrous.[1][2] Consider passing solvents through a column of activated alumina to remove residual water.[3]
-
-
Inactive Magnesium Surface: The magnesium turnings can have a passivating layer of magnesium oxide on the surface, which prevents the reaction with the alkyl/aryl halide from initiating.[2]
-
Solution: Activate the magnesium surface. This can be achieved by:
-
-
Poor Quality of Starting Materials: Impurities in the alkyl/aryl halide or the solvent can inhibit the reaction.[3]
-
Solution: Use high-purity, dry starting materials.[3] Distill liquid reagents before use if their purity is questionable.
-
-
Incorrect Grignard Reagent Concentration: If the concentration of the formed Grignard reagent is lower than assumed, an insufficient amount will be available for the reaction with the electrophile.[1]
| Troubleshooting Summary for Low/No Yield | Potential Cause | Recommended Action |
| Reagent Formation | Presence of moisture | Rigorously dry all glassware and use anhydrous solvents.[1][2] |
| Inactive magnesium surface | Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical means.[2][3][4][5] | |
| Impure starting materials | Use high-purity, dry reagents.[3] | |
| Reaction Step | Incorrect Grignard concentration | Titrate the Grignard reagent to determine its exact molarity.[1][6] |
| Side reactions (e.g., Wurtz coupling) | Add the alkyl/aryl halide slowly to the magnesium to maintain a low concentration.[3] |
Issue 2: Formation of Side Products
Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can occur during a Grignard synthesis, leading to a complex product mixture.
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Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a homocoupled product (e.g., biphenyl from phenylmagnesium bromide).[1][3][7] This is more prevalent at higher concentrations of the halide and at elevated temperatures.[7]
-
Enolization of the Electrophile: If the electrophile (in this case, likely an imine precursor) has acidic alpha-protons, the strongly basic Grignard reagent can act as a base and deprotonate it, forming an enolate.[1][8] This leads to the recovery of the starting material after workup.
-
Solution: Perform the addition of the Grignard reagent to the electrophile at a low temperature (e.g., 0 °C or below).[2]
-
-
Reaction with Primary/Secondary Amines: If the target amine is formed in the presence of unreacted Grignard reagent, the acidic N-H proton will be abstracted, quenching the Grignard reagent.[9][10]
-
Solution: This is generally less of an issue with the workup procedure, which would neutralize any remaining Grignard reagent. However, careful control of stoichiometry is important.
-
Frequently Asked Questions (FAQs)
Q1: Why must the Grignard reaction be performed under an inert atmosphere? A1: Grignard reagents are sensitive to atmospheric oxygen and carbon dioxide, in addition to moisture. Reaction with oxygen can lead to the formation of hydroperoxides and subsequently alcohols, while reaction with carbon dioxide forms carboxylates upon workup. An inert atmosphere of nitrogen or argon prevents these side reactions.
Q2: What is the role of the ether solvent (e.g., diethyl ether, THF)? A2: The ether solvent is crucial for two main reasons. Firstly, it solvates and stabilizes the Grignard reagent through coordination of the lone pairs of the oxygen atom to the magnesium.[11] Secondly, ethers are aprotic, meaning they do not have acidic protons that would destroy the Grignard reagent.[11] THF is often a better solvent for less reactive halides like aryl chlorides.[5][11]
Q3: How can I confirm the formation of my Grignard reagent? A3: Visual cues for the initiation of the Grignard reaction include the disappearance of the iodine color (if used for activation), gentle bubbling at the magnesium surface, and the formation of a cloudy, grayish solution.[1] For a quantitative assessment, titration against a standard solution of iodine or a known amount of a proton source with an indicator is the most reliable method.[1][6]
Q4: What is the mechanism for the formation of this compound via a Grignard reaction? A4: A plausible synthetic route involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with an appropriate electrophile, such as 2-methylpropanimine. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the imine. The resulting magnesium-amine salt is then hydrolyzed during the acidic workup to yield the final primary amine.
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, condenser, and dropping funnel) is thoroughly dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon.
-
Reagent Setup: Place magnesium turnings in the flask. Add a small crystal of iodine. The dropping funnel should contain a solution of bromobenzene in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle reflux.[1] If it doesn't start, gentle warming with a heat gun may be necessary.[2]
-
Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[2]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium is consumed (typically 1-3 hours).[2]
Protocol 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Electrophile Addition: Prepare a solution of the electrophile (e.g., 2-methylpropanimine) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup (Quench): Carefully and slowly pour the reaction mixture over ice-cold aqueous acid (e.g., 1 M HCl or saturated NH₄Cl) with vigorous stirring. This will hydrolyze the intermediate magnesium salt and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield in the Grignard synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. leah4sci.com [leah4sci.com]
Technical Support Center: Optimizing Reductive Amination for Phenylpropylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reductive amination for the synthesis of phenylpropylamines.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of reductive amination for synthesizing phenylpropylamines?
Reductive amination is a two-step, often one-pot, reaction that converts a phenylpropanone (a ketone) and an amine into a phenylpropylamine. The first step involves the reaction between the ketone and the amine to form an intermediate imine. In the second step, a reducing agent selectively reduces the imine to the corresponding amine.[1][2][3] This method is widely used due to its efficiency and control over the degree of alkylation, avoiding the common issue of multiple alkylations seen with direct alkylation methods.[4]
Q2: How does pH affect the reaction?
The pH of the reaction medium is a critical parameter for successful reductive amination. The formation of the imine intermediate is typically optimal under mildly acidic conditions, around pH 4-5.[4][5][6][7]
-
At low pH (too acidic): The amine nucleophile becomes protonated to its non-nucleophilic ammonium salt, which inhibits its addition to the carbonyl group.[5][6]
-
At high pH (too basic): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to form the imine.[5][6]
Therefore, maintaining the appropriate pH is crucial for maximizing the concentration of the imine intermediate, which is essential for a high yield of the final product.
Q3: Which reducing agents are commonly used for this reaction?
Several reducing agents are available, with the choice depending on the specific substrates and desired reaction conditions. Borohydride derivatives are the most common.[2]
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both the imine and the starting ketone.[2][8] To achieve selectivity, it is often added after the imine has been allowed to form.[4][8]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the protonated imine (iminium ion) over the ketone at mildly acidic pH.[1][2][4][9] This allows for a one-pot reaction where the reducing agent is present from the beginning. However, it is toxic and can release hydrogen cyanide gas, requiring careful handling.[2][3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reducing agent that is effective for a wide range of substrates, including those sensitive to acid.[1][2][10] It is often the preferred reagent due to its high yields and reduced side products.[2] It is sensitive to water and not ideal for use in methanol.[8]
Catalytic hydrogenation over palladium or nickel is another effective method.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine.[1] | - Optimize pH: Ensure the reaction pH is mildly acidic (around 4-5) to facilitate imine formation.[4][5][6][7] - Remove Water: Add a dehydrating agent like molecular sieves to shift the equilibrium towards the imine.[2][11] |
| Decomposition of Reducing Agent: Some reducing agents are sensitive to acidic conditions or moisture. | - Check Reagent Stability: Ensure the reducing agent is fresh and has been stored properly. - Stepwise Addition: For sensitive reagents like NaBH₄, add it to the reaction mixture after the imine has formed.[4][8] | |
| Reduction of Starting Ketone: The reducing agent may be too strong and is reducing the phenylpropanone instead of the imine. | - Use a Milder Reducing Agent: Switch to a more selective reagent like NaBH₃CN or NaBH(OAc)₃.[2][4] - Control Reaction Conditions: If using NaBH₄, add it portion-wise at a low temperature after imine formation is complete.[2] | |
| Incomplete Reaction (Presence of Starting Materials/Imine) | Insufficient Reducing Agent: The amount of reducing agent may not be enough to fully reduce the imine. | - Increase Stoichiometry: Try increasing the molar equivalents of the reducing agent.[12] |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Increase Temperature: Gently warm the reaction mixture, but monitor for potential side reactions.[12] | |
| Steric Hindrance: Bulky groups on the phenylpropanone or the amine can slow down the reaction. | - Prolong Reaction Time: Allow the reaction to stir for a longer period. - Use a More Reactive Reducing Agent: A stronger reducing agent might be necessary, but be mindful of selectivity. | |
| Formation of Side Products (e.g., Over-alkylation) | Reaction of Primary Amine Product with Starting Ketone: The newly formed primary amine can react with the remaining ketone to form a secondary amine, which is then reduced. | - Control Stoichiometry: Use a slight excess of the amine to ensure the ketone is fully consumed. - Stepwise Procedure: Isolate the imine before the reduction step to prevent the product amine from reacting with the starting ketone.[13] |
| Difficulty in Product Isolation and Purification | Similar Polarity of Product and Impurities: The desired phenylpropylamine and unreacted imine or other byproducts may have similar polarities, making separation by extraction difficult.[12] | - Acid-Base Extraction: Utilize the basicity of the amine product. Acidify the reaction mixture to protonate the amine, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the free amine product.[14] - Crystallization: Convert the amine product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.[14] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride
This protocol is a direct method where the imine is formed and reduced in the same pot.
-
Reaction Setup: In a round-bottom flask, dissolve the phenylpropanone (1.0 eq) and the amine (1.1 eq) in a suitable solvent such as methanol or ethanol.
-
pH Adjustment: Adjust the pH of the solution to 4-5 using a weak acid like acetic acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This indirect protocol involves the formation and isolation of the imine before reduction, which can help minimize side reactions.
Step A: Imine Formation
-
Dissolve the phenylpropanone (1.0 eq) and the primary amine (1.0 eq) in methanol (10 mL).
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.[2]
-
Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine.
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol or ethanol (10 mL).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude phenylpropylamine, which can then be purified.[2]
Visualizations
Caption: General workflow for the reductive amination of a phenylpropanone.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. reddit.com [reddit.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Chiral Separation of Amphetamine Analogs
Welcome to the technical support center for the chiral separation of amphetamine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in enantioselective analysis.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation of amphetamine analogs important?
Amphetamine and its analogs possess a chiral center, resulting in two enantiomers (e.g., (S)-(+)-amphetamine and (R)-(-)-amphetamine). These enantiomers can exhibit significant differences in pharmacological, toxicological, and metabolic activities. For example, (S)-(+)-methamphetamine is a potent central nervous system stimulant, while the (R)-(-)-enantiomer has weaker central effects and is used in over-the-counter nasal decongestants.[1][2] Therefore, accurate chiral separation is crucial in pharmaceutical development, clinical toxicology, and forensic analysis to correctly identify the biological activity and legal status of a substance.[2][3]
Q2: What are the primary methods for chiral separation of amphetamines?
The main analytical techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[4] These methods can be broadly categorized into two approaches:
-
Direct Separation: Uses a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase to form transient, diastereomeric complexes with the enantiomers, allowing them to be separated.[3] Common CSPs are based on polysaccharides, macrocyclic glycopeptides (like vancomycin), and cyclodextrins.[4][5][6]
-
Indirect Separation: Involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form stable diastereomers. These diastereomers can then be separated on a standard, achiral chromatographic column.[3][6] This approach is common in GC-MS analysis.[4][7]
Q3: I am not getting any separation of my enantiomers. What are the common causes?
Failure to achieve separation can stem from several factors:
-
Incorrect Chiral Selector: The chosen Chiral Stationary Phase (CSP) or Chiral Selector may not be suitable for amphetamine analogs. Polysaccharide-based (e.g., CHIRALPAK® series) and macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC® V2) columns are often effective.[5][8]
-
Inappropriate Mobile Phase: The composition, pH, and additives of the mobile phase are critical. For basic compounds like amphetamines, additives such as acetic acid, ammonium hydroxide, or ammonium trifluoroacetate are often necessary to improve interaction with the CSP and enhance peak shape.[5]
-
Derivatization Failure (Indirect Method): Incomplete or unsuccessful derivatization will result in no separation on an achiral column. Ensure the derivatizing agent is pure and the reaction conditions (temperature, time) are optimal.[1][9]
Q4: My peaks are broad and show significant tailing. How can I improve peak shape?
Peak tailing for basic analytes like amphetamines is a common issue. Consider the following solutions:
-
Mobile Phase Additives: The addition of a small amount of a basic competitor, like diethylamine (DEA) or ammonium hydroxide, to the mobile phase can block active sites on the silica support, leading to sharper, more symmetrical peaks.[10]
-
Adjust Mobile Phase pH: Using a higher pH mobile phase can suppress the ionization of basic analytes, which can improve peak shape on certain columns.[11]
-
Lower Injection Volume/Concentration: Overloading the column can lead to peak distortion. Try injecting a smaller volume or diluting the sample.
Troubleshooting Guides
Guide 1: Poor Resolution in Chiral HPLC/SFC
This guide addresses scenarios where enantiomeric peaks are present but not baseline-resolved (Resolution (Rs) < 1.5).
| Problem | Potential Cause | Troubleshooting Step |
| Poor Resolution | Mobile Phase Composition is Suboptimal. | 1. Adjust Modifier/Solvent Strength: For SFC, decrease the percentage of the organic modifier (e.g., ethanol) to increase retention and potentially improve resolution.[8] For reversed-phase HPLC, altering the organic-to-aqueous ratio can have a similar effect. |
| 2. Change Organic Modifier: Switching from methanol to ethanol, or vice-versa, can alter selectivity and improve separation.[8] | ||
| 3. Optimize Additives: Vary the concentration and type of acidic/basic additives. For Astec CHIROBIOTIC V2 columns, a mobile phase of methanol with 0.1% acetic acid and 0.02% ammonium hydroxide has shown good results.[5][12] | ||
| Column Temperature is Not Optimized. | 1. Decrease Temperature: Lowering the column temperature often increases enantioselectivity and resolution, although it will also increase retention time and backpressure.[13] A temperature of 20 °C has been shown to achieve high resolution for amphetamine and methamphetamine.[8] | |
| 2. Increase Temperature: In some cases, increasing the temperature can improve separation efficiency and decrease run times, though it may reduce selectivity.[13] A systematic study of temperature effects is recommended. | ||
| Flow Rate is Too High. | 1. Decrease Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, often leading to better resolution.[8] | |
| Incorrect Column. | 1. Increase Column Length: If available, switching to a longer column (e.g., 250 mm instead of 150 mm) increases the number of theoretical plates and can improve resolution.[8] | |
| 2. Try a Different CSP: If optimization fails, the chosen CSP may not be suitable. Consider switching to a different class of chiral selector (e.g., from a polysaccharide-based to a cyclodextrin-based CSP).[6] |
Guide 2: Issues with Indirect GC-MS Derivatization
This guide focuses on problems encountered when using chiral derivatizing agents (CDAs) like trifluoroacetyl-l-prolyl chloride (L-TPC).
| Problem | Potential Cause | Troubleshooting Step |
| Inaccurate Enantiomeric Ratio | Impurity of Chiral Derivatizing Agent (CDA). | L-TPC is known to contain impurities that can affect the accuracy of the final enantiomeric ratio.[9] Source a high-purity CDA (enantiomeric excess ≥ 96.5%) and, if possible, run a blank to check for interfering peaks.[14] |
| Racemization During Derivatization. | High reaction temperatures or harsh chemical conditions can cause the analyte to racemize, leading to inaccurate results.[7] Optimize the derivatization temperature and time; for example, heating at 70°C for 15 minutes has been used successfully.[14] | |
| Poor or No Diastereomer Peaks | Incomplete Derivatization Reaction. | 1. Check Reagent Stoichiometry: Ensure an appropriate excess of the CDA is used. |
| 2. Optimize Reaction Conditions: Verify the reaction time, temperature, and solvent are correct for the specific CDA and analyte.[14] | ||
| 3. Sample Matrix Interference: Components in the sample matrix (e.g., from biological fluids) can interfere with the reaction. Ensure adequate sample cleanup, for instance, using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), prior to derivatization.[5] |
Data & Experimental Protocols
Table 1: Effect of Column Temperature on Methamphetamine/Amphetamine Separation
This table summarizes the impact of temperature on retention time and resolution using an Agilent InfinityLab Poroshell 120 Chiral-V column. Lowering the temperature increases resolution at the cost of longer run times.
| Temperature (°C) | Analyte | Retention Time (min) | Resolution (Rs) |
| 20 | (R)-(-)-Methamphetamine | 10.3 | 2.0 |
| (S)-(+)-Methamphetamine | 11.0 | ||
| (R)-(-)-Amphetamine | 12.0 | 2.2 | |
| (S)-(+)-Amphetamine | 13.0 | ||
| 30 | (R)-(-)-Methamphetamine | 8.3 | 1.9 |
| (S)-(+)-Methamphetamine | 8.8 | ||
| (R)-(-)-Amphetamine | 9.5 | 2.1 | |
| (S)-(+)-Amphetamine | 10.2 | ||
| 40 | (R)-(-)-Methamphetamine | 6.8 | 1.8 |
| (S)-(+)-Methamphetamine | 7.2 | ||
| (R)-(-)-Amphetamine | 7.7 | 2.0 | |
| (S)-(+)-Amphetamine | 8.3 | ||
| Data adapted from an Agilent Technologies application note.[13] |
Protocol 1: Chiral LC-MS/MS Separation of Amphetamine and Methamphetamine
This protocol provides a robust method for the simultaneous chiral separation of amphetamine and methamphetamine using a macrocyclic glycopeptide CSP.
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS).[12]
-
Column: Supelco Astec Chirobiotic V2, 25 cm x 2.1 mm, 5 µm.[12]
-
Mobile Phase: Methanol with 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide.[12]
-
Flow Rate: 0.250 mL/min.[12]
-
Column Temperature: 20 °C.[12]
-
Injection Volume: 2 µL.
-
Detection: MS/MS operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[12]
-
Sample Preparation (Urine): Solid Phase Extraction (SPE) using a strong cation exchange column is recommended for cleaning up biological samples prior to analysis.[12]
Protocol 2: Indirect Chiral Separation by GC-MS via Derivatization
This protocol outlines a common indirect method where enantiomers are first converted to diastereomers.
-
Derivatization Step:
-
Aliquot the sample containing amphetamine/methamphetamine into a reaction vial.[14]
-
Add the chiral derivatizing agent, for example, (S)-N-trifluoroacetylprolyl chloride (S-TPC).[14]
-
Add a catalyst/base (e.g., triethylamine) and solvent (e.g., ethyl acetate).
-
Seal the vial, vortex, and heat at 70°C for 15 minutes.[14]
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for injection.[14]
-
-
GC-MS Analysis:
Visual Guides
Caption: Troubleshooting workflow for poor enantiomeric resolution.
References
- 1. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.bu.edu [open.bu.edu]
- 3. mdpi.com [mdpi.com]
- 4. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. キラルHPLCとMS検出を使用したアンフェタミン・メタンフェタミン乱用試験 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 12. sciex.com [sciex.com]
- 13. agilent.com [agilent.com]
- 14. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of 2-Methyl-1-phenylpropan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-1-phenylpropan-1-amine. The guidance provided will help diagnose and resolve common issues to achieve symmetrical peak shapes, ensuring accurate quantification and robust analytical methods.
Troubleshooting Guide
Peak tailing for basic compounds like this compound is a common chromatographic challenge. The primary cause is often secondary ionic interactions between the protonated amine and negatively charged silanol groups on the silica-based column packing.[1][2][3][4] However, physical issues within the HPLC system can also contribute to or cause poor peak shape.[1]
The following workflow provides a systematic approach to diagnosing and resolving the root cause of peak tailing.
Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause is secondary chemical interactions between the analyte and the stationary phase.[3] this compound is a basic compound with an amine functional group. In mobile phases with a pH above 3, residual silanol groups (Si-OH) on the surface of the silica-based column packing can become ionized (Si-O⁻).[2][5] The positively charged (protonated) amine on the analyte then interacts strongly with these negative sites, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[2][3][4]
Q2: How does adjusting the mobile phase pH improve the peak shape?
A2: Adjusting the mobile phase to a lower pH, typically between 2.5 and 3.0, is a highly effective strategy.[6][7] At this low pH, the excess protons in the mobile phase suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[4][7] This minimizes the strong ionic secondary interaction, leading to a more symmetrical peak shape.[2][8]
Q3: What is a "base-deactivated" column and why is it recommended?
A3: A base-deactivated column is a modern HPLC column where the residual silanol groups on the silica surface have been chemically bonded with a small silylating agent (e.g., trimethylsilane) in a process called "end-capping".[3][4] This process physically blocks the problematic silanol groups, reducing their ability to interact with basic analytes.[2] Using a high-quality, end-capped column is one of the simplest and most effective ways to prevent peak tailing for amines.[1][9]
Q4: How can I determine if the peak tailing is a chemical problem or an issue with my HPLC system?
A4: A simple diagnostic test is to inject a neutral, non-polar compound (e.g., toluene or uracil).[1] Neutral compounds do not have charged groups and therefore do not participate in strong secondary interactions with silanols.[1] If the neutral compound produces a sharp, symmetrical peak while your amine analyte tails, the problem is chemical in nature.[1] If all peaks in the chromatogram, including the neutral compound, are tailing, the issue is likely a physical problem with the system, such as a column void, a blocked frit, or excessive extra-column volume.[1][9][10]
Q5: Could my sample concentration be causing the peak tailing?
A5: Yes, this is known as mass overload or column overload.[2][10] If the amount of sample injected is too high, it can saturate the active sites on the stationary phase, leading to peak distortion and tailing.[6] To check for this, dilute your sample by a factor of 10 and re-inject it.[2] If the peak shape improves significantly, you were likely overloading the column. The solution is to reduce the injection volume or the sample concentration.[6]
Q6: When should I consider adding a competing base like triethylamine (TEA) to my mobile phase?
A6: Adding a competing base (also called a silanol suppressor) like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) can be an effective strategy, particularly with older columns that have more active silanols.[7] The TEA is a small basic molecule that preferentially interacts with the silanol groups, effectively masking them from the analyte.[7][11] However, this approach has drawbacks, as additives like TEA can shorten column lifetime by accelerating the hydrolysis of the stationary phase and may not be compatible with mass spectrometry (MS) detectors.[7] It is generally preferable to first optimize the pH and use a modern base-deactivated column.
Quantitative Data: Effect of Mobile Phase pH on Peak Shape
The mobile phase pH has a dramatic effect on the peak shape of basic compounds. Lowering the pH reduces the interaction with residual silanols, thereby decreasing peak tailing. The table below illustrates this effect on a mixture of basic amine compounds, where a lower USP Tailing Factor indicates a more symmetrical peak.
| Compound | USP Tailing Factor at pH 7.0 | USP Tailing Factor at pH 3.0 |
| 1. Phenylpropanolamine | - | - |
| 2. Ephedrine | - | - |
| 3. Amphetamine | - | - |
| 4. Methamphetamine | 2.35 | 1.33 |
| 5. Phentermine | - | - |
| Data adapted from a study on a mixture of basic drugs, demonstrating the significant improvement in peak symmetry for methamphetamine upon lowering the mobile phase pH.[8] |
Recommended Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.
1. HPLC System and Column:
-
HPLC System: Any standard HPLC or UHPLC system.
-
Column: High-quality, base-deactivated C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18, Phenomenex Luna Omega PS C18), 4.6 x 150 mm, 5 µm particle size.
-
Guard Column: Use of a compatible guard column is recommended to protect the analytical column.[12]
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 25 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water. Adjust the pH to 3.0 using 85% phosphoric acid (H₃PO₄). Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile, HPLC grade.
3. Chromatographic Conditions:
-
Mode: Isocratic or Gradient. For method development, start with an isocratic elution.
-
Isocratic Composition: 70% Mobile Phase A : 30% Mobile Phase B (Adjust as needed for retention).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or as determined by UV scan).
-
Injection Volume: 5-10 µL.
4. Sample Preparation:
-
Sample Solvent: The ideal solvent is the initial mobile phase.[6] Avoid dissolving the sample in strong organic solvents if the mobile phase is highly aqueous, as this can cause peak distortion.[6]
-
Procedure: Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. phenomenex.com [phenomenex.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
stability issues of 2-Methyl-1-phenylpropan-1-amine in analytical solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Methyl-1-phenylpropan-1-amine in analytical solvents. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.
Issue 1: Inconsistent analytical results, such as drifting retention times or fluctuating peak areas in HPLC analysis.
-
Possible Cause 1: Solvent Evaporation. Changes in the mobile phase composition due to the evaporation of a more volatile solvent component can lead to shifts in retention times.
-
Solution: Always use freshly prepared mobile phase and keep solvent reservoirs capped. For extended analytical runs, consider using a solvent chiller.
-
-
Possible Cause 2: Degradation of the analyte in the analytical solvent. this compound, as a primary amine, can be susceptible to degradation, especially in reactive solvents or over extended periods.
-
Solution: Prepare standards and sample solutions fresh daily. If solutions need to be stored, keep them at a low temperature (2-8 °C) and protected from light. Evaluate the stability of the analyte in the chosen solvent by analyzing the same solution at different time points.
-
-
Possible Cause 3: pH changes in the mobile phase. For ionizable compounds like amines, the pH of the mobile phase is a critical parameter affecting retention.
-
Solution: Ensure the mobile phase is adequately buffered. Use high-purity reagents for mobile phase preparation to minimize contamination that could alter the pH.
-
Issue 2: Appearance of unknown peaks in the chromatogram upon re-analysis of a sample solution.
-
Possible Cause 1: Oxidative Degradation. Primary amines can be susceptible to oxidation, leading to the formation of degradation products. This can be accelerated by exposure to air, light, and certain metal ions.
-
Solution: Degas solvents before use to remove dissolved oxygen. Store solutions in amber vials to protect them from light. Avoid using solvents that may contain peroxide impurities.
-
-
Possible Cause 2: Reaction with the solvent. Some solvents, particularly those containing reactive functional groups or impurities, can react with the amine.
-
Solution: Use high-purity, HPLC-grade solvents. Verify the compatibility of the chosen solvent with this compound. Consider using a less reactive solvent if degradation is observed.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
A1: Stock solutions should be stored at low temperatures (2-8 °C) in tightly sealed, amber glass containers to protect from light and prevent solvent evaporation. For long-term storage, consider freezing (-20 °C or lower), but ensure the analyte is stable under freeze-thaw cycles.
Q2: Which analytical solvents are most suitable for this compound to ensure its stability?
A2: Acetonitrile and methanol are generally good choices for preparing stock and working solutions for reversed-phase HPLC analysis. It is crucial to use high-purity, HPLC-grade solvents. The stability in aqueous solutions can be pH-dependent; therefore, buffering may be necessary.
Q3: How can I perform a forced degradation study to understand the stability of this compound?
A3: A forced degradation study involves exposing the compound to various stress conditions to identify potential degradation products and pathways. A typical study would include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[1] The degradation should be monitored by a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, primary aromatic amines can undergo oxidation to form corresponding nitroso and nitro compounds. Under acidic conditions, they may also be susceptible to other reactions. Forced degradation studies are the best way to identify the specific degradation products for your experimental conditions.
Data Presentation
The following table provides illustrative data on the stability of this compound in different analytical solvents under specific storage conditions. Note: This data is for illustrative purposes only and is not derived from experimental studies on this specific molecule. It is intended to demonstrate a clear and structured format for presenting stability data.
| Solvent | Storage Condition | Time Point | Analyte Purity (%) | Major Degradant (%) |
| Acetonitrile | 25°C, Exposed to Light | 0 hours | 99.8 | < 0.1 |
| 24 hours | 99.5 | 0.3 | ||
| 48 hours | 99.1 | 0.6 | ||
| Acetonitrile | 4°C, Protected from Light | 0 hours | 99.9 | < 0.1 |
| 24 hours | 99.9 | < 0.1 | ||
| 48 hours | 99.8 | 0.1 | ||
| Methanol | 25°C, Exposed to Light | 0 hours | 99.7 | < 0.1 |
| 24 hours | 99.2 | 0.5 | ||
| 48 hours | 98.5 | 1.1 | ||
| Methanol | 4°C, Protected from Light | 0 hours | 99.8 | < 0.1 |
| 24 hours | 99.7 | 0.1 | ||
| 48 hours | 99.6 | 0.2 | ||
| 50:50 Acetonitrile:Water | 25°C, Exposed to Light | 0 hours | 99.6 | 0.1 |
| 24 hours | 98.9 | 0.8 | ||
| 48 hours | 97.8 | 1.7 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, HPLC system with PDA detector, C18 column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 105°C for 24 hours. Dissolve a known amount of the stressed solid in the solvent and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) for 24 hours. Analyze the solution by HPLC.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A typical starting method would be a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a suitable pH, with PDA detection to monitor for the appearance of new peaks.
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Analysis of 2-Methyl-1-phenylpropan-1-amine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2-Methyl-1-phenylpropan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][4] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]
Q2: What are the primary causes of matrix effects in biological samples like plasma and urine?
A2: In biological matrices, phospholipids from cell membranes are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[5] These compounds are often co-extracted with the analyte of interest during sample preparation and can elute from the LC column at the same time as this compound, competing for ionization and reducing its signal.[5] Other sources include salts, endogenous metabolites, and administered drugs or their metabolites.
Q3: How can I detect and quantify matrix effects in my assay?
A3: Two common methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column and before the MS source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively.[6]
-
Post-Extraction Spike: This is a quantitative method. The response of the analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample that has already undergone the extraction procedure.[6][7] The matrix effect can be calculated as a percentage.
Troubleshooting Guide: Minimizing Matrix Effects
Below are common issues encountered during the LC-MS/MS analysis of this compound and strategies to mitigate them.
Issue 1: Poor Signal Reproducibility and Inaccurate Quantification
Possible Cause: Significant and variable matrix effects, likely ion suppression.
Troubleshooting Strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[8]
-
Solid-Phase Extraction (SPE): SPE can selectively isolate this compound from the matrix. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is often very effective at removing phospholipids and other interferences.[5]
-
Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to partition the analyte away from matrix components. It can be effective but may have lower recovery for more polar analytes.[9]
-
Protein Precipitation (PPT): While a simple and fast method, PPT is generally less clean than SPE or LLE and may result in significant matrix effects as it does not effectively remove phospholipids.[5]
-
HybridSPE: This technique specifically targets the removal of phospholipids, providing a very clean extract.[5]
-
-
Improve Chromatographic Separation:
-
Adjust the mobile phase composition, gradient profile, and flow rate to achieve better separation between this compound and co-eluting matrix components.[10]
-
Consider using a different column chemistry, such as a pentafluorophenyl (PFP) column, which can offer alternative selectivity for basic compounds like the target analyte.
-
-
Utilize an Internal Standard (IS):
-
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS peak area ratio.
-
-
Sample Dilution:
-
Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[6] This approach is only feasible if the resulting analyte concentration is still well above the instrument's limit of quantification. A 25 to 40-fold dilution has been shown to reduce ion suppression to less than 20% in some cases.[6]
-
Issue 2: Low Analyte Recovery
Possible Cause: Suboptimal sample preparation procedure.
Troubleshooting Strategies:
-
Evaluate Different Extraction Techniques: As shown in the table below, recovery can vary significantly between different sample preparation methods. If LLE gives low recovery, consider trying SPE, which may provide better recovery for your analyte.
-
Optimize SPE Protocol: Ensure the SPE cartridge is properly conditioned and that the wash and elution solvents are appropriate for the chemistry of this compound. The pH of the sample and solvents is critical for retaining and eluting basic compounds on mixed-mode cation exchange sorbents.
-
Optimize LLE Protocol: Adjust the pH of the aqueous sample to ensure this compound is in its neutral form to facilitate extraction into an organic solvent. Experiment with different organic solvents to find the one with the best partitioning coefficient for your analyte.
Quantitative Data Summary
The following table summarizes a comparison of different sample preparation techniques for the analysis of amphetamine-like compounds in biological matrices, which can be extrapolated to the analysis of this compound.
| Sample Preparation Technique | Matrix | Analyte Recovery | Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Plasma | Lower | Highest | Simple, fast, and inexpensive. | Least effective at removing interferences, especially phospholipids, leading to significant matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | Moderate to High | Moderate | Good for removing salts and highly polar interferences. | Can be labor-intensive and may have lower recovery for polar analytes.[9] |
| Solid-Phase Extraction (SPE) | Plasma, Urine | High (>95% for some amphetamines)[11] | Low to Moderate | Highly selective, provides clean extracts and high analyte concentration. | More complex and costly than PPT or LLE. |
| HybridSPE | Plasma | High | Lowest | Specifically removes phospholipids, resulting in very clean extracts and minimal matrix effects.[5] | Higher cost compared to other methods. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is adapted from methods for amphetamine analysis and should be optimized for this compound.
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of a stable isotope-labeled internal standard. Acidify the sample to pH 3-4 with formic acid.
-
SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg/1 mL) by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash with 1 mL of 25% methanol in water.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrument and analyte.
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a PFP column for alternative selectivity.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a high organic wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: The specific precursor and product ions for this compound and its internal standard need to be determined by direct infusion and optimization.
Visualizations
Caption: Workflow for Minimizing Matrix Effects in LC-MS/MS Analysis.
Caption: Troubleshooting Logic for Matrix Effect Issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miniaturized sample preparation method for determination of amphetamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. unodc.org [unodc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the influence of protein precipitation prior to on-line SPE-LC-API/MS procedures using multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
Technical Support Center: Impurity Profiling of Clandestinely Synthesized 2-Methyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the impurity profiling of clandestinely synthesized 2-Methyl-1-phenylpropan-1-amine, a synthetic cathinone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis, offering practical solutions and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and what impurities can be expected?
Clandestine synthesis of this compound, often starting from isobutyrophenone, can proceed through various reductive amination methods. The impurities present in a sample can provide insights into the specific synthetic pathway used.
Common Synthetic Pathway and Potential Impurities:
A prevalent method involves the reductive amination of 2-bromo-1-phenyl-2-methylpropan-1-one with an amine. Impurities can arise from starting materials, byproducts of the synthesis, and degradation products.
| Impurity Type | Potential Impurity Name | Potential Source |
| Starting Material | Isobutyrophenone | Incomplete reaction or carry-over from the initial synthesis step. |
| 2-bromo-1-phenyl-2-methylpropan-1-one | Unreacted starting material from the bromination of isobutyrophenone. | |
| Byproducts | Di-(2-methyl-1-phenylpropyl)amine | Dimerization of the primary amine product. |
| 1-phenyl-2-methylpropan-1-ol | Reduction of the ketone functional group of isobutyrophenone. | |
| N-formyl-2-methyl-1-phenylpropan-1-amine | Use of formic acid or formamide as a reducing agent (Leuckart reaction). | |
| Isomers | Positional isomers (e.g., substitution on the phenyl ring) | Use of substituted starting materials. |
| Stereoisomers (enantiomers/diastereomers) | Non-stereoselective synthesis methods. |
Q2: What are the recommended analytical techniques for impurity profiling of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques for the impurity profiling of synthetic cathinones.[1]
-
GC-MS: Well-suited for volatile and semi-volatile impurities. Derivatization may be necessary to improve the chromatographic behavior of polar analytes.
-
LC-MS/MS: Ideal for a broader range of compounds, including non-volatile and thermally labile impurities. It often provides higher sensitivity and selectivity.[2]
Q3: How can isomeric impurities of this compound be differentiated?
Isomer differentiation is a significant challenge in cathinone analysis.[3] A combination of chromatographic and mass spectrometric techniques is often required:
-
Chromatography: Optimization of the chromatographic method is crucial. For GC, using a high-resolution capillary column is essential. For LC, columns with different selectivities (e.g., biphenyl phases) can improve the separation of positional isomers.[4]
-
Mass Spectrometry: While electron ionization (EI) mass spectra of isomers can be very similar, subtle differences in fragment ion ratios may exist. Tandem mass spectrometry (MS/MS) can provide more specific fragmentation patterns to aid in differentiation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Chromatographic Issues
Problem: Co-elution of the main peak with one or more impurities.
-
Possible Cause: Inadequate chromatographic separation.
-
Solution:
-
Method Optimization:
-
GC: Adjust the temperature program (slower ramp rate), use a longer column, or a column with a different stationary phase.
-
LC: Modify the mobile phase composition (gradient slope, solvent strength), change the stationary phase (e.g., from C18 to biphenyl), or adjust the flow rate.[4]
-
-
Derivatization (for GC-MS): Derivatizing the sample can alter the volatility and chromatographic behavior of the analytes, potentially resolving co-eluting peaks.
-
Problem: Poor peak shape (tailing or fronting).
-
Possible Cause:
-
Active sites in the GC inlet or column.
-
Inappropriate pH of the mobile phase in LC.
-
Column overload.
-
-
Solution:
-
GC: Use a deactivated inlet liner and a high-quality, inert column. Perform regular column conditioning.
-
LC: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
General: Reduce the injection volume or sample concentration.
-
Mass Spectrometry Issues
Problem: Difficulty in identifying an unknown impurity peak.
-
Possible Cause: Lack of reference spectra or complex fragmentation pattern.
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the unknown impurity.
-
Tandem Mass Spectrometry (MS/MS): Perform product ion scans to obtain structural information from the fragmentation pattern.
-
Chemical Derivatization: Derivatization can introduce a known chemical moiety, and the resulting mass shift can help to deduce the functional groups present in the unknown impurity.
-
Synthesis and Confirmation: If the structure is tentatively identified, synthesize the proposed compound and compare its chromatographic and mass spectrometric data with the unknown impurity.
-
Problem: Low sensitivity for certain impurities.
-
Possible Cause:
-
Poor ionization efficiency.
-
Matrix effects (ion suppression) in LC-MS.
-
Analyte degradation in the GC inlet.
-
-
Solution:
-
Ionization: For LC-MS, experiment with different ionization sources (e.g., ESI, APCI) and optimize source parameters.
-
Sample Preparation: Implement a more effective sample clean-up procedure to remove interfering matrix components.
-
GC Inlet: Use a lower injection port temperature to minimize thermal degradation.
-
Experimental Protocols
The following are generalized protocols that should be optimized and validated for specific laboratory instrumentation and conditions.
Protocol 1: GC-MS Analysis of this compound and Impurities
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If derivatization is required, evaporate the solvent under a stream of nitrogen and add the derivatizing agent (e.g., trifluoroacetic anhydride). Heat as required to complete the reaction. Reconstitute in a suitable solvent.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
Protocol 2: LC-MS/MS Analysis of this compound and Impurities
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions:
-
Column: Biphenyl or C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
MS/MS: Perform product ion scans on the protonated molecule of the parent compound and any suspected impurities.
-
Visualizations
Experimental Workflow for Impurity Profiling
Caption: General experimental workflow for the impurity profiling of this compound.
Logical Relationship for Troubleshooting Isomer Co-elution
Caption: Decision tree for troubleshooting the co-elution of isomeric impurities.
References
- 1. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for 2-Methyl-1-phenylpropan-1-amine HPLC Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of 2-Methyl-1-phenylpropan-1-amine.
Troubleshooting Guide
During the HPLC analysis of this compound, several common chromatographic issues may arise. This guide provides solutions with a focus on mobile phase optimization.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary Silanol Interactions: The basic amine analyte can interact with acidic residual silanol groups on silica-based columns, causing tailing.[1] - Inappropriate Mobile Phase pH: The pH may not be optimal for maintaining the analyte in a single, non-interactive form. - Column Overload: Injecting too concentrated a sample can lead to peak distortion. | - Add a Mobile Phase Modifier: Incorporate an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to protonate the amine and reduce silanol interactions.[2] Alternatively, a small amount of a competing base like triethylamine (TEA) (0.1-0.5%) can be used to block active silanol sites. - Use a Modern, High-Purity Column: Employ a column with advanced end-capping to minimize residual silanols. - Reduce Sample Concentration: Dilute the sample or decrease the injection volume. |
| Poor Resolution | - Insufficient Enantiomeric Separation (Chiral HPLC): The mobile phase lacks the selectivity needed for the chiral stationary phase. - Co-elution with Impurities (Achiral HPLC): The mobile phase composition is not effective at separating the target analyte from other components. | - Adjust Modifier Ratio (Chiral): For normal-phase chiral separations (e.g., using hexane/isopropanol), small adjustments to the alcohol percentage can significantly affect resolution.[3] - Change the Organic Modifier (Achiral): Switching between acetonitrile and methanol can alter selectivity and improve separation.[4] - Optimize Mobile Phase pH (Achiral): Modifying the pH can alter the retention of ionizable impurities, improving resolution. |
| Broad Peaks | - High Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause peak broadening. - Slow Analyte-Stationary Phase Interaction: The kinetics of the interaction may be slow. | - Minimize Tubing: Use shorter tubing with a smaller internal diameter. - Increase Column Temperature: Elevating the temperature can enhance peak efficiency. - Decrease Flow Rate: A lower flow rate can sometimes result in sharper peaks by allowing more time for equilibration.[3] |
| No Peaks or Very Small Peaks | - Strong Analyte Retention: The analyte may be irreversibly adsorbed onto the column. - Detection Issues: The analyte may not be detected at the selected wavelength. | - Increase Organic Solvent Strength: Increase the percentage of the organic component in the mobile phase. - Verify Analyte Solubility: Ensure the analyte is soluble in the mobile phase. - Check Detector Settings: For a compound with a phenyl group, a UV detection wavelength around 210-220 nm is a suitable starting point.[5] |
| Drifting Retention Times | - Inadequate Column Equilibration: The column has not been sufficiently flushed with the mobile phase before analysis. - Changing Mobile Phase Composition: This can result from solvent evaporation or improper mixing. | - Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before injecting the sample. - Maintain Mobile Phase Integrity: Keep mobile phase bottles capped and ensure the HPLC pump's mixing performance is optimal. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for a reverse-phase (achiral) separation of this compound?
A robust starting point for a reverse-phase separation on a C18 column is a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, supplemented with an acidic additive.[5] A typical initial gradient could be 20-80% acetonitrile in water containing 0.1% formic acid or 0.1% trifluoroacetic acid over 20 minutes. The acidic modifier helps to protonate the amine, which improves the peak shape by minimizing interactions with the stationary phase.[2]
Q2: Should I use acetonitrile or methanol as the organic modifier in my reverse-phase method?
The choice between acetonitrile and methanol can significantly impact the selectivity of the separation.[4] Acetonitrile is a stronger eluent in reverse-phase HPLC, which generally leads to shorter retention times and lower backpressure. Methanol, on the other hand, may offer different selectivity. It is advisable to screen both solvents during method development to determine which provides the optimal separation.
Q3: My primary amine analyte shows significant peak tailing. What is the most effective first step to resolve this?
For a basic compound like this compound, peak tailing is commonly caused by interactions with acidic silanol groups on the column packing.[1] The most effective initial step is to add a modifier to the mobile phase. You can either introduce a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to mask the silanols or add an acid such as trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to protonate the analyte and reduce unwanted interactions.
Q4: I need to separate the enantiomers of this compound. What type of mobile phase is typically used?
For the chiral separation of amines, normal-phase chromatography is often the method of choice.[3] A typical mobile phase includes a non-polar solvent such as hexane with a polar modifier, usually an alcohol like isopropanol or ethanol.[3] To enhance peak shape and resolution, acidic and basic additives are frequently incorporated. A good starting mobile phase could be Hexane:Isopropanol (90:10 v/v) with the addition of 0.1% TFA and 0.1% TEA.
Q5: What is the difference between using a chiral stationary phase (CSP) and a chiral mobile phase additive (CMPA)?
Using a chiral stationary phase (CSP) is the more prevalent and generally recommended approach for direct chiral separations.[6] In this method, the chiral selector is covalently bonded to the stationary phase, leading to a more robust and efficient separation. A chiral mobile phase additive (CMPA) involves dissolving a chiral selector in the mobile phase and using a conventional achiral column.[7] While CMPA can be useful for screening various chiral selectors without the need to purchase multiple chiral columns, the method can be more complex to develop and may lead to system contamination.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method Development for Achiral Separation
This protocol provides a general methodology for developing a reverse-phase HPLC method for this compound.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or formic acid
-
Sample of this compound dissolved in the initial mobile phase
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or formic acid) in water.
-
Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.
-
Degas both mobile phases prior to use.
3. HPLC Method Parameters (Starting Conditions):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-22 min: Gradient from 10% to 90% B
-
22-25 min: Hold at 90% B
-
25-27 min: Return from 90% to 10% B
-
27-35 min: Re-equilibration at 10% B
-
4. Optimization:
-
If retention is too short, decrease the initial percentage of Mobile Phase B.
-
If retention is too long, increase the initial percentage of Mobile Phase B or use a steeper gradient.
-
For poor peak shape, confirm the presence of the acidic modifier. Consider screening methanol as the organic modifier.
Protocol 2: Normal-Phase HPLC for Chiral Separation
This protocol offers a starting point for developing a chiral separation method for the enantiomers of this compound.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC grade n-hexane and isopropanol (or ethanol)
-
Trifluoroacetic acid (TFA) and triethylamine (TEA)
-
Racemic sample of this compound dissolved in a small amount of the mobile phase
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio.
-
To this mixture, add TFA and TEA to a final concentration of 0.1% each.
-
Degas the mobile phase before use.
3. HPLC Method Parameters (Starting Conditions):
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 5-10 µL
4. Optimization:
-
If retention times are excessively long, increase the percentage of isopropanol (e.g., to 85:15 hexane:isopropanol).
-
If resolution is insufficient, decrease the percentage of isopropanol (e.g., to 95:5 hexane:isopropanol) or reduce the flow rate.[3]
-
The ratio of TFA to TEA can also be fine-tuned to optimize peak shape and resolution.
Visualizations
Caption: Workflow for mobile phase optimization.
Caption: Troubleshooting decision tree for HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
dealing with poor resolution in chiral chromatography of phenylpropylamines
Welcome to the technical support center for the chiral chromatography of phenylpropylamines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no resolution between phenylpropylamine enantiomers?
Poor resolution in the chiral separation of phenylpropylamines can stem from several factors. The most common culprits include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, an incorrect column temperature, or column overload.[1] For basic compounds like phenylpropylamines, secondary interactions with the stationary phase can also lead to peak tailing and poor resolution.
Q2: How can I improve the resolution of my phenylpropylamine separation by modifying the mobile phase?
Optimizing the mobile phase is a critical step in improving chiral resolution. For phenylpropylamines, which are basic compounds, the addition of a basic modifier to the mobile phase is often necessary.
-
Add a Basic Modifier: Incorporating a small amount of a basic additive, such as 0.1% diethylamine (DEA) or ethanolamine, can significantly improve peak shape and resolution by minimizing undesirable interactions between the basic analyte and the stationary phase.[1]
-
Adjust Mobile Phase pH: When using reversed-phase chromatography, the pH of the mobile phase should be carefully controlled. It is generally recommended to maintain the pH at least 1-2 units away from the pKa of your analyte to ensure consistent ionization and peak shape.[1] For some amphetamine derivatives, using a higher pH (>9) in reversed-phase mode has been shown to dramatically improve chiral separation.[2]
-
Optimize Organic Modifier: In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase are crucial. Decreasing the alcohol content can increase retention and improve resolution, but an optimal balance must be found to avoid excessive peak broadening.[3][4]
Q3: Which type of chiral stationary phase (CSP) is most effective for separating phenylpropylamines?
The selection of the appropriate CSP is paramount for successful chiral separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability for the separation of a wide range of chiral compounds, including phenylpropylamines.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as Chiralpak® AD-H and Chiralcel® OD-H, are frequently used for the separation of basic compounds like amphetamines.[3][5][6]
-
Macrocyclic Glycopeptide-Based CSPs: CSPs like Astec® CHIROBIOTIC® V2 (based on vancomycin) have shown excellent results for the rapid, baseline resolution of amphetamine and methamphetamine enantiomers, particularly in the polar ionic mode.[7]
A systematic screening of different CSPs is often the most effective approach to finding the optimal column for a specific phenylpropylamine.[8][9]
Q4: What is the effect of temperature on the chiral resolution of phenylpropylamines?
Temperature plays a complex and often unpredictable role in chiral chromatography. Generally, lower temperatures tend to enhance chiral recognition by strengthening the intermolecular interactions responsible for separation, which can lead to increased resolution.[1][10] However, higher temperatures can improve column efficiency and peak shape.[1] The effect is highly compound-dependent, and in some instances, increasing the temperature may surprisingly improve or even invert the elution order of enantiomers.[1] Therefore, temperature should be treated as a critical parameter to be carefully controlled and optimized for each specific separation.
Q5: My peaks are broad and tailing. What are the likely causes and how can I fix this?
Broad and tailing peaks are common issues that can obscure resolution. The primary causes include:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. To check for this, dilute your sample and reinject it. If the peak shape improves, the original sample was overloading the column.[1]
-
Secondary Interactions: For basic compounds like phenylpropylamines, interactions with acidic silanol groups on the silica support can cause peak tailing. Adding a basic modifier like 0.1% DEA to the mobile phase can mitigate these interactions.[1]
-
Contaminated or Degraded Column: A contaminated guard or analytical column can lead to poor peak shape. If mobile phase optimization does not resolve the issue, washing the column according to the manufacturer's instructions may be necessary. In some cases, the column may be irreversibly damaged and require replacement.[1]
Data Presentation
The following tables summarize quantitative data from various studies to illustrate the impact of different chromatographic parameters on the resolution of phenylpropylamines and related compounds.
Table 1: Effect of Mobile Phase Additive on the Resolution of Methamphetamine Enantiomers
| Mobile Phase Composition | Retention Time (min) | Resolution (Rs) |
| Methanol:Water (95:5) with 0.1% Acetic Acid & 0.02% Ammonium Hydroxide | 4.5 and 5.2 | >1.5 (Baseline) |
| Methanol:Water (95:5) with 0.05% Ammonium Trifluoroacetate | 3.8 and 4.2 | <1.5 |
Data adapted from a study on Astec CHIROBIOTIC V2.[7]
Table 2: Effect of Organic Modifier on the Chiral Separation of D/L-Amphetamine
| Organic Modifier (in CO2) | % Modifier | Elution Time Range (min) | Resolution |
| Methanol + 0.1% NH3(aq) | <10% | Variable | No Baseline Separation |
| Ethanol + 0.1% NH3(aq) | 10% | 3.5 - 4.5 | Baseline Separation |
| Ethanol + 0.1% NH3(aq) | 6% | 7.0 - 9.0 | Improved Baseline Separation |
Data adapted from a study using a CHIRALPAK AD-H column.[3]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Phenylpropylamine Separation (Normal Phase)
This protocol describes the preparation of a mobile phase suitable for the normal-phase chiral separation of phenylpropylamines on a polysaccharide-based CSP.
-
Solvent Selection: Use HPLC-grade n-hexane and a high-purity alcohol modifier (e.g., isopropanol or ethanol).
-
Initial Composition: Begin with a mobile phase composition of 90:10 (v/v) n-hexane/alcohol.
-
Additive Incorporation: For phenylpropylamines, add a basic modifier such as diethylamine (DEA) to a final concentration of 0.1% (v/v).
-
Mixing and Degassing: Thoroughly mix the components and degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use to prevent bubble formation in the HPLC system.
-
Optimization: If resolution is poor, systematically decrease the percentage of the alcohol modifier in small increments (e.g., to 95:5, then 98:2) to enhance enantioselectivity.
Protocol 2: Column Washing and Regeneration for Polysaccharide-Based CSPs
This protocol provides a general procedure for washing a polysaccharide-based chiral column that is showing signs of contamination, such as high backpressure or poor peak shape. Always consult the specific column manufacturer's instructions before proceeding.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Initial Flush: Flush the column with the mobile phase without any additives at a low flow rate (e.g., 0.5 mL/min) for 30 minutes.
-
Strong Solvent Wash (for immobilized CSPs): For immobilized polysaccharide CSPs, stronger solvents like tetrahydrofuran (THF) or dichloromethane (DCM) may be used for more rigorous cleaning. Flush the column with the chosen strong solvent for 1-2 hours.
-
Intermediate Flush: Flush the column with an intermediate solvent like isopropanol or ethanol for 30-60 minutes to remove the strong solvent.
-
Re-equilibration: Re-equilibrate the column with the mobile phase (including additives) until a stable baseline is achieved. This may take several hours.[1]
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting poor resolution in chiral chromatography.
Caption: A logical workflow for troubleshooting poor resolution.
Caption: Interplay of parameters affecting chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of 2-Methyl-1-phenylpropan-1-amine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2-Methyl-1-phenylpropan-1-amine purification. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and related compounds are column chromatography, distillation (for the free base), and recrystallization (for its salts). The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation.
Q2: What are the potential impurities I might encounter?
A2: Impurities can originate from starting materials, side reactions, or degradation.[1] Common impurities may include unreacted starting materials (e.g., phenylacetone derivatives), diastereomers if a stereocenter is present, and by-products from the synthetic route, such as N-formyl or other acylated derivatives.[1] Oxidation of the amine can also lead to degradation products.
Q3: How can I effectively remove polar impurities?
A3: Polar impurities can be removed by washing an organic solution of the amine with aqueous solutions. A typical workup involves washing with water and brine.[2] For more stubborn polar impurities, an extraction with a dilute acid solution can be performed to protonate the amine, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.
Q4: Is it better to purify the free base or a salt form of the amine?
A4: Both approaches have their advantages. The free base, often an oil, is typically purified by distillation or column chromatography. Salt forms, such as the hydrochloride or hydrobromide, are often crystalline solids and can be effectively purified by recrystallization.[3][4] Recrystallization can be very effective at removing closely related impurities and achieving high purity.[3]
Q5: How can I monitor the purity of my fractions during purification?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. For all purification methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques to assess the purity of the collected fractions and the final product.[1]
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity. A common system for amines is a gradient of ethyl acetate in hexane or dichloromethane in methanol, often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent peak tailing.[5] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:40 ratio of crude product to silica gel.[6] | |
| Product Not Eluting | The compound is strongly adsorbed to the acidic silica gel. | Add a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.[7] Alternatively, use a different stationary phase like basic alumina or an amine-functionalized silica column.[7] |
| Product Elutes Too Quickly | The solvent system is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent and gradually increase the polarity. |
Recrystallization (of Amine Salts)
| Issue | Potential Cause | Troubleshooting Steps |
| Compound "Oils Out" | The solution is too supersaturated, or the cooling is too rapid. | Add a small amount of the primary solvent to the hot solution to reduce saturation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Inappropriate solvent system. | Experiment with different solvent mixtures. A good system will dissolve the salt when hot but not at room temperature.[3] | |
| No Crystals Form | The solution is not saturated enough. | Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.[3] |
| Lack of nucleation sites. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[3] | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The crystals are too soluble in the wash solvent. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Data Presentation
The following table summarizes representative purification data for a closely related compound, 2-methyl-1-(2-methylphenyl)-2-propanamine, which can serve as a benchmark for the purification of this compound.
| Purification Method | Starting Purity (if available) | Final Purity | Yield | Reference |
| Column Chromatography | Crude | >98% (by NMR) | 98% | [2] |
| Column Chromatography | Crude | Not specified | 74% | [2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from the purification of a structurally similar compound.[2]
-
Stationary Phase Preparation : Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing : Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Preparation : Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent like dichloromethane.
-
Loading : Carefully load the sample onto the top of the silica gel bed.
-
Elution : Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A small amount of triethylamine (0.5-1%) should be added to the mobile phase to prevent peak tailing.
-
Fraction Collection : Collect fractions and monitor their composition using TLC.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This is a general protocol for the recrystallization of amine salts.[3][4]
-
Salt Formation : Dissolve the crude free base amine in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt : Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
Solvent Selection : In a test tube, find a suitable solvent or solvent system (e.g., ethanol/water or isopropanol/ether) where the salt is soluble when hot but sparingly soluble when cold.
-
Dissolution : In an Erlenmeyer flask, dissolve the crude salt in the minimum amount of the hot solvent system.
-
Hot Filtration : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization : Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for 2-Methyl-1-phenylpropan-1-amine Purity
This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Methyl-1-phenylpropan-1-amine. It offers a comparative look at alternative analytical techniques and is intended for researchers, scientists, and drug development professionals. The methodologies and validation parameters are outlined in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3][4]
Introduction to HPLC Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For the purity determination of an active pharmaceutical ingredient (API) like this compound, a robust and reliable analytical method is crucial. HPLC is a widely used technique for purity analysis due to its high resolution, sensitivity, and specificity.[5][6][7]
This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, a common and effective approach for the analysis of amine compounds.
Proposed HPLC Method for this compound Purity
Based on the analysis of similar amine compounds, a general RP-HPLC method is proposed as a starting point for development and subsequent validation.[8][9]
Table 1: Proposed RP-HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50) |
HPLC Method Validation Parameters and Acceptance Criteria (ICH Q2(R2))
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as per ICH guidelines.[1][2][3][4][10]
Table 2: HPLC Method Validation Parameters
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix components). | The peak for this compound should be pure and free from interference from placebo, known impurities, and degradation products. Peak purity analysis (e.g., using a Diode Array Detector) should confirm homogeneity. |
| Linearity | To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | For purity, typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The percent recovery should be within 98.0% to 102.0% for the API. |
| Precision | ||
| Repeatability | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. |
| Intermediate Precision | The precision within-laboratory variations: different days, different analysts, different equipment. | RSD ≤ 2.0% for analyses conducted under varied conditions. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when method parameters (e.g., pH, flow rate, column temperature) are slightly varied. |
| System Suitability | To ensure that the chromatographic system is adequate for the intended analysis. | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 1.0%. |
Experimental Protocols
Detailed methodologies for each validation parameter are provided below.
-
Prepare a solution of this compound standard.
-
Prepare solutions of known potential impurities and degradation products.
-
Prepare a placebo solution (if applicable for a formulated product).
-
Spike the analyte solution with the impurities and placebo.
-
Inject and run the chromatogram for each solution.
-
Assess the resolution between the analyte peak and any other peaks. Use a DAD to perform peak purity analysis on the analyte peak in the spiked sample.
-
Prepare a stock solution of this compound.
-
Prepare at least five concentrations across the desired range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope.
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each level.
-
Repeatability:
-
Prepare a single batch of the sample at the target concentration.
-
Inject the sample six times.
-
Calculate the RSD of the peak areas.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system if available.
-
Calculate the RSD for the combined data from both studies.
-
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Prepare a standard solution of this compound.
-
Deliberately vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Inject the standard solution under each varied condition.
-
Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor, theoretical plates).
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity analysis of amines.
Table 3: Comparison of Analytical Techniques for Amine Purity
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity testing.[5][6] | May require derivatization for detection of some amines, can be time-consuming.[7][11] |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Excellent for volatile amines, often coupled with mass spectrometry (MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization to improve volatility and peak shape. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | High efficiency, small sample volume, rapid analysis. | Lower concentration sensitivity compared to HPLC, reproducibility can be a challenge. |
| Titration | Quantitative chemical analysis to determine the concentration of an identified analyte. | Simple, inexpensive, and accurate for determining the total amine content. | Not specific for individual amines, cannot distinguish between the API and amine impurities.[7] |
| Ion Chromatography (IC) with Mass Spectrometry (MS/MS) | Separation of ions and polar molecules based on their affinity to an ion exchanger, coupled with highly sensitive and specific mass detection. | No derivatization step required, high specificity and sensitivity.[12] | Higher equipment cost and complexity compared to standard HPLC-UV. |
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical flow of the HPLC method validation process and the relationship between the different validation parameters.
Caption: Workflow for HPLC Method Validation.
Caption: Interrelationships of Validation Parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. DSpace [helda.helsinki.fi]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Methyl-1-phenylpropan-1-amine in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methodologies for the quantitative analysis of 2-Methyl-1-phenylpropan-1-amine in biological matrices such as blood, plasma, and urine. The focus is on two gold-standard techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents comparative performance data, and offers a visual workflow to aid in method selection and implementation.
Method Comparison: LC-MS/MS vs. GC-MS
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound and other amphetamine-type stimulants in biological samples. The choice between the two often depends on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and the nature of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method in many forensic and clinical toxicology laboratories. Its key advantages include high sensitivity and selectivity, and the ability to analyze a wide range of compounds with minimal sample preparation, often without the need for derivatization[1]. This makes it particularly suitable for high-throughput screening and quantification of polar and thermally labile compounds[2].
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique that provides excellent chromatographic separation and is considered a reliable and accurate method for drug detection in biological samples[1]. However, for polar compounds like amines, derivatization is often necessary to improve volatility and thermal stability, which can add time and complexity to the sample preparation process[2][3].
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results. Below are representative protocols for the extraction and analysis of this compound from biological matrices.
Sample Preparation Techniques
Effective sample preparation is critical to remove interferences and concentrate the analyte of interest. The most common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.
1. Liquid-Liquid Extraction (LLE)
LLE is a classic method that separates compounds based on their differential solubility in two immiscible liquids.
-
Protocol for Blood/Plasma:
-
To 1 mL of whole blood or plasma, add an appropriate internal standard.
-
Alkalinize the sample to a pH > 9 to ensure the amine is in its free base form.
-
Add 5 mL of an organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex for 10-15 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS or derivatize for GC-MS analysis.
-
2. Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to selectively adsorb the analyte, while interfering compounds are washed away. This technique often provides cleaner extracts compared to LLE[4].
-
Protocol for Urine:
-
To 1 mL of urine, add an appropriate internal standard and buffer to adjust the pH.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with water and then a mild organic solvent (e.g., methanol/water mixture) to remove interferences.
-
Elute the analyte with a stronger solvent (e.g., methanol containing a small percentage of ammonia).
-
Evaporate the eluate to dryness and reconstitute for analysis.
-
3. Protein Precipitation
This is a rapid method for removing proteins from plasma or serum samples, particularly suitable for high-throughput analysis[5].
-
Protocol for Plasma/Serum:
-
To 100 µL of plasma or serum, add an internal standard.
-
Add 300 µL of a cold organic solvent such as acetonitrile or methanol to precipitate the proteins[5].
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins[5].
-
Carefully transfer the supernatant to a clean vial for direct injection into the LC-MS/MS or for further processing.
-
Analytical Methods
1. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical[6].
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode is generally used for amines.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
2. GC-MS Analysis
-
Derivatization (if necessary):
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is often used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Injection Mode: Splitless injection is common for trace analysis.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte and internal standard.
-
Quantitative Data Comparison
The following tables summarize the typical performance characteristics of LC-MS/MS and GC-MS methods for the analysis of amphetamine-like substances. Note: Specific data for this compound is limited in the provided search results; therefore, data for closely related and structurally similar compounds such as amphetamine and methamphetamine are included as a reference and are clearly indicated.
Table 1: LC-MS/MS Method Performance
| Parameter | Biological Matrix | Value | Reference Analyte(s) |
|---|---|---|---|
| Limit of Detection (LOD) | Blood | 0.01 - 5 ng/mL | General drugs of abuse[6] |
| Limit of Quantification (LOQ) | Blood | 0.05 - 20 ng/mL | General drugs of abuse[6] |
| Linearity (R²) | Blood | > 0.9811 | General drugs of abuse[6] |
| Accuracy (% Recovery) | Plasma | 87.4 - 114.3% | Amino acids, kynurenine, serotonin[8] |
| Precision (% RSD) | Plasma | < 14.3% | Amino acids, kynurenine, serotonin[8] |
| Recovery (%) | Blood | > 85% | General drugs of abuse[6] |
Table 2: GC-MS Method Performance
| Parameter | Biological Matrix | Value | Reference Analyte(s) |
|---|---|---|---|
| Limit of Detection (LOD) | Urine | S/N ratio of 3 | General PEAs[7] |
| Limit of Quantification (LOQ) | Urine | S/N ratio of 10 | General PEAs[7] |
| Linearity (R²) | Urine | Not specified | General PEAs[7] |
| Accuracy (% Bias) | Urine | < ± 20% | Lysine and its metabolites[7] |
| Precision (% RSD) | Urine | < 20% | Lysine and its metabolites[7] |
| Recovery (%) | Blood | 63.6 - 90.9% | Amphetamine and its analogs[9] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantitative analysis of this compound in biological matrices.
Caption: General workflow for quantitative analysis.
Conclusion
The quantitative analysis of this compound in biological matrices can be reliably achieved using either LC-MS/MS or GC-MS. LC-MS/MS generally offers higher sensitivity and throughput with simpler sample preparation, making it a powerful tool for modern toxicology laboratories[1]. GC-MS remains a robust and accurate method, particularly when high chromatographic resolution is required, although it may necessitate a derivatization step[1]. The choice of sample preparation technique—LLE, SPE, or protein precipitation—should be guided by the specific matrix, desired cleanliness of the extract, and available resources. Proper method validation is essential to ensure the accuracy and reliability of the quantitative results.
References
- 1. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 2. lcms.cz [lcms.cz]
- 3. scispace.com [scispace.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. antisel.gr [antisel.gr]
- 7. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dopamine Transporter Potency: 2-Methyl-1-phenylpropan-1-amine versus Amphetamine
This guide provides a comparative overview of the potency of 2-Methyl-1-phenylpropan-1-amine and amphetamine at the dopamine transporter (DAT). The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Introduction
Amphetamine is a well-characterized central nervous system stimulant that primarily exerts its effects by acting as a substrate for the dopamine transporter (DAT), leading to reverse transport (efflux) of dopamine. This action increases the concentration of dopamine in the synaptic cleft, resulting in its characteristic psychostimulant effects. This compound is a structural isomer of amphetamine. The seemingly minor difference in the placement of the methyl group on the propane backbone can significantly alter the pharmacological activity of the molecule, including its affinity and efficacy at the dopamine transporter. This guide examines the available scientific literature to compare the DAT potency of these two compounds.
Potency at the Dopamine Transporter: A Data-Driven Comparison
A comprehensive search of scientific literature and chemical databases reveals a significant disparity in the amount of research conducted on amphetamine versus this compound. While amphetamine is extensively studied, there is a notable lack of published experimental data specifically detailing the potency of this compound at the dopamine transporter.
Table 1: Comparative Potency at the Dopamine Transporter (DAT)
| Compound | DAT Inhibition (IC50) | Dopamine Release (EC50) |
| Amphetamine | 24.7 nM - 1.3 µM | 10 - 100 nM |
| This compound | No experimental data found | No experimental data found |
IC50 (Inhibition Concentration 50): The concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50): The concentration of a drug that gives a half-maximal response.
The lack of data for this compound prevents a direct quantitative comparison based on experimental evidence.
Structure-Activity Relationship and Predicted Potency
In the absence of direct experimental data, we can infer potential activity based on the structure-activity relationships (SAR) of phenethylamines at the dopamine transporter. The affinity and activity of amphetamine-like molecules at the DAT are highly sensitive to their stereochemistry and the substitution pattern on the alkyl chain.
The chemical structures of amphetamine (specifically, d-amphetamine, the more active enantiomer) and this compound are depicted below.
Figure 1: Chemical structures of d-Amphetamine and this compound.
For optimal interaction with the DAT, a specific spatial arrangement of the phenyl ring and the amine group is crucial. In amphetamine, the α-methyl group is thought to contribute to its potency and metabolic stability. In this compound, the methyl group is shifted to the β-position relative to the amine. This structural alteration would likely change the conformation of the molecule, potentially hindering its ability to bind effectively to the dopamine transporter. Therefore, it is hypothesized that this compound would exhibit significantly lower potency as both a DAT inhibitor and a dopamine releaser compared to amphetamine. However, this remains a prediction that requires experimental validation.
Experimental Protocols for Determining DAT Potency
To experimentally determine and compare the potency of these compounds at the dopamine transporter, the following standard assays are typically employed.
Dopamine Transporter Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, such as [³H]dopamine or [³H]WIN 35,428, into cells expressing the dopamine transporter or into synaptosomes.
Workflow:
Figure 2: Workflow for a DAT inhibition assay.
Dopamine Release Assay
This assay measures the ability of a compound to induce the release of preloaded [³H]dopamine from cells expressing the DAT or from synaptosomes.
Workflow:
comparative pharmacology of 2-Methyl-1-phenylpropan-1-amine and methamphetamine
A Comparative Pharmacological Guide: 2-Methyl-1-phenylpropan-1-amine and Methamphetamine
Disclaimer: This guide provides a comparative overview of the pharmacology of methamphetamine and this compound. While extensive data is available for methamphetamine, there is a significant lack of published experimental data for this compound. Therefore, the pharmacological profile of this compound presented here is largely theoretical, based on its structural similarity to other phenethylamine compounds. This information is intended for researchers, scientists, and drug development professionals and should not be interpreted as a definitive characterization of this compound.
Introduction
Methamphetamine is a potent central nervous system (CNS) stimulant belonging to the substituted phenethylamine and substituted amphetamine chemical classes.[1] It exists as two enantiomers, dextro-methamphetamine and levo-methamphetamine, with the dextro-isomer being a more potent CNS stimulant.[1] this compound is a positional isomer of methamphetamine. The key structural difference lies in the position of the amine group on the propane chain. In methamphetamine, the amine is located at the second carbon (propan-2-amine), whereas in this compound, it is at the first carbon (propan-1-amine). This structural variance is expected to significantly influence their pharmacological profiles.
While methamphetamine's effects are well-documented, this compound is a less-studied compound. Some vendors suggest it possesses stimulant properties with potential applications in treating Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, though peer-reviewed evidence to support these claims is scarce.[2]
Pharmacodynamics
The primary mechanism of action for methamphetamine involves the reversal of monoamine transporters, leading to an increased synaptic concentration of dopamine, norepinephrine, and serotonin.[3][4] It also interacts with other targets, including sigma receptors and the trace amine-associated receptor 1 (TAAR1).[1][5][6]
Receptor Binding Affinities
The following table summarizes the inhibitor binding constants (Kᵢ) of methamphetamine for human monoamine transporters. Lower Kᵢ values indicate a higher binding affinity.[3] Due to a lack of experimental data, the binding affinities for this compound are not available.
| Compound | DAT (Kᵢ in μM) | NET (Kᵢ in μM) | SERT (Kᵢ in μM) |
| Methamphetamine | ~0.6 | ~0.07-0.1 | ~20-40 |
| This compound | Not Available | Not Available | Not Available |
Methamphetamine also exhibits micromolar affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with a preference for the σ₁ subtype.[5][7] This interaction may contribute to its neurotoxic effects.[1]
Signaling Pathways
Methamphetamine's interaction with the dopamine transporter (DAT) and subsequent increase in synaptic dopamine is a key driver of its stimulant and addictive properties. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of methamphetamine action at the presynaptic dopamine neuron.
Pharmacokinetics
Methamphetamine is readily absorbed from the gastrointestinal tract and can also be administered intravenously, intranasally, or via inhalation.[8] It is more lipophilic than amphetamine, allowing it to cross the blood-brain barrier more readily, which contributes to its increased potency.[9][10]
Pharmacokinetic Parameters of Methamphetamine
| Parameter | Value |
| Onset of Action (Oral) | 30 minutes |
| Peak Plasma Concentration (Oral) | 2-12 hours[8] |
| Elimination Half-life | ~10 hours (variable)[11] |
| Metabolism | Primarily by CYP2D6 and FMO3[1] |
| Major Metabolites | Amphetamine, p-hydroxymethamphetamine[8] |
| Excretion | Primarily in urine[8] |
Due to the lack of research, the pharmacokinetic profile of this compound is unknown.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This section provides a generalized protocol for determining the binding affinity of a compound to monoamine transporters, which would be a crucial first step in characterizing the pharmacology of this compound.
Caption: Generalized workflow for a radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence. The cells are then harvested and homogenized in a cold buffer to isolate the cell membranes.[3]
-
Binding Assay: The cell membranes are incubated with a specific radioligand for each transporter in the presence of varying concentrations of the test compound.
-
Filtration and Scintillation Counting: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitor binding constant (Kᵢ) is then calculated from the IC₅₀ value.[3]
Comparative Summary and Future Directions
The pharmacological profile of methamphetamine is well-established, characterized by its potent activity as a monoamine releasing agent with a complex interaction with various receptor systems. In stark contrast, this compound remains largely uncharacterized.
Based on its structure as a positional isomer of methamphetamine, it is plausible that this compound also possesses CNS stimulant properties. However, the shift of the amine group from the second to the first carbon position could significantly alter its affinity for and interaction with monoamine transporters and other targets. It may exhibit a different potency, substrate/inhibitor profile, and selectivity for DAT, NET, and SERT compared to methamphetamine.
To elucidate the pharmacology of this compound, a systematic investigation is required. This would involve:
-
In vitro pharmacology: Characterization of its binding affinity and functional activity at monoamine transporters, as well as screening against a broad panel of CNS receptors.
-
In vivo pharmacology: Assessment of its effects on locomotor activity, drug discrimination, and self-administration in animal models.
-
Pharmacokinetic studies: Determination of its absorption, distribution, metabolism, and excretion profile.
Such studies are essential to understand the potential therapeutic applications and abuse liability of this compound and to provide a data-driven comparison with methamphetamine.
References
- 1. Methamphetamine - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 6668-27-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Methamphetamine - WikiLectures [wikilectures.eu]
- 5. Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researchers uncover molecular mechanism of methamphetamine binding to trace amine receptor TAAR1 | EurekAlert! [eurekalert.org]
- 7. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A review of the clinical pharmacology of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Methyl-1-phenylpropan-1-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Methyl-1-phenylpropan-1-amine analogs, focusing on their structure-activity relationships (SAR) as modulators of monoamine transporters. The information presented is curated from peer-reviewed scientific literature and is intended to support research and drug development efforts in neuroscience and pharmacology.
Introduction
This compound, a structure belonging to the broader class of substituted cathinones, and its analogs are psychoactive compounds that primarily exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters. The interaction of this compound analogs with these transporters can result in either the inhibition of neurotransmitter reuptake or the promotion of neurotransmitter release (efflux).[3][4] Understanding the relationship between the chemical structure of these analogs and their activity at monoamine transporters is critical for predicting their pharmacological effects, abuse potential, and therapeutic applications.
Core Structure and Modifications
The core structure of this compound serves as a scaffold for various modifications. The key areas for chemical substitution that significantly influence the pharmacological profile of these analogs are:
-
The Phenyl Ring: Substitutions on the aromatic ring can alter the compound's affinity and selectivity for the different monoamine transporters.
-
The Alkyl Side Chain: Modifications to the length and branching of the alkyl chain can impact potency and the mechanism of action (inhibitor vs. releaser).
-
The Amino Group: N-alkylation or incorporation of the nitrogen into a cyclic structure can profoundly affect the compound's interaction with the transporters.
Quantitative Comparison of Analog Activity
The following table summarizes the in vitro activity of various this compound analogs and related substituted cathinones at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. The data, presented as IC50 values (the concentration of the compound that inhibits 50% of transporter activity), has been compiled from multiple studies to illustrate key SAR trends.
| Compound | Modification | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | Primary Action | Reference |
| Cathinone | Parent Compound | 184 | 41 | 1130 | Releaser/Inhibitor | [3] |
| Methcathinone | N-Methyl | 77 | 38 | 537 | Releaser/Inhibitor | [3] |
| Ethcathinone | N-Ethyl | 113 | 70 | 1010 | Releaser/Inhibitor | [5] |
| Mephedrone | 4-Methyl on Phenyl, N-Methyl | 120 | 50 | 220 | Releaser | [3] |
| 4-FMC | 4-Fluoro on Phenyl, N-Methyl | 90 | 40 | 150 | Releaser | [5] |
| α-PVP | N-Pyrrolidinyl, Propyl Side Chain | 14.2 | 12.1 | >10000 | Inhibitor | [4] |
| Pentedrone | N-Methyl, Pentyl Side Chain | 46 | 28 | 2100 | Releaser/Inhibitor | [5] |
Note: IC50 values can vary between different studies and experimental conditions. This table is intended to provide a comparative overview of the relative potencies and selectivities of these compounds.
Structure-Activity Relationship Insights
Phenyl Ring Substitutions
-
Para-Substitution: The addition of small electron-withdrawing or electron-donating groups at the 4-position (para-position) of the phenyl ring generally increases potency at SERT relative to DAT.[2][4] For example, the 4-methyl group in mephedrone and the 4-fluoro group in 4-FMC enhance serotonergic activity compared to methcathinone.
-
Steric Bulk: Increasing the steric bulk of the para-substituent tends to decrease DAT potency while further enhancing SERT activity.[2]
Alkyl Side Chain Modifications
-
Chain Length: Elongating the α-alkyl side chain generally increases potency at DAT and NET.[2] For instance, pentedrone (propyl side chain) is a more potent dopamine reuptake inhibitor than cathinone (methyl side chain).
-
α-Substitution: The size of the α-substituent plays a crucial role in determining whether a compound acts as a reuptake inhibitor or a releasing agent.[3]
Amino Group Modifications
-
N-Alkylation: N-methylation (e.g., methcathinone) and N-ethylation (e.g., ethcathinone) can modulate potency, often with N-methylation enhancing stimulant effects.[3]
-
Cyclic Amines: Incorporating the nitrogen atom into a pyrrolidine ring, as seen in α-PVP, typically results in potent and selective dopamine and norepinephrine reuptake inhibitors with significantly reduced activity as releasing agents.[4]
Experimental Protocols
In Vitro Monoamine Transporter Inhibition Assay
This protocol describes a common method for determining the IC50 values of test compounds at DAT, NET, and SERT using human embryonic kidney (HEK293) cells stably expressing the respective transporters.
1. Cell Culture:
-
HEK293 cells stably transfected with the cDNA for human DAT, NET, or SERT are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Uptake Inhibition Assay:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then pre-incubated with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of a radiolabeled substrate ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) and the test compound.
-
After a short incubation period (typically 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter (e.g., GBR12909 for DAT, desipramine for NET, and fluoxetine for SERT).
3. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (vehicle-treated) uptake.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing Molecular Interactions and Signaling Pathways
Monoamine Transporter Interaction Workflow
The following diagram illustrates the general workflow of how this compound analogs interact with monoamine transporters, leading to either reuptake inhibition or neurotransmitter release.
Caption: Interaction of analogs with monoamine transporters.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Some studies suggest that certain substituted cathinones may induce neuroinflammation through the activation of the Toll-like Receptor 4 (TLR4) signaling pathway.[6][7][8][9][10] The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified TLR4 signaling pathway.
Conclusion
The structure-activity relationship of this compound analogs is a complex interplay of substitutions at the phenyl ring, alkyl side chain, and amino group. These modifications significantly influence their potency, selectivity, and mechanism of action at monoamine transporters. This guide provides a foundational understanding of these relationships, supported by quantitative data and detailed experimental protocols, to aid in the rational design and evaluation of novel compounds targeting the monoamine transport system. Further research is warranted to fully elucidate the intricate pharmacological profiles of these analogs and their potential therapeutic applications.
References
- 1. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 2-Methyl-1-phenylpropan-1-amine Analysis
For Researchers, Scientists, and Drug Development Professionals
Cross-validation is a critical process to demonstrate the interchangeability of analytical methods, ensuring that results are consistent and reliable regardless of the technique employed. This guide will delve into the experimental protocols for both GC-MS and HPLC, present a comparative summary of their performance characteristics in a tabular format, and visualize the analytical workflows.
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics for the quantification of 2-Methyl-1-phenylpropan-1-amine using GC-MS and HPLC. These values are representative of what would be expected from a rigorous method validation process based on data from analogous compounds.[1][2][3][4][5]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.997[2] | > 0.999[4][5] |
| Accuracy (% Recovery) | 95.2% - 101.9%[2] | Typically within 80-110% |
| Precision (% RSD) | < 7%[2] | < 2%[4] |
| Limit of Detection (LOD) | 0.02 - 6.757 µg/L[1][2] | 0.85 µg/mL[4] |
| Limit of Quantification (LOQ) | 1 - 22.253 µg/L[1][2] | 2 µg/mL[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound by GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For amine-containing compounds like this compound, derivatization is often employed to improve chromatographic performance.
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization) [1]
-
To 1 mL of the sample (e.g., plasma, urine), add an appropriate internal standard.
-
Alkalinize the sample with a suitable base (e.g., 1M NaOH).
-
Extract the analyte using an organic solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to form the trimethylsilyl (TMS) derivative.
2. GC-MS Instrumentation and Conditions [6][7]
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis without derivatization.
1. Sample Preparation (Protein Precipitation or Solid-Phase Extraction)
-
Protein Precipitation: For plasma samples, add a precipitating agent like acetonitrile or methanol, vortex, and centrifuge to pellet the proteins. The supernatant can then be directly injected or further diluted.
-
Solid-Phase Extraction (SPE): For complex matrices like urine, SPE can be used to clean up the sample and concentrate the analyte.
2. HPLC Instrumentation and Conditions [4][8]
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD) or a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
Visualization of Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and HPLC analysis.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the need for structural confirmation.
-
GC-MS offers high specificity and sensitivity, making it an excellent choice for forensic applications and in studies where definitive identification is crucial. However, the requirement for derivatization can add complexity and time to the sample preparation process.[6]
-
HPLC , particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides excellent sensitivity and is well-suited for high-throughput analysis due to simpler sample preparation protocols. HPLC with UV detection is a cost-effective option for routine analysis where high sensitivity is not the primary concern.[4][8]
A thorough cross-validation, where a statistically significant number of samples are analyzed by both methods, is essential to establish the equivalence and ensure the interchangeability of the data. This process provides confidence in the analytical results and is a cornerstone of robust method development in regulated environments.
References
- 1. researchgate.net [researchgate.net]
- 2. greenpub.org [greenpub.org]
- 3. hpst.cz [hpst.cz]
- 4. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]
A Tale of Two Isomers: A Pharmacological Comparison of Phentermine and 2-Methyl-1-phenylpropan-1-amine
A critical analysis for researchers and drug development professionals.
In the landscape of pharmacologically active phenethylamine derivatives, subtle structural modifications can lead to profound differences in biological activity. This guide provides a detailed comparative analysis of two positional isomers: the well-characterized anorectic agent phentermine (2-methyl-1-phenylpropan-2-amine) and its lesser-known counterpart, 2-methyl-1-phenylpropan-1-amine. While sharing the same chemical formula, the placement of the amino group on the propane backbone dictates their distinct pharmacological profiles.
It is crucial to note a prevalent ambiguity in chemical nomenclature across various databases and suppliers, where "this compound" is occasionally and incorrectly used as a synonym for phentermine. This guide will adhere to the strict IUPAC nomenclature to differentiate between these two distinct chemical entities.
Phentermine (2-Methyl-1-phenylpropan-2-amine): A Well-Established Sympathomimetic
Phentermine is a widely prescribed appetite suppressant with a long history of clinical use in the management of obesity.[1] Its pharmacological effects are primarily attributed to its action as a sympathomimetic amine, influencing the neurotransmission of catecholamines in the central nervous system.
Mechanism of Action
The primary mechanism of action of phentermine involves the release of norepinephrine and, to a lesser extent, dopamine from presynaptic nerve terminals.[2][3] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing signaling at their respective receptors. The anorectic effect of phentermine is believed to be mediated by the stimulation of the hypothalamus, a key brain region involved in regulating appetite and satiety.[2] While its major influence is on noradrenergic and dopaminergic pathways, some studies suggest a minor effect on serotonin release and reuptake.[3]
Pharmacokinetic Profile
A summary of the pharmacokinetic parameters of phentermine is presented in the table below.
| Parameter | Value | Reference |
| Bioavailability | High | [4] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 4.4 hours | [5] |
| Plasma Protein Binding | 17.5% | [6] |
| Metabolism | Primarily hepatic (minor) | [4] |
| Elimination Half-life | 19 - 24 hours | [7] |
| Excretion | Primarily renal (unchanged drug) | [6][7] |
Experimental Protocols
Radioligand Binding Assays: To determine the binding affinity of phentermine for monoamine transporters, competitive binding assays are typically employed. Membranes from cells expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of phentermine. The concentration of phentermine that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated.
Neurotransmitter Release Assays: To measure phentermine-induced neurotransmitter release, synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine). The synaptosomes are preloaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine). The amount of radioactivity released into the supernatant after exposure to different concentrations of phentermine is quantified to determine the potency (EC50) and efficacy of release.
This compound: An Isomer with Limited Pharmacological Data
In stark contrast to its well-studied isomer, this compound remains largely uncharacterized in the scientific literature. The available information is sparse and lacks the detailed experimental data necessary for a comprehensive pharmacological comparison.
Mechanism of Action
Some sources suggest that this compound possesses central nervous system stimulant properties, likely through the release of dopamine and norepinephrine.[1] This proposed mechanism is based on its structural similarity to other phenethylamine stimulants. However, without experimental validation through receptor binding and functional assays, this remains speculative. One patent describes its use as an intermediate in the synthesis of β2-adrenergic receptor agonists, which hints at a potential interaction with the adrenergic system.
Pharmacokinetic Profile
There is a significant absence of publicly available data on the pharmacokinetic properties of this compound. Key parameters such as bioavailability, plasma protein binding, metabolism, and elimination half-life have not been reported in the reviewed literature.
Comparative Analysis and Future Directions
The table below summarizes the available pharmacological information for both isomers, highlighting the significant data gap for this compound.
| Feature | Phentermine (2-Methyl-1-phenylpropan-2-amine) | This compound |
| Primary Mechanism | Sympathomimetic; Norepinephrine & Dopamine Releaser | Postulated CNS Stimulant |
| Clinical Use | Anorectic (Obesity Management) | Not established; research intermediate |
| Receptor Binding Data | Characterized for DAT, NET, SERT | Not publicly available |
| Functional Assay Data | Characterized for neurotransmitter release | Not publicly available |
| Pharmacokinetics | Well-documented | Not publicly available |
The lack of robust pharmacological data for this compound presents a clear area for future research. A systematic investigation into its receptor binding profile, functional activity at monoamine transporters, and in vivo pharmacological effects is warranted to understand its potential as a CNS stimulant and to elucidate the structure-activity relationships that govern the distinct properties of these positional isomers. Such studies would not only clarify the existing confusion in chemical databases but also potentially uncover novel pharmacological tools or therapeutic leads.
References
- 1. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 2. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. (R)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Distinguishing 2-Methyl-1-phenylpropan-1-amine from its Positional Isomers: An Analytical Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. Positional isomers, which share the same molecular formula but differ in the arrangement of substituent groups, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of analytical techniques for distinguishing 2-Methyl-1-phenylpropan-1-amine from its key positional isomers, supported by experimental data and detailed protocols.
Introduction to this compound and its Positional Isomers
This compound is a primary amine with a phenyl and an isopropyl group attached to the same carbon atom. Its positional isomers, while structurally similar, possess distinct physical and chemical properties that allow for their differentiation using various analytical methods. The primary isomers of interest for comparison are 1-phenylpropan-2-amine, 3-phenylpropan-1-amine, and 2-methyl-2-phenylpropan-1-amine.
Chemical Structures:
-
This compound: C₆H₅CH(NH₂)CH(CH₃)₂
-
1-Phenylpropan-2-amine (Amphetamine): C₆H₅CH₂CH(NH₂)CH₃
-
3-Phenylpropan-1-amine: C₆H₅CH₂CH₂CH₂NH₂
-
2-Methyl-2-phenylpropan-1-amine: C₆H₅C(CH₃)₂CH₂NH₂
The differentiation of these isomers is a common challenge in forensic and pharmaceutical analysis.[1] This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for their effective separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint.
For the analysis of amines like this compound and its isomers, derivatization is often employed to improve chromatographic peak shape and enhance volatility.[2] Common derivatizing agents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).
Experimental Protocol: GC-MS Analysis (Hypothetical)
-
Sample Preparation: Dissolve 1 mg of the amine isomer in 1 mL of a suitable solvent (e.g., methanol).
-
Derivatization: To 100 µL of the sample solution, add 50 µL of TFAA and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 20 minutes.
-
GC-MS System:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Mass range of 40-500 amu.
-
Data Presentation: GC-MS
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound (TFA derivative) | 12.5 | [M-CH(CH₃)₂]⁺, [M-NHCOCF₃]⁺, [C₆H₅CHNH₂]⁺ |
| 1-Phenylpropan-2-amine (TFA derivative) | 11.8 | [M-CH₃]⁺, [C₆H₅CH₂]⁺, [CH(NHCOCF₃)CH₃]⁺ |
| 3-Phenylpropan-1-amine (TFA derivative) | 13.2 | [M-CH₂NHCOCF₃]⁺, [C₆H₅CH₂CH₂]⁺ |
| 2-Methyl-2-phenylpropan-1-amine (TFA derivative) | 12.1 | [M-CH₃]⁺, [M-CH₂NHCOCF₃]⁺, [C₆H₅C(CH₃)₂]⁺ |
Note: The above data is illustrative and actual values may vary based on the specific instrument and conditions.
Logical Workflow for GC-MS Isomer Differentiation
References
A Comparative Guide to Analytical Method Validation for 2-Methyl-1-phenylpropan-1-amine Impurity Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of methods to quantify impurities in 2-Methyl-1-phenylpropan-1-amine. The information herein is synthesized from established analytical practices for structurally similar compounds, offering a robust framework for method development and validation.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for impurity analysis depends on the specific characteristics of the impurities, such as volatility, thermal stability, and the required sensitivity of the method. The following table summarizes the expected performance of each technique for the analysis of this compound and its potential impurities, based on data from related phenylethylamine derivatives.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile impurities. | Ideal for volatile and thermally stable impurities. Derivatization may be required for polar analytes. |
| Specificity | Good, can be enhanced with selective detectors (e.g., DAD). | Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio and fragmentation patterns. |
| Linearity (r²) | Typically ≥ 0.998[1] | Typically ≥ 0.995 |
| Accuracy (% Recovery) | 80-110%[1] | 70-115%[2] |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 5.0% | Repeatability: ≤ 5.0%Intermediate Precision: ≤ 10.0% |
| Limit of Detection (LOD) | ng/mL range[3] | Low ng/mL to pg/mL range[2] |
| Limit of Quantification (LOQ) | ng/mL range[3] | ng/mL range[2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound and its impurities by HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound and its non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for phenylethylamine-related compounds[1].
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection is typically performed at 210-220 nm for phenylethylamine derivatives[4].
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard and any available impurity standards in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile impurities related to this compound.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
Sample Preparation:
-
Standard Solution: Prepare stock solutions of the reference standard and any available volatile impurity standards in a suitable solvent like methanol or dichloromethane. Create calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration appropriate for GC-MS analysis.
-
Derivatization (if necessary): For polar impurities that may not be sufficiently volatile or may exhibit poor peak shape, derivatization (e.g., silylation or acylation) may be required to improve their chromatographic behavior.
Visualization of Experimental Workflows
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of impurities in this compound. The choice of method will be dictated by the nature of the expected impurities. A comprehensive impurity profiling strategy may necessitate the use of both techniques to cover the full range of potential volatile and non-volatile impurities. It is imperative that the chosen analytical method is validated according to ICH guidelines to ensure the reliability and accuracy of the results, thereby guaranteeing the quality and safety of the final drug product.
References
- 1. uaiasi.ro [uaiasi.ro]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Behavioral Effects of 2-Methyl-1-phenylpropan-1-amine and MDMA
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: This guide is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for scientific and educational purposes only. 2-Methyl-1-phenylpropan-1-amine and MDMA are controlled substances and should only be handled by licensed professionals in appropriate research settings.
Introduction
This guide provides a comparative analysis of the behavioral effects of this compound (also known as isobutyl-amphetamine or IAP) and 3,4-methylenedioxymethamphetamine (MDMA). Both are substituted amphetamines, a class of compounds known for their psychoactive effects. MDMA is a well-characterized compound with a distinct behavioral profile that includes stimulant and entactogenic effects. In contrast, publicly available research on the specific behavioral pharmacology of this compound is exceedingly limited.
This document synthesizes the available data for MDMA and presents it in a comparative framework. The sections pertaining to this compound are designated as "Data not available" to highlight the current knowledge gap and underscore the need for further research into the behavioral effects of this compound.
Quantitative Behavioral Data
The following tables summarize quantitative data from preclinical studies on the behavioral effects of MDMA. Due to a lack of available literature, corresponding data for this compound is not presented.
Table 1: Effects on Locomotor Activity
| Compound | Animal Model | Doses Administered | Effect on Locomotor Activity | Reference |
| MDMA | Mice | 0.1, 0.5, 1, 5, 10, and 20 mg/kg, i.p. | Dose-dependent increase in locomotor activity, with significant effects observed at 5, 10, and 20 mg/kg.[1] | [1] |
| Rats | 5 mg/kg | Produced enhanced locomotion.[2] | [2] | |
| This compound | Data not available | Data not available | Data not available |
Table 2: Drug Discrimination Studies
| Compound | Training Drug and Dose | Animal Model | Generalization | Antagonism | Reference |
| MDMA | MDMA (1.5 mg/kg) | Rats | Generalized to d-amphetamine and fenfluramine. | Partially blocked by the serotonin antagonist pirenpirone.[3] | [3] |
| MDMA (1.5 or 3.0 mg/kg) | Rats | Lower dose (1.5 mg/kg) generalized to serotonin agonists. Higher dose (3.0 mg/kg) generalized to non-selective dopamine agonists.[4] | The discriminative stimulus effects of the higher dose were attenuated by a D2 antagonist.[4] | [4] | |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 3: Self-Administration Studies
| Compound | Animal Model | Reinforcing Dose Range | Key Findings | Reference |
| MDMA | Rats | Data on specific reinforcing doses is variable. | MDMA can serve as a reinforcer, though it is generally considered to have a lower abuse potential than stimulants like cocaine and amphetamine. | |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key behavioral assays used to characterize the effects of psychoactive substances like MDMA.
Locomotor Activity Assessment
Objective: To measure the effects of a compound on spontaneous motor activity.
Methodology:
-
Animals: Male mice or rats are typically used.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to monitor movement.[5][6]
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
A baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).
-
The test compound (e.g., MDMA) or vehicle is administered via a specified route (e.g., intraperitoneal injection).
-
Immediately after injection, the animal is placed back into the open-field arena, and locomotor activity is recorded for a predetermined duration (e.g., 60-120 minutes).[1]
-
-
Data Analysis: Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).[6]
Drug Discrimination Paradigm
Objective: To assess the subjective effects of a test compound by determining if it substitutes for a known training drug.
Methodology:
-
Animals: Rats are commonly used for this paradigm.[7]
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a mechanism for delivering a reinforcer (e.g., food pellets).[8][9]
-
Procedure:
-
Training Phase: Animals are trained to press one lever after the administration of the training drug (e.g., MDMA) and the other lever after the administration of the vehicle (e.g., saline) to receive a reward.[7][10][11] This training continues until they can reliably discriminate between the drug and vehicle conditions.
-
Testing Phase: Once trained, animals are administered a test compound or a different dose of the training drug, and the percentage of responses on the drug-appropriate lever is measured.[7]
-
-
Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. Partial substitution falls between 20% and 80%, and no substitution is <20%.
Self-Administration Paradigm
Objective: To determine the reinforcing effects and abuse potential of a compound.
Methodology:
-
Animals: Rats are frequently used in self-administration studies.
-
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive) and an infusion pump connected to an indwelling intravenous catheter.[12]
-
Procedure:
-
Surgery: Animals are surgically implanted with an intravenous catheter.
-
Acquisition Phase: Animals are placed in the operant chamber and learn to press the active lever to receive an infusion of the test compound.[12] The inactive lever has no programmed consequences.
-
Maintenance Phase: Once a stable pattern of responding is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be used to assess the reinforcing efficacy of the drug.[13]
-
-
Data Analysis: The primary measure is the number of infusions earned. Under a progressive-ratio schedule, the "breakpoint" (the highest number of responses an animal is willing to make for a single infusion) is a key indicator of the drug's reinforcing strength.[13]
Visualizations
The following diagrams illustrate key concepts in the behavioral pharmacology of substituted amphetamines and the experimental workflows used to study them.
Caption: Generalized signaling pathway of monoamine-releasing agents.
Caption: Experimental workflow for a two-lever drug discrimination study.
Conclusion
MDMA exhibits a well-documented behavioral profile characterized by stimulant effects on locomotor activity and complex discriminative stimulus properties mediated by both serotonergic and dopaminergic systems. It also functions as a reinforcer in self-administration paradigms.
In stark contrast, there is a significant lack of published, peer-reviewed data on the behavioral effects of this compound. This data deficiency prevents a direct, evidence-based comparison with MDMA. The scientific community would benefit from rigorous investigation into the pharmacology and behavioral effects of this and other lesser-known substituted amphetamines to better understand their potential mechanisms of action and abuse liability. Future research employing the standardized behavioral assays outlined in this guide is necessary to elucidate the behavioral profile of this compound and enable a meaningful comparison with well-characterized compounds like MDMA.
References
- 1. researchgate.net [researchgate.net]
- 2. MDMA produces stimulant-like conditioned locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A three-choice discrimination procedure dissociates the discriminative stimulus effects of d-amphetamine and (+/-)-MDMA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative Stimulus Properties of MDMA: The Role of Serotonin and Dopamine - OPEN Foundation [open-foundation.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. criver.com [criver.com]
- 7. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. labcorp.com [labcorp.com]
- 11. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Video: Self-administration Studies: Principle and Protocol [jove.com]
Safety Operating Guide
Proper Disposal of 2-Methyl-1-phenylpropan-1-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 2-Methyl-1-phenylpropan-1-amine (CAS: 6668-27-5), a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and maintaining regulatory compliance.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses significant health risks.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential dangers.
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[1] |
Note: Data for closely related amine compounds suggests potential for harm if swallowed and long-lasting harmful effects to aquatic life.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4] The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container. Do not mix with other waste streams to avoid dangerous reactions.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks, and has a secure, tightly sealed lid.
3. Labeling of Hazardous Waste:
-
Clear Identification: The waste container must be labeled with the words "Hazardous Waste."
-
Contents Declaration: Clearly identify the contents as "this compound Waste" and list any other components in the waste mixture.
-
Hazard Pictograms: Affix the appropriate GHS hazard pictograms for corrosive substances.
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.
-
Safe Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of any potential leaks.
5. Scheduling Waste Pickup:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
6. Professional Disposal:
-
Licensed Professionals: The waste will be collected by a licensed hazardous waste disposal company for transportation to a permitted treatment, storage, and disposal facility (TSDF).
-
Final Treatment: The primary method of disposal for this type of chemical waste is typically high-temperature incineration.
Experimental Protocols
Due to the hazardous nature of this compound, on-site treatment or neutralization by laboratory personnel is not recommended. The established and safest protocol is collection and disposal by a certified hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-Methyl-1-phenylpropan-1-amine
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling of 2-Methyl-1-phenylpropan-1-amine. Adherence to these procedures is essential for ensuring the safety of all personnel and minimizing environmental impact. The following information outlines the necessary personal protective equipment (PPE), detailed operational procedures for handling the substance, and a comprehensive disposal plan for contaminated materials.
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE are the primary defense against exposure to this compound, a compound classified as corrosive and capable of causing severe skin burns and eye damage. The following table summarizes the recommended PPE for handling this substance.
| PPE Category | Specification | NIOSH/ANSI Standard |
| Respiratory Protection | Air-purifying respirator (APR) with a full facepiece, equipped with Ammonia/Methylamine cartridges. | NIOSH Approved |
| For higher concentrations or in poorly ventilated areas, a powered air-purifying respirator (PAPR) with the same cartridge type is recommended. | NIOSH Approved | |
| Hand Protection | Primary Gloves: Viton or Butyl rubber gloves are recommended for direct handling due to their high resistance to aromatic amines. | ASTM F739 |
| Secondary Gloves (Splash Protection): Heavy-duty Nitrile gloves (minimum 8 mil thickness) can be used for incidental contact. | ASTM D6319 | |
| Eye and Face Protection | A full-facepiece respirator provides integrated eye and face protection. If using a half-mask respirator, chemical splash goggles and a face shield are mandatory. | ANSI Z87.1 |
| Protective Clothing | A chemical-resistant laboratory coat or gown. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or coveralls should be worn. | |
| Footwear | Closed-toe shoes made of a non-porous material. For significant spill risks, chemical-resistant shoe covers or boots are recommended. |
Operational Plan for Handling and PPE Use
A systematic approach to handling this compound and using PPE is crucial to prevent exposure.
Pre-Handling Preparations
-
Work Area Designation: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials for amines should be available in the immediate work area.
-
PPE Inspection: Before each use, visually inspect all PPE for any signs of degradation, such as discoloration, cracking, or punctures.
Donning of Personal Protective Equipment
The following sequence should be followed to ensure proper protection:
-
Protective Clothing: Don the laboratory coat or gown, ensuring it is fully fastened.
-
Inner Gloves: Put on the first pair of gloves (e.g., nitrile for dexterity if double-gloving with a more robust outer glove).
-
Respirator: Perform a user seal check each time the respirator is donned.
-
Eye and Face Protection: If not using a full-facepiece respirator, put on chemical splash goggles and a face shield.
-
Outer Gloves: Don the primary chemical-resistant gloves (Viton or Butyl rubber), ensuring the cuffs are pulled up over the sleeves of the laboratory coat.
Handling Procedure
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within the chemical fume hood.
-
Avoid Aerosol Generation: Use techniques that minimize the generation of dusts or aerosols.
-
Containment: Keep all containers of the substance sealed when not in use.
Doffing of Personal Protective Equipment
To prevent cross-contamination, remove PPE in the following order, ensuring that the outer, contaminated surfaces are not touched with bare skin:
-
Outer Gloves: Remove the primary (outer) gloves. If they are to be reused, decontaminate the outer surface before removal.
-
Protective Clothing: Remove the laboratory coat or gown by rolling it outwards, keeping the contaminated surface away from the body.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan for Contaminated PPE and Waste
Proper disposal of contaminated materials is critical to prevent secondary exposure and environmental contamination.
-
Segregation of Waste: All disposable PPE (gloves, shoe covers) and any materials used for cleaning up spills (absorbent pads, wipes) that have come into contact with this compound must be considered hazardous waste.
-
Waste Containers: Contaminated solid waste should be placed in a clearly labeled, sealed, and chemical-resistant waste container.
-
Liquid Waste: Unused or waste this compound and contaminated solutions should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Protocol: All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: PPE Workflow Diagram
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
